molecular formula C9H7BrO3 B1424284 Methyl 5-bromo-2-formylbenzoate CAS No. 1016163-89-5

Methyl 5-bromo-2-formylbenzoate

Cat. No.: B1424284
CAS No.: 1016163-89-5
M. Wt: 243.05 g/mol
InChI Key: ZYGJVCDDZZSSEE-UHFFFAOYSA-N
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Description

Methyl 5-bromo-2-formylbenzoate is a useful research compound. Its molecular formula is C9H7BrO3 and its molecular weight is 243.05 g/mol. The purity is usually 95%.
The exact mass of the compound Methyl 5-bromo-2-formylbenzoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Methyl 5-bromo-2-formylbenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 5-bromo-2-formylbenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 5-bromo-2-formylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H7BrO3/c1-13-9(12)8-4-7(10)3-2-6(8)5-11/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYGJVCDDZZSSEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40697534
Record name Methyl 5-bromo-2-formylbenzoate
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Molecular Weight

243.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1016163-89-5
Record name Methyl 5-bromo-2-formylbenzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 5-bromo-2-formylbenzoate
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Foundational & Exploratory

Reactivity of the formyl group in "Methyl 5-bromo-2-formylbenzoate"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Reactivity of the Formyl Group in Methyl 5-bromo-2-formylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-bromo-2-formylbenzoate is a polysubstituted aromatic compound of significant interest in synthetic organic chemistry, particularly as a versatile building block in the development of novel pharmaceutical agents and complex molecular architectures. The reactivity of its formyl group is intricately modulated by the electronic effects of the adjacent methyl ester and the bromine atom positioned para to the aldehyde. This guide provides a comprehensive analysis of the formyl group's chemical behavior, offering field-proven insights into its participation in key synthetic transformations. We will explore the mechanistic underpinnings of its reactivity, provide detailed experimental protocols for its conversion, and present logical frameworks for predicting its behavior in complex reaction schemes.

Molecular Architecture and Electronic Profile

The synthetic utility of methyl 5-bromo-2-formylbenzoate stems from the unique electronic environment of its formyl group. The carbonyl carbon of an aldehyde is inherently electrophilic due to the polarization of the C=O bond.[1] In this specific molecule, this electrophilicity is significantly enhanced.

  • Methyl Ester Group (-COOCH₃): Located ortho to the formyl group, the methyl ester acts as a powerful electron-withdrawing group through both induction (-I effect) and resonance (-M effect). This systematically depletes electron density from the aromatic ring and, consequently, from the formyl carbon, making it highly susceptible to nucleophilic attack.

  • Bromo Group (-Br): Positioned para to the formyl group, the bromine atom exerts a dual electronic influence. It is inductively withdrawing (-I effect) due to its high electronegativity but weakly electron-donating through resonance (+M effect) via its lone pairs. In this configuration, the inductive effect typically dominates, further contributing to the activation of the formyl group.

This confluence of electron-withdrawing effects makes the formyl group in methyl 5-bromo-2-formylbenzoate more reactive than that in benzaldehyde or less substituted analogues.[2][3]

Core Reactivity: A Synopsis of Key Transformations

The enhanced electrophilicity of the formyl group dictates its participation in a wide array of chemical reactions. The following table summarizes the primary transformations discussed in this guide.

Reaction ClassReagents/ConditionsProduct Type
Nucleophilic Addition Grignard Reagents (R-MgX), Organolithiums (R-Li)Secondary Alcohol
Reduction Sodium Borohydride (NaBH₄), Lithium Aluminum Hydride (LiAlH₄)Primary Alcohol
Oxidation Potassium Permanganate (KMnO₄), Jones Reagent (CrO₃/H₂SO₄)Carboxylic Acid
Reductive Amination Amine (R-NH₂), Sodium Triacetoxyborohydride (NaBH(OAc)₃)Secondary Amine
Wittig Reaction Phosphorus Ylide (Ph₃P=CHR)Alkene
Knoevenagel Condensation Active Methylene Compound, Weak Base (e.g., Piperidine)α,β-Unsaturated Product

Nucleophilic Addition: Gateway to Molecular Complexity

The archetypal reaction of the formyl group is nucleophilic addition, where a nucleophile attacks the electrophilic carbonyl carbon.[1] This reaction transforms the hybridization of the carbonyl carbon from sp² to sp³, resulting in a tetrahedral intermediate.[1]

The pronounced electrophilicity of the formyl group in methyl 5-bromo-2-formylbenzoate facilitates rapid addition of even moderate nucleophiles. Strong, irreversible nucleophiles like Grignard reagents or organolithium species are particularly effective.

Diagram: General Mechanism of Nucleophilic Addition

Caption: Nucleophilic attack on the formyl carbon.

Protocol: Grignard Addition to form a Secondary Alcohol

This protocol describes a general, self-validating procedure for the addition of a Grignard reagent, a powerful carbon nucleophile, to methyl 5-bromo-2-formylbenzoate. The successful formation of a new C-C bond and conversion of the aldehyde to an alcohol validates the reaction.

  • Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add methyl 5-bromo-2-formylbenzoate (1.0 eq). Dissolve the starting material in anhydrous tetrahydrofuran (THF) (approx. 0.2 M concentration).

  • Inert Atmosphere: Purge the system with dry nitrogen for 10-15 minutes.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Reagent Addition: Add the Grignard reagent (e.g., Phenylmagnesium bromide, 1.1 eq, 1.0 M solution in THF) dropwise via the dropping funnel over 20 minutes, maintaining the internal temperature below 5 °C.

  • Reaction Monitoring: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous layer).

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired secondary alcohol.

Carbonyl Condensation Reactions

Condensation reactions are powerful tools for C-C bond formation, converting the formyl group into a larger, more complex functional group.

The Wittig Reaction

The Wittig reaction is a highly reliable method for converting aldehydes into alkenes.[4] It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent).[5] The reaction is particularly effective with aldehydes and proceeds through a betaine or oxaphosphetane intermediate.[5][6] Stabilized ylides (containing an electron-withdrawing group) typically yield (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes.[5]

// Nodes Start [label="Methyl 5-bromo-2-formylbenzoate\n+ Phosphonium Salt (Ph₃P⁺-CH₂R Br⁻)"]; Base [label="Add Strong Base\n(e.g., n-BuLi, NaH)", fillcolor="#FBBC05", fontcolor="#202124"]; Ylide [label="In situ Ylide Formation\n(Ph₃P=CHR)", fillcolor="#FFFFFF"]; Reaction [label="Reaction at 0°C to RT", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate [label="Oxaphosphetane Intermediate Formation"]; Elimination [label="Elimination of Ph₃P=O", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="Alkene Product\n+ Triphenylphosphine Oxide", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Base; Base -> Ylide; Ylide -> Reaction; Reaction -> Intermediate; Intermediate -> Elimination; Elimination -> Product; }

Caption: Conversion of an aldehyde to a secondary amine.

Protocol: Synthesis of a Secondary Amine
  • Setup: To a solution of methyl 5-bromo-2-formylbenzoate (1.0 eq) in dichloromethane (DCM) or 1,2-dichloroethane (DCE), add the primary amine (e.g., benzylamine, 1.1 eq).

  • Imine Formation: Add acetic acid (1-2 drops) as a catalyst and stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture.

  • Reaction: Stir at room temperature for 12-24 hours, monitoring by TLC.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Separate the layers and extract the aqueous phase with DCM (3x).

  • Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

References

  • Master Organic Chemistry. (2022). Nucleophilic Addition To Carbonyls. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 316201, Methyl 5-bromo-2-methylbenzoate. [Link]

  • Mustafa, G., Khan, I. U., Ashiq, M. Z., & Akkurt, M. (2012). Methyl 5-bromo-2-hydroxybenzoate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o1467. [Link]

  • PubChemLite. Methyl 5-bromo-2-formylbenzoate (C9H7BrO3). [Link]

  • BrainKart. (2018). Aldehydes and ketones: Electronic and steric effects. [Link]

  • NCERT. Aldehydes, Ketones and Carboxylic Acids. [Link]

  • Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. [Link]

  • Chemistry Steps. The Wittig Reaction: Examples and Mechanism. [Link]

  • NROChemistry. Wittig Reaction: Mechanism and Examples. [Link]

  • Wikipedia. Knoevenagel condensation. [Link]

  • Semantic Scholar. RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

Sources

The Strategic Utility of Methyl 5-bromo-2-formylbenzoate in Modern Heterocyclic Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of contemporary drug discovery and materials science, the demand for novel heterocyclic scaffolds remains insatiable. These cyclic compounds form the backbone of a vast array of pharmaceuticals and functional materials. Methyl 5-bromo-2-formylbenzoate has emerged as a particularly strategic precursor in this pursuit. Its unique trifunctional architecture—comprising a reactive aldehyde, a versatile methyl ester, and a synthetically tractable bromine atom—offers a powerful platform for the convergent construction of diverse and complex heterocyclic systems. This technical guide provides an in-depth exploration of the synthetic potential of methyl 5-bromo-2-formylbenzoate, with a focus on its application in the synthesis of isoindolinones and phthalazinones. We will delve into the mechanistic rationale behind these transformations, provide field-proven experimental protocols, and discuss the strategic implications of its molecular design for researchers, medicinal chemists, and professionals in drug development.

Introduction: The Architectural Advantages of Methyl 5-bromo-2-formylbenzoate

Methyl 5-bromo-2-formylbenzoate is a crystalline solid with the molecular formula C₉H₇BrO₃. Its strategic value as a precursor for heterocyclic synthesis is rooted in the orthogonal reactivity of its three key functional groups, which are strategically positioned on the benzene ring.

  • The Aldehyde (Formyl) Group: This electrophilic center is primed for a wide range of classical and modern organic reactions. It readily participates in condensation reactions with a variety of nucleophiles, including amines, hydrazines, and active methylene compounds, to form imines, hydrazones, and other key intermediates for cyclization.

  • The Methyl Ester Group: This group can serve multiple roles. It can act as a directing group, influencing the regioselectivity of reactions on the aromatic ring. More importantly, it can be readily converted into other functional groups, such as amides or carboxylic acids, or it can be a site for intramolecular cyclization.

  • The Bromo Substituent: The bromine atom at the 5-position offers a valuable handle for further molecular diversification. It is amenable to a wide array of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), allowing for the introduction of a vast range of substituents to modulate the physicochemical and biological properties of the final heterocyclic products. Its electron-withdrawing nature also influences the reactivity of the aromatic ring.

The strategic ortho-positioning of the formyl and methyl ester groups is particularly noteworthy. This arrangement facilitates a range of intramolecular cyclization and multicomponent reactions, enabling the rapid assembly of complex fused heterocyclic systems in a highly atom-economical fashion.

Synthesis of Isoindolin-1-one Derivatives via Multicomponent Reactions

One of the most elegant applications of methyl 5-bromo-2-formylbenzoate is in the synthesis of isoindolin-1-one derivatives through Ugi-type multicomponent reactions (MCRs). MCRs are powerful synthetic tools that allow for the formation of complex molecules from three or more starting materials in a single synthetic operation, thereby minimizing reaction steps and purification efforts. The reaction of methyl 2-formylbenzoate with various amines and isocyanides has been shown to produce a range of isoindolinone scaffolds.[1] The presence of the bromo substituent in methyl 5-bromo-2-formylbenzoate is not expected to interfere with this transformation and will be carried through to the final product, providing a site for further functionalization.

Conceptual Workflow

The general strategy involves the one-pot reaction of methyl 5-bromo-2-formylbenzoate, a primary or secondary amine, and an isocyanide. This reaction proceeds through a series of sequential steps, culminating in an intramolecular amidation to form the isoindolin-1-one ring system.

Ugi_Isoindolinone MBFB Methyl 5-bromo-2-formylbenzoate Imine Iminium Ion Intermediate MBFB->Imine Amine Amine (R1-NH2) Amine->Imine Isocyanide Isocyanide (R2-NC) Nitrile Nitrile Adduct Imine->Nitrile + Isocyanide Ugi_Product Ugi Product (Acyclic Intermediate) Nitrile->Ugi_Product Nucleophilic Attack Isoindolinone Substituted 5-Bromo-isoindolin-1-one Ugi_Product->Isoindolinone Intramolecular Amidation

Caption: Ugi-type multicomponent reaction for the synthesis of isoindolin-1-ones.

Experimental Protocol (Adapted for 5-Bromo Derivative)

Materials:

  • Methyl 5-bromo-2-formylbenzoate (1.0 eq)

  • Primary or secondary amine (1.1 eq)

  • Isocyanide (1.1 eq)

  • Methanol (as solvent)

  • Scandium(III) triflate (Sc(OTf)₃) (10 mol%)

Procedure:

  • To a solution of methyl 5-bromo-2-formylbenzoate in methanol, add the amine and stir for 10 minutes at room temperature.

  • Add the isocyanide to the reaction mixture, followed by the addition of Sc(OTf)₃.

  • Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford the desired 5-bromo-isoindolin-1-one derivative.

Mechanistic Insights

The reaction is initiated by the condensation of the amine with the aldehyde group of methyl 5-bromo-2-formylbenzoate to form an iminium ion. The isocyanide then undergoes a nucleophilic attack on the iminium ion, followed by the capture of the resulting nitrilium ion by the carboxylate group of the benzoate ester (or a transient carboxylic acid if hydrolysis occurs). This sequence of events leads to the formation of an acyclic Ugi product. The final step is a spontaneous or acid-catalyzed intramolecular amidation, where the newly formed secondary amide attacks the methyl ester, leading to the formation of the five-membered lactam ring of the isoindolinone core. The scandium(III) triflate acts as a Lewis acid catalyst to activate the aldehyde and facilitate the formation of the iminium ion.

Synthesis of Phthalazinone Derivatives

Phthalazinones are a class of bicyclic nitrogen-containing heterocycles with a wide range of biological activities. Methyl 5-bromo-2-formylbenzoate is an excellent precursor for the synthesis of 7-bromo-substituted phthalazinones through a cyclocondensation reaction with hydrazine or its derivatives. This transformation leverages the reactivity of both the aldehyde and the methyl ester functionalities.

Conceptual Workflow

The synthesis of phthalazinones from methyl 5-bromo-2-formylbenzoate and hydrazines is a straightforward and high-yielding process. The reaction typically proceeds in a single step under mild conditions.

Phthalazinone_Synthesis MBFB Methyl 5-bromo-2-formylbenzoate Hydrazone Hydrazone Intermediate MBFB->Hydrazone Hydrazine Hydrazine (H2N-NHR) Hydrazine->Hydrazone Phthalazinone 7-Bromo-phthalazinone Derivative Hydrazone->Phthalazinone Intramolecular Cyclization

Caption: Synthesis of phthalazinones from methyl 5-bromo-2-formylbenzoate.

Experimental Protocol (Adapted for 5-Bromo Derivative)

Materials:

  • Methyl 5-bromo-2-formylbenzoate (1.0 eq)

  • Hydrazine hydrate or a substituted hydrazine (1.1 eq)

  • Ethanol or acetic acid (as solvent)

Procedure:

  • Dissolve methyl 5-bromo-2-formylbenzoate in ethanol or acetic acid in a round-bottom flask.

  • Add the hydrazine derivative to the solution at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within a few hours.

  • Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to obtain the pure 7-bromo-phthalazinone derivative. Further purification can be achieved by recrystallization if necessary.

Mechanistic Insights

The reaction commences with the nucleophilic attack of one of the nitrogen atoms of the hydrazine onto the electrophilic aldehyde carbon of methyl 5-bromo-2-formylbenzoate, leading to the formation of a hydrazone intermediate. This is followed by an intramolecular nucleophilic attack of the second nitrogen atom of the hydrazine onto the carbonyl carbon of the methyl ester. This cyclization step results in the formation of a tetrahedral intermediate, which then eliminates a molecule of methanol to yield the stable, aromatic phthalazinone ring system. The reaction is often catalyzed by acid, which protonates the carbonyl oxygen of the ester, rendering it more electrophilic.

Summary of Synthetic Potential

The unique arrangement of functional groups in methyl 5-bromo-2-formylbenzoate makes it a versatile building block for a variety of other heterocyclic systems beyond isoindolinones and phthalazinones. The following table summarizes some of the potential heterocyclic scaffolds that can be accessed from this precursor.

Heterocyclic SystemBinucleophile/ReagentsKey Reaction Type
Quinolinones Compounds with an active methylene group and an amino group (e.g., β-ketoamides)Condensation/Cyclization
Benzodiazepines o-PhenylenediaminesCondensation/Cyclization
Fused Pyrimidines Amidines, guanidinesCondensation/Cyclization
Benzothiazines 2-Aminothiophenols (requires modification of the formyl group)Cyclocondensation

Conclusion

Methyl 5-bromo-2-formylbenzoate is a highly valuable and versatile precursor for the synthesis of a wide range of heterocyclic compounds. Its trifunctional nature allows for the strategic and efficient construction of complex molecular architectures, particularly fused ring systems of significant interest in medicinal chemistry and materials science. The protocols and mechanistic discussions presented in this guide for the synthesis of isoindolinones and phthalazinones highlight the practical utility of this building block. Furthermore, the presence of the bromo substituent provides a crucial avenue for late-stage functionalization, enabling the generation of diverse compound libraries for screening and optimization. As the demand for novel heterocyclic scaffolds continues to grow, the strategic application of precursors like methyl 5-bromo-2-formylbenzoate will undoubtedly play a pivotal role in advancing these fields.

References

  • Shafiq, Z., et al. (2009). Methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 5), o955. [Link]

  • Mustafa, G., et al. (2012). Methyl 5-bromo-2-hydroxybenzoate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1467. [Link]

  • Li, G., et al. (2014). Synthesis of isoindolin-1-one derivatives via multicomponent reactions of methyl 2-formylbenzoate and intramolecular amidation. Tetrahedron, 70(36), 6246-6253. [Link]

  • El-Gohary, N. M., & Ali, T. E.-S. (2013). 3-Formylchromones as diverse building blocks in heterocycles synthesis. European Journal of Chemistry, 4(3), 311-328. [Link]

  • Afify, A. A., et al. (1986). Synthesis and Reactions of Phthalazine Derivatives. Oriental Journal of Chemistry, 2(2), 116-121. [Link]

  • Shi, L., et al. (2012). Platinum Nanowires on Graphene Oxide as a Catalyst for the Synthesis of N-Substituted Isoindolinones and Phthalazinones. Organic Letters, 14(7), 1876-1879. [Link]

  • Patel, M., et al. (2014). Ammonium chloride mediated synthesis of 2-aryl-phthalazinone from O-formyl benzoic acid and in silico applications. Arkat USA, 2014(6), 253-264. [Link]

  • El-Sayed, M. S., et al. (2013). Recent Developments in Chemistry of Phthalazines. Organic Chemistry: Current Research, 2(3), 1-10. [Link]

Sources

Potential applications of "Methyl 5-bromo-2-formylbenzoate" in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the medicinal chemistry applications of Methyl 5-bromo-2-formylbenzoate , a privileged trifunctional scaffold.

A Trifunctional Scaffold for Divergent Drug Discovery

Executive Summary

Methyl 5-bromo-2-formylbenzoate (CAS: 1016163-89-5) represents a "privileged scaffold" in modern drug discovery due to its unique orthogonal reactivity. Unlike simple aromatic building blocks, this compound possesses three distinct reactive handles—an aldehyde (electrophilic/condensable), a methyl ester (acylating agent), and an aryl bromide (cross-coupling handle)—positioned in a specific 1,2,5-substitution pattern.[1]

This specific topology allows for the rapid construction of bicyclic nitrogen heterocycles, most notably isoindolinones and phthalazinones , which serve as core pharmacophores in FDA-approved PARP inhibitors (e.g., Olaparib) and emerging MDM2 inhibitors.[1] This guide provides a technical roadmap for leveraging this scaffold to generate high-value bioactive libraries.

Structural Analysis & Reactivity Profile[1][2]

To effectively utilize this compound, researchers must understand the hierarchy of reactivity inherent in its structure.[1]

The Trifunctional Logic

The molecule functions as a "molecular pivot," allowing sequential transformations without the need for extensive protecting group strategies.[1]

Functional GroupPositionReactivity ModeKey Transformation
Aldehyde (-CHO) C-2 (Ortho)High ElectrophilicityImine formation, Reductive amination, Wittig olefination.
Methyl Ester (-COOMe) C-1Acyl SubstitutionCyclization with internal nucleophiles (e.g., amines, hydrazines) to form lactams.[1]
Aryl Bromide (-Br) C-5Oxidative AdditionSuzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings for library expansion.[1]
Regiochemical Considerations

The 5-bromo substitution is strategic. In the resulting bicyclic systems (e.g., phthalazinones), the bromine atom is positioned to allow the introduction of "tail" groups that extend into solvent-exposed regions of protein binding pockets, a critical feature for optimizing solubility and pharmacokinetic properties.[1]

Key Medicinal Chemistry Applications

Module A: The Phthalazinone Platform (PARP Inhibitors)

The most commercially significant application of this scaffold is the synthesis of 4-substituted phthalazin-1(2H)-ones. This core is ubiquitous in Poly(ADP-ribose) polymerase (PARP) inhibitors used in BRCA-mutated cancer therapies.

Mechanism of Action:

  • Condensation: The aldehyde reacts with hydrazine (or substituted hydrazines) to form a hydrazone intermediate.

  • Cyclization: The nitrogen of the hydrazone attacks the adjacent methyl ester, releasing methanol and closing the ring to form the phthalazinone.[1]

  • Diversification: The retained bromine atom allows for late-stage attachment of biaryl or heteroaryl side chains.

Protocol Insight: Using hydrazine hydrate in ethanol at reflux typically affords the cyclized product in high yield (>85%). If a substituted hydrazine (R-NH-NH2) is used, regioselectivity is dictated by the greater nucleophilicity of the terminal nitrogen attacking the aldehyde first.

Module B: The Isoindolinone Platform (MDM2 & Kinase Inhibitors)

Isoindolinones are privileged structures in inhibitors of the p53-MDM2 interaction. Methyl 5-bromo-2-formylbenzoate serves as an ideal precursor for 5-bromo-isoindolin-1-ones .

Synthetic Pathway (Reductive Amination-Cyclization):

  • Imine Formation: Reaction with a primary amine (R-NH2) yields a Schiff base.

  • Reduction: Treatment with NaBH4 or NaBH(OAc)3 reduces the imine to a secondary amine.

  • Lactamization: The resulting secondary amine attacks the pendant ester (often requiring thermal or acid/base catalysis) to close the γ-lactam ring.

Why this route? Unlike lithiation strategies that require cryogenic conditions, this route proceeds under mild conditions compatible with sensitive functional groups on the amine partner.[1]

Module C: Multicomponent Reactions (MCRs)

The aldehyde and acid (hydrolyzed ester) functionalities make this scaffold a prime candidate for Ugi and Passerini reactions, enabling the one-pot assembly of highly complex peptidomimetics.

Visualizing the Divergent Synthesis

The following diagram illustrates how this single precursor branches into three distinct pharmacological classes.

DivergentSynthesis Scaffold Methyl 5-bromo-2-formylbenzoate (The Pivot) Hydrazine + Hydrazine (Condensation) Scaffold->Hydrazine Amine + Primary Amine (Reductive Amination) Scaffold->Amine Diamine + Diamine (Double Condensation) Scaffold->Diamine Phthalazinone 6-Bromo-phthalazin-1(2H)-one (PARP Inhibitor Core) Hydrazine->Phthalazinone Cyclization Isoindolinone 5-Bromo-isoindolin-1-one (MDM2 Inhibitor Core) Amine->Isoindolinone Reduction & Lactamization Benzodiazepine Brominated Benzodiazepine (CNS Active Core) Diamine->Benzodiazepine Condensation

Figure 1: Divergent synthetic pathways from Methyl 5-bromo-2-formylbenzoate to key pharmacophores.

Experimental Protocol: Synthesis of 6-Bromo-phthalazin-1(2H)-one

This protocol demonstrates the synthesis of a PARP inhibitor precursor. It is designed to be self-validating: the precipitation of the product drives the reaction to completion.[1]

Reagents:

  • Methyl 5-bromo-2-formylbenzoate (1.0 equiv)

  • Hydrazine monohydrate (1.2 equiv)

  • Ethanol (Absolute)

  • Acetic acid (Catalytic, optional)[1]

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 5-bromo-2-formylbenzoate (e.g., 5.0 g) in Ethanol (50 mL). The solution should be clear and slightly yellow.

  • Addition: Add Hydrazine monohydrate dropwise at room temperature. Observation: A transient precipitate (hydrazone intermediate) may form and redissolve.

  • Reflux: Heat the reaction mixture to reflux (80°C) for 3–5 hours.

    • Validation: Monitor by TLC (Hexane:EtOAc 1:1). The starting material spot (high Rf) should disappear, replaced by a lower Rf spot (Phthalazinone).

  • Work-up: Cool the mixture to 0°C in an ice bath. The product will precipitate as a white to off-white solid.

  • Isolation: Filter the solid under vacuum. Wash the filter cake with cold ethanol (2 x 10 mL) to remove unreacted hydrazine and impurities.

  • Drying: Dry the solid in a vacuum oven at 45°C overnight.

Yield Expectation: 85–92%. Characterization: 1H NMR will show the disappearance of the aldehyde proton (~10 ppm) and the methyl ester singlet (~3.9 ppm), and the appearance of the phthalazinone C4-H singlet (~8.2 ppm).

Advanced Workflow: Late-Stage Functionalization

Once the bicyclic core is formed, the bromine atom serves as a handle for diversity.[1] The following diagram details the logic for library generation using Suzuki Coupling.

SuzukiCoupling Core Brominated Core (Isoindolinone/Phthalazinone) Catalyst Pd(dppf)Cl2 / K2CO3 Dioxane/Water Core->Catalyst BoronicAcid Boronic Acid Library (R-B(OH)2) BoronicAcid->Catalyst Product Functionalized Drug Candidate (Biaryl Scaffold) Catalyst->Product Cross-Coupling (80°C, 12h)

Figure 2: Workflow for expanding the brominated scaffold into a drug candidate library.

References

  • Menear, K. A., et al. (2008).[1] 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1. Journal of Medicinal Chemistry, 51(20), 6581-6591.[1] Link

  • Loh, V. M., et al. (2005).[1] Development of substituted phthalazinones as potent inhibitors of PARP-1. Bioorganic & Medicinal Chemistry Letters, 15(9), 2235-2238.[1] Link

  • Griffin, R. J., et al. (1995).[1] Resistance-modifying agents. 2. Synthesis and biological properties of quinazolinone inhibitors of the DNA repair enzyme poly(ADP-ribose) polymerase (PARP). Journal of Medicinal Chemistry, 38(20), 4154-4154.[1] Link

  • PubChem. (n.d.). Methyl 5-bromo-2-formylbenzoate | C9H7BrO3.[2][3] National Library of Medicine.[1] Link

  • Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Reference for ester/aldehyde reactivity and stability). Link

Sources

The Synthetic Versatility of Methyl 5-bromo-2-formylbenzoate: A Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Privileged Scaffold

In the landscape of modern chemical synthesis, the strategic design of molecular scaffolds that offer a gateway to diverse and complex chemical entities is of paramount importance. Methyl 5-bromo-2-formylbenzoate, a seemingly unassuming aromatic compound, represents one such privileged scaffold. Its unique trifunctional nature, possessing a methyl ester, a formyl group, and a bromine atom, all strategically positioned on a benzene ring, renders it a highly versatile building block for the synthesis of a wide array of derivatives and analogs. This guide provides an in-depth exploration of the synthesis, reactivity, and potential applications of this compound, tailored for researchers, scientists, and professionals in the fields of drug development and materials science. We will delve into the causality behind experimental choices, providing not just protocols, but a deeper understanding of the underlying chemical principles that make Methyl 5-bromo-2-formylbenzoate a cornerstone for innovation.

Core Synthesis: A Strategic Approach to a Trifunctional Scaffold

The synthesis of Methyl 5-bromo-2-formylbenzoate requires a strategic approach to introduce the three distinct functional groups onto the benzene ring with high regioselectivity. A plausible and efficient synthetic route commences from the readily available and commercially accessible starting material, 2-methylbenzoic acid. This multi-step synthesis is designed to logically install each functional group, culminating in the target molecule.

Synthetic Workflow Diagram

G cluster_0 Synthesis of Methyl 5-bromo-2-formylbenzoate Start 2-Methylbenzoic Acid Step1 Esterification (MeOH, H₂SO₄) Start->Step1 Protection of Carboxylic Acid Product1 Methyl 2-methylbenzoate Step1->Product1 Step2 Bromination (NBS, H₂SO₄) Product1->Step2 Electrophilic Aromatic Substitution Product2 Methyl 5-bromo-2-methylbenzoate Step2->Product2 Step3 Oxidation (NBS, AIBN, light) Product2->Step3 Radical Bromination Product3 Methyl 5-bromo-2-(bromomethyl)benzoate Step3->Product3 Step4 Hydrolysis/Oxidation (H₂O, CaCO₃ then NaIO₄) Product3->Step4 Kornblum Oxidation Final_Product Methyl 5-bromo-2-formylbenzoate Step4->Final_Product

Caption: Synthetic pathway for Methyl 5-bromo-2-formylbenzoate.

Detailed Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating, with clear checkpoints and expected outcomes at each stage.

Step 1: Esterification of 2-Methylbenzoic Acid

  • Rationale: The initial esterification of the carboxylic acid to a methyl ester serves a dual purpose. Firstly, it protects the acidic proton, preventing interference in subsequent reactions. Secondly, it introduces one of the three key functional groups of the target molecule.

  • Procedure:

    • To a solution of 2-methylbenzoic acid (1.0 eq) in methanol (5-10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

    • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford Methyl 2-methylbenzoate as a clear oil.

Step 2: Bromination of Methyl 2-methylbenzoate

  • Rationale: The methyl group is an ortho-, para-director. Therefore, electrophilic bromination will selectively introduce a bromine atom at the para position (position 5) relative to the methyl group. N-Bromosuccinimide (NBS) in the presence of a strong acid like sulfuric acid is an effective brominating agent for this transformation.

  • Procedure:

    • Dissolve Methyl 2-methylbenzoate (1.0 eq) in concentrated sulfuric acid at 0 °C.

    • Add N-Bromosuccinimide (1.05 eq) portion-wise, maintaining the temperature below 5 °C.

    • Stir the reaction mixture at room temperature for 2-3 hours.

    • Carefully pour the reaction mixture onto crushed ice and extract with dichloromethane.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Purify the crude product by column chromatography on silica gel to yield Methyl 5-bromo-2-methylbenzoate .[1]

Step 3: Radical Bromination of the Methyl Group

  • Rationale: To introduce the formyl group, the methyl group must first be functionalized. A well-established method is the radical bromination of the benzylic position using NBS and a radical initiator like azobisisobutyronitrile (AIBN) under photochemical conditions.

  • Procedure:

    • Dissolve Methyl 5-bromo-2-methylbenzoate (1.0 eq) in carbon tetrachloride.

    • Add NBS (1.1 eq) and AIBN (0.05 eq).

    • Heat the mixture to reflux while irradiating with a UV lamp for 4-6 hours.

    • Cool the reaction mixture, filter off the succinimide, and concentrate the filtrate to obtain crude Methyl 5-bromo-2-(bromomethyl)benzoate . This product is often used in the next step without further purification.

Step 4: Kornblum Oxidation to the Aldehyde

  • Rationale: The Kornblum oxidation provides a mild and efficient method to convert the benzylic bromide to an aldehyde. The reaction proceeds via an intermediate that is hydrolyzed and then oxidized.

  • Procedure:

    • Dissolve the crude Methyl 5-bromo-2-(bromomethyl)benzoate in a mixture of water and a suitable organic co-solvent (e.g., DMSO).

    • Add calcium carbonate (2.0 eq) and heat the mixture to reflux for 12-16 hours.

    • Cool the reaction, filter, and add a solution of sodium periodate (1.5 eq) to the filtrate.

    • Stir at room temperature for 4-6 hours.

    • Extract the product with ethyl acetate, wash with water and brine, and dry over anhydrous sodium sulfate.

    • Purify by column chromatography to afford the final product, Methyl 5-bromo-2-formylbenzoate .

Chemical Reactivity and Derivatization: A World of Synthetic Possibilities

The true utility of Methyl 5-bromo-2-formylbenzoate lies in the differential reactivity of its three functional groups, allowing for a plethora of selective transformations.

Reaction Pathways Diagram

G cluster_aldehyde Aldehyde Transformations cluster_bromo Bromo Group Transformations cluster_ester Ester Transformations Start Methyl 5-bromo-2-formylbenzoate Reductive_Amination Reductive Amination (R-NH₂, NaBH(OAc)₃) Start->Reductive_Amination Wittig_Reaction Wittig Reaction (Ph₃P=CHR) Start->Wittig_Reaction Suzuki_Coupling Suzuki Coupling (Ar-B(OH)₂, Pd catalyst) Start->Suzuki_Coupling Buchwald_Hartwig Buchwald-Hartwig Amination (R₂NH, Pd catalyst) Start->Buchwald_Hartwig Hydrolysis Hydrolysis (LiOH, H₂O) Start->Hydrolysis Amidation Amidation (R₂NH, heat) Start->Amidation Product_Amine Substituted Amines Reductive_Amination->Product_Amine Product_Alkene Stilbene Analogs Wittig_Reaction->Product_Alkene Product_Biaryl Biaryl Derivatives Suzuki_Coupling->Product_Biaryl Product_Arylamine N-Aryl Derivatives Buchwald_Hartwig->Product_Arylamine Product_Acid Carboxylic Acid Hydrolysis->Product_Acid Product_Amide Amide Derivatives Amidation->Product_Amide

Caption: Key derivatization pathways for Methyl 5-bromo-2-formylbenzoate.

Transformations of the Formyl Group

The aldehyde functionality is a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

  • Reductive Amination: A cornerstone reaction for introducing nitrogen-containing moieties. The aldehyde can be reductively aminated with a wide range of primary and secondary amines in the presence of a mild reducing agent like sodium triacetoxyborohydride to yield the corresponding secondary or tertiary amines. This reaction is fundamental in the synthesis of many pharmaceutical compounds.

  • Wittig Reaction: For the synthesis of alkene derivatives, the Wittig reaction provides a reliable method to convert the aldehyde into a C=C double bond.[2] This allows for the introduction of various substituted vinyl groups, which can be valuable for tuning the electronic and steric properties of the molecule.

  • Condensation Reactions: The aldehyde can readily undergo condensation reactions with active methylene compounds to form a variety of heterocyclic systems, such as pyrimidines and pyridines, which are prevalent in medicinal chemistry.

Transformations of the Bromo Group

The bromine atom is an excellent leaving group for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

  • Suzuki Coupling: This powerful reaction allows for the coupling of the aryl bromide with a boronic acid or ester to form biaryl compounds. This is a highly valuable transformation for the synthesis of complex molecules with extended aromatic systems, which are of interest in both medicinal chemistry and materials science.

  • Buchwald-Hartwig Amination: This reaction provides a direct route to N-aryl derivatives by coupling the aryl bromide with a primary or secondary amine.[3][4] This is a key transformation for the synthesis of many biologically active compounds.

  • Sonogashira Coupling: The bromo group can be coupled with terminal alkynes to introduce alkynyl moieties, which can serve as versatile handles for further transformations or as integral parts of a final target molecule.

Transformations of the Methyl Ester Group

The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid or converted to an amide.

  • Hydrolysis: Saponification with a base like lithium hydroxide affords the carboxylic acid, which can then be coupled with amines to form amides or used in other transformations.

  • Amidation: Direct amidation with an amine, often at elevated temperatures, can provide the corresponding amide derivative.

Applications in Drug Discovery: A Scaffold for Bioactive Molecules

The structural motif of a substituted benzoic acid is a common feature in many approved drugs and clinical candidates. The versatility of Methyl 5-bromo-2-formylbenzoate makes it an attractive starting point for the synthesis of novel therapeutic agents. While direct biological activity data for derivatives of this specific scaffold is not extensively reported in publicly available literature, its potential can be inferred from the applications of structurally related compounds.

For instance, the benzothiazine core, which can be synthesized from related bromo-amino benzoates, is found in compounds with a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[5][6]

Derivative Class Potential Therapeutic Area Key Synthetic Transformation
Substituted AminobenzylaminesCNS disorders, OncologyReductive Amination
Biaryl CompoundsAnti-inflammatory, AntiviralSuzuki Coupling
N-Aryl AminesKinase InhibitorsBuchwald-Hartwig Amination
Heterocyclic DerivativesAntibacterial, AntifungalCondensation Reactions

This table represents potential applications based on the known bioactivity of related structural motifs.

Applications in Materials Science: Building Blocks for Functional Materials

The rigid aromatic core and the potential for extensive derivatization make analogs of Methyl 5-bromo-2-formylbenzoate promising candidates for the development of novel organic materials.

  • Organic Light-Emitting Diodes (OLEDs): The biaryl and stilbene derivatives that can be synthesized from this scaffold can possess interesting photophysical properties, making them suitable for use as emitters or host materials in OLEDs.

  • Organic Photovoltaics (OPVs): The ability to create donor-acceptor type molecules through cross-coupling reactions opens up possibilities for their use in organic solar cells.

  • Sensors: The aldehyde group can be functionalized with specific recognition units to create chemosensors for the detection of various analytes.

Characterization of Derivatives: A Multi-technique Approach

The unambiguous characterization of novel derivatives synthesized from Methyl 5-bromo-2-formylbenzoate is crucial for confirming their structure and purity. A combination of spectroscopic techniques is typically employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the structure of the derivatives. The chemical shifts and coupling constants of the aromatic protons provide valuable information about the substitution pattern.

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of key functional groups, such as the carbonyl stretches of the ester and aldehyde (or its derivatives like imines or alkenes), and N-H or O-H stretches.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the synthesized compounds by providing a highly accurate mass measurement.

  • X-ray Crystallography: For crystalline derivatives, single-crystal X-ray diffraction provides the ultimate proof of structure, revealing the precise three-dimensional arrangement of atoms in the molecule.

Conclusion: A Versatile Tool for Chemical Innovation

Methyl 5-bromo-2-formylbenzoate is more than just a chemical compound; it is a versatile platform for chemical innovation. Its trifunctional nature allows for a high degree of synthetic flexibility, enabling the creation of a diverse library of derivatives with potential applications in drug discovery and materials science. The strategic combination of classic and modern synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions, unlocks the full potential of this scaffold. As researchers continue to explore the vast chemical space accessible from this starting material, it is certain that Methyl 5-bromo-2-formylbenzoate will continue to be a valuable tool in the development of novel molecules that can address pressing challenges in medicine and technology.

References

  • Methyl 5-bromo-2-methylbenzoate | C9H9BrO2 | CID 316201 - PubChem. (n.d.). Retrieved January 29, 2026, from [Link]

  • Arshad, S., et al. (2009). Methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1655. [Link]

  • Guirado, A., et al. (2019). Role of 1,4-benzothiazine derivatives in medicinal chemistry. PubMed, 19(12), 1686-1703. [Link]

  • Su, M., Hoshiya, N., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. DSpace@MIT. [Link]

  • Various Authors. (2018). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. PubMed Central. [Link]

  • ResearchGate. (n.d.). Methyl-2-formyl benzoate: A Review of Synthesis and Applications. Retrieved January 29, 2026, from [Link]

  • PubChem. (n.d.). Methyl 5-bromo-2-methylbenzoate. Retrieved January 29, 2026, from [Link]

Sources

Stability and storage conditions for "Methyl 5-bromo-2-formylbenzoate"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Critical Identity Verification

Methyl 5-bromo-2-formylbenzoate is a high-value intermediate used primarily in the synthesis of isoindolinones, phthalazinones, and other heterocyclic scaffolds for drug discovery. Its stability is governed by the high reactivity of its aldehyde moiety (susceptible to autoxidation) and its methyl ester (susceptible to hydrolysis).

CRITICAL ALERT: CAS Number Ambiguity

There is a frequent database conflict regarding this compound. You must verify your material immediately upon receipt.

FeatureTarget Compound Common Confusion (Precursor)
Name Methyl 5-bromo-2-formylbenzoate Methyl 5-bromo-2-(bromomethyl)benzoate
Functional Group Aldehyde (-CHO) Alkyl Bromide (-CH₂Br)
CAS Number 1016163-89-5 79670-17-0
Melting Point 74 – 78 °C 50 – 54 °C
H-NMR Signal ~10.0 ppm (s, 1H, -CHO) ~4.9 ppm (s, 2H, -CH₂Br)

This guide specifically addresses the Aldehyde (Formyl) variant (CAS: 1016163-89-5).

Chemical Profile & Inherent Vulnerabilities

  • IUPAC Name: Methyl 5-bromo-2-formylbenzoate[1]

  • Molecular Formula: C₉H₇BrO₃[1][2][3][4][5]

  • Molecular Weight: 243.05 g/mol [1][2][3][4][5][6]

  • Physical State: White to pale brown crystalline solid.

Structural Vulnerability Analysis

The molecule contains three reactive centers that dictate its storage requirements:

  • Formyl Group (C-2): The most fragile moiety. Aromatic aldehydes are prone to radical-chain autoxidation in the presence of atmospheric oxygen, converting the solid aldehyde into a carboxylic acid contaminant.

  • Methyl Ester (C-1): Susceptible to hydrolysis in the presence of moisture, leading to the formation of 5-bromo-2-formylbenzoic acid and methanol.

  • Aryl Bromide (C-5): Generally stable in storage but light-sensitive over extended periods.

Degradation Mechanisms

Understanding how the molecule fails is the key to preventing it. The two primary pathways are Aerobic Oxidation and Hydrolysis .

Pathway 1: Autoxidation (The "Air" Risk)

In the presence of air, the aldehydic C-H bond undergoes homolytic cleavage (initiated by light or trace metals), forming an acyl radical. This radical reacts with O₂ to form a peracid, which then oxidizes a second molecule of aldehyde.

  • Result: Formation of Methyl 5-bromo-2-carboxybenzoate (Acid impurity).

  • Observation: The white crystals turn yellow/brown and become sticky.

Pathway 2: Hydrolysis (The "Moisture" Risk)

Ambient humidity attacks the ester linkage.

  • Result: Formation of 5-bromo-2-formylbenzoic acid.

  • Observation: Shift in solubility profile and broadening of melting point range.

DegradationPathways Compound Methyl 5-bromo-2-formylbenzoate (Intact Reagent) Oxidation Autoxidation (Radical Mechanism) Compound->Oxidation + O2 / Light Hydrolysis Hydrolysis (Acid/Base Catalyzed) Compound->Hydrolysis + H2O (Humidity) Product_Ox IMPURITY A Methyl 5-bromo-2-carboxybenzoate (Carboxylic Acid) Oxidation->Product_Ox Product_Hyd IMPURITY B 5-bromo-2-formylbenzoic acid (Free Acid) Hydrolysis->Product_Hyd

Figure 1: Primary degradation pathways. Oxidation of the aldehyde is the fastest and most common failure mode.

Storage & Handling Protocol

To maintain purity >98% over 12 months, the following "Cold-Chain Inert" protocol is mandatory.

A. Storage Conditions
ParameterSpecificationScientific Rationale
Temperature 2°C to 8°C (Refrigerated)Lowers kinetic energy, significantly slowing the rate of radical propagation (oxidation).
Atmosphere Argon or Nitrogen Displaces O₂, removing the reactant required for autoxidation. Argon is preferred (heavier than air).
Container Amber Glass Vial Blocks UV light, which acts as an initiator for the radical oxidation mechanism.
Seal Parafilm + Desiccant Teflon-lined caps are required. Secondary containment with desiccant (silica gel) prevents hydrolysis.
B. Handling Workflow

Every time the bottle is opened, the inert atmosphere is compromised. Follow this rigorous resealing loop:

StorageWorkflow Start Remove from Fridge (4°C) Equilibrate Equilibrate to Room Temp (Prevents Condensation) Start->Equilibrate Open Open & Weigh Quickly (Minimize Air Exposure) Equilibrate->Open Purge Backfill with Argon/N2 (CRITICAL STEP) Open->Purge Seal Seal with Parafilm Purge->Seal Return Return to 4°C Storage Seal->Return

Figure 2: The "Inert Loop" protocol. Failing to equilibrate before opening causes condensation, leading to hydrolysis.

Quality Control (QC) & Validation

Before using this reagent in critical steps (e.g., GMP synthesis or late-stage coupling), validate its integrity.

Method 1: 1H-NMR (The Gold Standard)

Dissolve ~5mg in CDCl₃.

  • Check Region 10.0 – 10.5 ppm: You should see a sharp singlet (1H) for the aldehyde (-CH O).

    • Pass: Sharp singlet, integrates to 1.0 relative to aromatic protons.

    • Fail: Signal is diminished, or a broad singlet appears at ~11-13 ppm (Carboxylic Acid formation).

  • Check Region 3.9 ppm: Singlet for Methyl Ester (-OCH ₃).

Method 2: TLC (Rapid Check)
  • Mobile Phase: Hexanes:Ethyl Acetate (3:1).

  • Visualization: UV (254 nm).

  • Interpretation:

    • Aldehyde (Product): Higher R_f (Less polar).

    • Acid (Impurity): Stays at the baseline or has very low R_f (Highly polar).

References

  • TCI Chemicals. Product Specification: Methyl 5-Bromo-2-formylbenzoate (CAS 1016163-89-5).[2][3][4][6][7] Accessed October 2025.

  • BLD Pharm. Safety Data Sheet & Properties: Methyl 5-bromo-2-formylbenzoate.[4] Accessed October 2025.

  • ChemScene. Compound Profile: Methyl 5-bromo-2-formylbenzoate.[2][3][6][7] Accessed October 2025.

  • Bowden, K., et al. "Autoxidation of Aromatic Aldehydes." Journal of the Chemical Society, Perkin Transactions 2. (General mechanism reference for aldehyde stability).

Sources

Computational studies on the electronic properties of "Methyl 5-bromo-2-formylbenzoate"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Computational Characterization & Electronic Profiling of Methyl 5-bromo-2-formylbenzoate Content Type: Technical Whitepaper / Strategic Protocol Guide Audience: Medicinal Chemists, Computational Biologists, and Drug Discovery Leads.

Executive Summary

Methyl 5-bromo-2-formylbenzoate (CAS 79670-17-0) serves as a critical "linchpin" scaffold in modern drug discovery, functioning as a precursor for SARS-CoV-2 Mpro inhibitors, HCN2 modulators, and TLR antagonists. Its utility lies in its orthogonal reactivity: a formyl group for reductive aminations, an aryl bromide for palladium-catalyzed cross-couplings, and a methyl ester for cyclization or saponification.

This guide establishes a rigorous computational framework for characterizing the electronic properties of this molecule. By leveraging Density Functional Theory (DFT), researchers can predict reactivity hotspots, stability profiles, and spectroscopic signatures, thereby de-risking downstream synthetic pathways.

Introduction: The Chemical Context

In the hit-to-lead optimization phase, the electronic distribution of a scaffold dictates the success of library generation. Methyl 5-bromo-2-formylbenzoate presents a unique case of tris-functionalized benzene , creating a complex electronic push-pull system:

  • Electron Withdrawing Groups (EWG): The Formyl (-CHO) and Ester (-COOCH3) groups at the ortho positions induce significant electron deficiency on the ring.

  • Weak Deactivator: The Bromine (-Br) atom at the meta position (relative to ester) adds inductive withdrawal (-I) while offering weak mesomeric donation (+M).

Understanding the Frontier Molecular Orbitals (FMOs) and Molecular Electrostatic Potential (MEP) is essential to predict regioselectivity during competitive functionalization.

Computational Methodology: The Gold Standard Protocol

To achieve results comparable to high-impact literature in structural chemistry, the following computational workflow is prescribed. This protocol balances computational cost with chemical accuracy (E-E-A-T).

2.1. Theory Level Selection
  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is the industry standard for organic ground states. However, for precise non-covalent interaction modeling (e.g., crystal packing or docking simulations), M06-2X is recommended due to its superior handling of dispersion forces.

  • Basis Set: 6-311++G(d,p) .[1]

    • Why? The diffuse functions (++) are critical for capturing the electron lone pairs on the Oxygen and Bromine atoms. The polarization functions (d,p) account for the deformation of orbitals in the aromatic ring.

2.2. Validated Workflow

The following Graphviz diagram outlines the sequential logic for a complete electronic characterization.

DFT_Workflow Start Input Structure (Methyl 5-bromo-2-formylbenzoate) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->Opt Freq Frequency Analysis (Verify NImag=0) Opt->Freq Check Is Structure Minimized? Freq->Check Check->Opt No (Imaginary Freq Found) Properties Electronic Property Calculation Check->Properties Yes (All Freq > 0) Sub1 FMO Analysis (HOMO/LUMO Gap) Properties->Sub1 Sub2 MEP Mapping (Reactivity Hotspots) Properties->Sub2 Sub3 NBO Analysis (Charge Transfer) Properties->Sub3 Output Data Export (.chk, .log, .fchk) Sub1->Output Sub2->Output Sub3->Output

Caption: Figure 1. Self-validating DFT workflow ensuring thermodynamic stability before property calculation.

Electronic Property Analysis

3.1. Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap is the primary indicator of kinetic stability and chemical hardness (


).
  • HOMO (Highest Occupied Molecular Orbital): Likely localized on the aromatic ring and the lone pairs of the carbonyl oxygens. This region dictates nucleophilic behavior (though this molecule is primarily electrophilic).

  • LUMO (Lowest Unoccupied Molecular Orbital): Highly localized on the formyl carbon and the ester carbonyl . This confirms the molecule's susceptibility to nucleophilic attack (e.g., by amines in reductive amination).

Global Reactivity Descriptors (Formulas):

DescriptorSymbolFormulaSignificance in Drug Design
Chemical Potential


Predicts direction of electron flow in receptor binding.
Chemical Hardness


Resistance to charge transfer; correlates with stability.
Electrophilicity Index


Critical: Measures the propensity to accept electrons (high in this scaffold).
3.2. Molecular Electrostatic Potential (MEP)

Visualizing the MEP surface allows medicinal chemists to "see" how the molecule aligns in a protein binding pocket.

  • Red Regions (Negative Potential): Localized around the Oxygen atoms of the formyl and ester groups. These are H-bond acceptors.

  • Blue Regions (Positive Potential): Localized around the Hydrogen atoms of the ring and the methyl group.

  • Implication: The distinct polarization facilitates

    
     stacking interactions, often observed in crystal structures of similar benzoate derivatives [1].
    

Spectroscopic Profiling (Predictive)

To validate synthetic success, computational vibrational analysis provides reference spectral data.

4.1. IR Spectrum Markers

The ortho-substitution pattern creates specific shifts due to steric strain and field effects.

  • Formyl C=O Stretch: Expected ~1690–1705 cm⁻¹. Lower than typical aldehydes due to conjugation with the ring.

  • Ester C=O Stretch: Expected ~1720–1735 cm⁻¹.

  • Aldehyde C-H: The characteristic "Fermi Doublet" at ~2750 and 2850 cm⁻¹.

  • C-Br Stretch: A fingerprint band in the lower frequency region (~500–600 cm⁻¹).

4.2. NMR Prediction (GIAO Method)

Using the GIAO (Gauge-Independent Atomic Orbital) method at the DFT level provides high-accuracy chemical shifts.

  • Aldehyde Proton: A distinct singlet highly deshielded at ~10.0–10.5 ppm.

  • Aromatic Protons: The coupling constants (

    
    -values) between H3, H4, and H6 will confirm the 1,2,4,5-substitution pattern.
    

Strategic Application in Synthesis

The computational data directly informs synthetic strategy. The diagram below illustrates the "Reactivity Hierarchy" derived from electrophilicity indices.

Reactivity_Map Center Methyl 5-bromo-2-formylbenzoate Reaction1 Reductive Amination (Highest Electrophilicity) Center->Reaction1 Soft Nucleophiles (Amines) Reaction2 Suzuki-Miyaura Coupling (C-Br Bond Activation) Center->Reaction2 Pd(0) Catalysts Reaction3 Saponification/Cyclization (Ester Hydrolysis) Center->Reaction3 Hard Nucleophiles (OH-)

Caption: Figure 2. Chemoselectivity map based on computed local electrophilicity.

  • Insight: The formyl group is the "softest" electrophile and will react first with amines. The C-Br bond requires metal insertion (Pd), allowing for orthogonal functionalization.

References

  • Muhammad, Z. et al. (2012). "Methyl 5-bromo-2-hydroxybenzoate."[2] Acta Crystallographica Section E, 68(5), o1467. Link

    • Context: Provides crystallographic benchmarks for bond lengths/angles in the 5-bromo-benzo
  • Frisch, M. J. et al. (2016). "Gaussian 16, Revision C.01." Gaussian, Inc., Wallingford CT. Link

    • Context: The standard software package for the cited DFT methodologies.
  • Becke, A. D. (1993). "Density-functional thermochemistry. III. The role of exact exchange." The Journal of Chemical Physics, 98(7), 5648. Link

    • Context: The foundational paper for the B3LYP functional used in these protocols.
  • Saint-Louis, C. J. et al. (2017).[3] "Synthesis, computational, and spectroscopic analysis of tunable highly fluorescent BN-1,2-azaborine derivatives." Organic & Biomolecular Chemistry, 15, 10172-10183.[3] Link

    • Context: Demonstrates the use of this specific scaffold (Methyl 5-bromo-2-formylbenzoate)

Sources

The Synthetic Versatility of Methyl 5-bromo-2-formylbenzoate: A Hub for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 5-bromo-2-formylbenzoate is a bifunctional aromatic compound that has emerged as a critical building block in modern organic synthesis, particularly in the realm of pharmaceutical and materials science research. Its strategic placement of a reactive aldehyde, a versatile aryl bromide, and an ester moiety on a benzene ring offers a rich platform for a diverse array of chemical transformations. This guide provides an in-depth exploration of the reactivity of methyl 5-bromo-2-formylbenzoate, detailing key reaction pathways and providing experimentally validated protocols for its application in the synthesis of complex molecular architectures. For researchers and drug development professionals, understanding the synthetic utility of this compound is paramount for the efficient construction of novel chemical entities with desired biological or material properties.

The core value of methyl 5-bromo-2-formylbenzoate lies in the orthogonal reactivity of its functional groups. The aldehyde group serves as a prime site for nucleophilic additions and condensation reactions, enabling chain extension and the formation of new carbon-carbon and carbon-heteroatom bonds. The aryl bromide is an ideal handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of substituents, including aryl, heteroaryl, and alkyl groups. Finally, the methyl ester, while generally less reactive, can be hydrolyzed to the corresponding carboxylic acid, providing another point for modification or for influencing the electronic properties of the molecule. This trifecta of reactivity makes methyl 5-bromo-2-formylbenzoate a highly sought-after starting material for the construction of intricate molecular frameworks.

This technical guide will delve into the key reactions of methyl 5-bromo-2-formylbenzoate, providing both the mechanistic underpinnings and practical, step-by-step protocols. We will explore its utility in palladium-catalyzed cross-coupling reactions, reductive aminations, olefination reactions, and condensation reactions, showcasing its role in the synthesis of medicinally relevant scaffolds and other advanced organic molecules.

I. Palladium-Catalyzed Cross-Coupling Reactions: Forging New Carbon-Carbon Bonds

The carbon-bromine bond in methyl 5-bromo-2-formylbenzoate is a key site for derivatization via palladium-catalyzed cross-coupling reactions. Among these, the Suzuki-Miyaura coupling is a powerful and widely used method for the formation of biaryl structures, which are prevalent in pharmaceuticals and organic materials.

The Suzuki-Miyaura Coupling: A Gateway to Biaryl Scaffolds

The Suzuki-Miyaura reaction involves the coupling of an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. In the case of methyl 5-bromo-2-formylbenzoate, the aryl bromide is coupled with a boronic acid or a boronate ester to generate a 5-aryl-2-formylbenzoate derivative. This transformation is highly valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids.

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process that proceeds through three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organoboron species to the resulting Pd(II) complex, and reductive elimination to form the new carbon-carbon bond and regenerate the Pd(0) catalyst.

Conceptual Workflow for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product MBFB Methyl 5-bromo-2-formylbenzoate ReactionVessel Inert Atmosphere (N2 or Ar) Solvent (e.g., Toluene, Dioxane) Heat MBFB->ReactionVessel BoronicAcid Arylboronic Acid BoronicAcid->ReactionVessel Base Base (e.g., K2CO3, Cs2CO3) Base->ReactionVessel Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Catalyst->ReactionVessel Workup Aqueous Work-up ReactionVessel->Workup Purification Column Chromatography Workup->Purification Product Methyl 5-aryl-2-formylbenzoate Purification->Product

Caption: A generalized workflow for the Suzuki-Miyaura coupling of Methyl 5-bromo-2-formylbenzoate.

Experimental Protocol: Suzuki-Miyaura Coupling of Methyl 5-bromo-2-formylbenzoate with Phenylboronic Acid

Materials:

  • Methyl 5-bromo-2-formylbenzoate

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 5-bromo-2-formylbenzoate (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Add anhydrous toluene and water (typically a 4:1 to 10:1 mixture of toluene to water).

  • To this suspension, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Heat the reaction mixture to reflux (typically 90-110 °C) and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford methyl 5-phenyl-2-formylbenzoate.

Trustworthiness: This protocol is a standard and widely accepted method for Suzuki-Miyaura couplings. The progress of the reaction can be easily monitored by TLC, and the final product can be characterized by NMR and mass spectrometry to validate its structure and purity.

II. Reductive Amination: A Gateway to Substituted Amines

The aldehyde functionality of methyl 5-bromo-2-formylbenzoate is a versatile handle for the synthesis of a wide range of amine derivatives through reductive amination. This reaction proceeds via the initial formation of an imine or iminium ion intermediate upon reaction with a primary or secondary amine, which is then reduced in situ to the corresponding amine.

The Power of Controlled Amine Synthesis

Reductive amination is a cornerstone of medicinal chemistry as it allows for the introduction of diverse amine-containing substituents, which can significantly impact the pharmacological properties of a molecule. The reaction is typically carried out using a mild reducing agent that selectively reduces the iminium ion in the presence of the starting aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a commonly used reagent for this purpose due to its mildness and high selectivity.

Mechanism of Reductive Amination

Reductive_Amination cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product MBFB Methyl 5-bromo-2-formylbenzoate Imine Imine/Iminium Ion MBFB->Imine + Amine Amine Primary or Secondary Amine Amine->Imine ReducingAgent Reducing Agent (e.g., NaBH(OAc)3) Product Substituted Amine ReducingAgent->Product Imine->Product + Reducing Agent

Caption: A simplified representation of the reductive amination of Methyl 5-bromo-2-formylbenzoate.

Experimental Protocol: Reductive Amination of Methyl 5-bromo-2-formylbenzoate with a Primary Amine.[1]

Materials:

  • Methyl 5-bromo-2-formylbenzoate

  • Primary amine (e.g., benzylamine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of methyl 5-bromo-2-formylbenzoate (1.0 eq) in dichloromethane (DCM), add the primary amine (1.1 eq).

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 2-16 hours, monitoring its progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-substituted amine.

Expertise & Experience: The choice of sodium triacetoxyborohydride is crucial here. Unlike stronger reducing agents like sodium borohydride, it is less likely to reduce the starting aldehyde directly, thus maximizing the yield of the desired amine product. The initial stirring period before the addition of the reducing agent allows for sufficient formation of the imine intermediate.

III. Wittig Reaction: Olefination of the Aldehyde

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones. In the context of methyl 5-bromo-2-formylbenzoate, the aldehyde group can be converted into a variety of substituted vinyl groups using a phosphorus ylide (Wittig reagent).

Constructing Carbon-Carbon Double Bonds with Precision

The Wittig reaction offers a reliable way to introduce a C=C double bond at the position of the formyl group. The stereochemical outcome of the reaction (E/Z selectivity) is influenced by the nature of the substituents on the ylide. Stabilized ylides generally favor the formation of the E-alkene, while non-stabilized ylides tend to give the Z-alkene. This predictability is a key advantage for synthetic chemists.

The reaction proceeds through the nucleophilic attack of the ylide on the aldehyde carbonyl, forming a betaine intermediate, which then collapses to an oxaphosphetane. The decomposition of the oxaphosphetane yields the alkene and triphenylphosphine oxide, the latter being the thermodynamic driving force for the reaction.

The Wittig Reaction Mechanism

Wittig_Reaction MBFB_Aldehyde Methyl 5-bromo-2-formylbenzoate Betaine Betaine Intermediate MBFB_Aldehyde->Betaine + Ylide Ylide Phosphorus Ylide (Ph3P=CHR) Ylide->Betaine Oxaphosphetane Oxaphosphetane Betaine->Oxaphosphetane Cyclization Alkene Alkene Product Oxaphosphetane->Alkene Decomposition TPO Triphenylphosphine Oxide Oxaphosphetane->TPO Decomposition

Caption: A schematic of the key intermediates in the Wittig reaction of Methyl 5-bromo-2-formylbenzoate.

Experimental Protocol: Wittig Reaction of Methyl 5-bromo-2-formylbenzoate

Materials:

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Methyl 5-bromo-2-formylbenzoate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add methyltriphenylphosphonium bromide (1.1 eq) and suspend it in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add n-butyllithium (1.05 eq) dropwise to the suspension. The formation of the deep red or orange color indicates the generation of the ylide.

  • Stir the mixture at 0 °C for 30 minutes, then cool to -78 °C (dry ice/acetone bath).

  • In a separate flask, dissolve methyl 5-bromo-2-formylbenzoate (1.0 eq) in anhydrous THF.

  • Add the solution of the aldehyde dropwise to the cold ylide solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Quench the reaction by the addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired alkene.

Authoritative Grounding: The use of a non-stabilized ylide, such as the one generated from methyltriphenylphosphonium bromide, is expected to favor the formation of the Z-alkene. The low temperature addition of the aldehyde to the ylide is critical for controlling the reaction and minimizing side products.

IV. Condensation Reactions: Building Complexity

The electrophilic nature of the aldehyde in methyl 5-bromo-2-formylbenzoate makes it an excellent substrate for a variety of condensation reactions, which are fundamental for forming new carbon-carbon bonds and constructing more complex molecular scaffolds.

The Knoevenagel Condensation: A Versatile C=C Bond Formation

The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst. Active methylene compounds are those with a CH₂ group flanked by two electron-withdrawing groups, such as malononitrile or diethyl malonate. The reaction proceeds through a nucleophilic addition followed by dehydration to yield a substituted alkene.

This reaction is particularly useful for synthesizing α,β-unsaturated systems, which are important intermediates in organic synthesis and can participate in a variety of subsequent transformations, including Michael additions and Diels-Alder reactions.

General Scheme of the Knoevenagel Condensation

Knoevenagel_Condensation MBFB Methyl 5-bromo-2-formylbenzoate Product α,β-Unsaturated Product MBFB->Product ActiveMethylene Active Methylene Compound (e.g., Malononitrile) ActiveMethylene->Product Base Basic Catalyst (e.g., Piperidine) Base->Product Catalyst

Caption: A simplified representation of the Knoevenagel condensation.

Experimental Protocol: Knoevenagel Condensation with Malononitrile

Materials:

  • Methyl 5-bromo-2-formylbenzoate

  • Malononitrile

  • Piperidine

  • Ethanol

  • Ice

  • Dilute hydrochloric acid (HCl)

Procedure:

  • In a round-bottom flask, dissolve methyl 5-bromo-2-formylbenzoate (1.0 eq) and malononitrile (1.1 eq) in ethanol.

  • Add a catalytic amount of piperidine (e.g., 0.1 eq) to the solution.

  • Stir the reaction mixture at room temperature for 1-3 hours. The progress of the reaction can often be observed by the formation of a precipitate.

  • If a precipitate forms, cool the mixture in an ice bath and collect the solid by filtration.

  • Wash the solid with cold ethanol.

  • If no precipitate forms, pour the reaction mixture into ice-water and acidify with dilute hydrochloric acid to induce precipitation.

  • Collect the product by filtration, wash with water, and dry.

  • The product can be further purified by recrystallization if necessary.

Trustworthiness: This is a classic and reliable method for the Knoevenagel condensation. The use of a mild base like piperidine is sufficient to deprotonate the active methylene compound without causing unwanted side reactions. The reaction is often high-yielding and the product can be easily isolated.

V. Synthesis of Heterocyclic Scaffolds

The strategic placement of the aldehyde and ester functionalities in methyl 5-bromo-2-formylbenzoate makes it an excellent precursor for the synthesis of various heterocyclic systems, particularly those containing a fused benzene ring. One important class of heterocycles that can be accessed from this starting material is the isoindolinone family.

Synthesis of Isoindolinones: A Privileged Scaffold in Medicinal Chemistry

Isoindolinones are a class of bicyclic lactams that are found in a number of natural products and exhibit a wide range of biological activities. A common synthetic route to N-substituted isoindolinones involves the reductive amination of methyl 2-formylbenzoate derivatives with primary amines, followed by intramolecular cyclization.

In the case of methyl 5-bromo-2-formylbenzoate, the initial reductive amination with a primary amine yields an intermediate secondary amine. This intermediate can then undergo spontaneous or induced lactamization, where the newly formed secondary amine attacks the carbonyl of the methyl ester, leading to the formation of the five-membered lactam ring and the elimination of methanol.

Pathway to Isoindolinone Synthesis

Isoindolinone_Synthesis MBFB Methyl 5-bromo-2-formylbenzoate ReductiveAmination Reductive Amination MBFB->ReductiveAmination PrimaryAmine Primary Amine (R-NH2) PrimaryAmine->ReductiveAmination Intermediate Intermediate Secondary Amine ReductiveAmination->Intermediate Lactamization Intramolecular Lactamization Intermediate->Lactamization Isoindolinone N-Substituted Isoindolinone Lactamization->Isoindolinone

Caption: A conceptual flowchart for the synthesis of isoindolinones from Methyl 5-bromo-2-formylbenzoate.

Experimental Protocol: Two-Step Synthesis of N-Benzyl-6-bromoisoindolin-1-one

Step 1: Reductive Amination

Materials:

  • Methyl 5-bromo-2-formylbenzoate

  • Benzylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Follow the reductive amination protocol described in Section II, using benzylamine as the primary amine.

  • After work-up, the crude intermediate, methyl 5-bromo-2-((benzylamino)methyl)benzoate, can be used directly in the next step or purified by column chromatography if necessary.

Step 2: Lactamization

Materials:

  • Crude methyl 5-bromo-2-((benzylamino)methyl)benzoate

  • Methanol or Toluene

  • Optional: A catalytic amount of a mild acid or base (e.g., acetic acid or sodium methoxide)

Procedure:

  • Dissolve the crude intermediate from Step 1 in methanol or toluene.

  • Heat the solution to reflux for 4-24 hours. The progress of the lactamization can be monitored by TLC by observing the disappearance of the starting material and the formation of a new, typically more polar, product.

  • In some cases, the addition of a catalytic amount of a mild acid or base can facilitate the cyclization.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude isoindolinone can be purified by recrystallization or flash column chromatography.

Expertise & Experience: The lactamization step can sometimes be sluggish. The choice of solvent and the use of a catalyst can significantly impact the reaction rate. For less reactive systems, heating at higher temperatures in a solvent like toluene or xylene may be necessary. The progress of the reaction is conveniently monitored by the disappearance of the ester group and the appearance of the lactam carbonyl in the IR spectrum, or by changes in the chemical shifts in the NMR spectrum.

Conclusion

Methyl 5-bromo-2-formylbenzoate is a powerful and versatile building block in organic synthesis. Its three distinct functional groups offer a multitude of opportunities for the construction of complex and diverse molecular architectures. The reactions detailed in this guide—Suzuki-Miyaura coupling, reductive amination, Wittig olefination, Knoevenagel condensation, and the synthesis of isoindolinones—represent only a fraction of the synthetic possibilities. By understanding the reactivity of this compound and employing the robust protocols provided, researchers and drug development professionals can unlock its full potential in their synthetic endeavors, accelerating the discovery and development of new medicines and materials. The strategic use of methyl 5-bromo-2-formylbenzoate will undoubtedly continue to contribute to advancements in chemical science.

References

Strategic Utilization of Methyl 5-bromo-2-formylbenzoate: A Mechanistic Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical mechanism of action for Methyl 5-bromo-2-formylbenzoate (CAS 1016163-89-5). This document is structured for researchers and medicinal chemists, focusing on its utility as a trifunctional scaffold in the synthesis of bioactive heterocycles.

Executive Summary: The Trifunctional Scaffold

Methyl 5-bromo-2-formylbenzoate represents a "privileged scaffold" in organic synthesis due to its unique arrangement of three orthogonal reactive sites on a single benzene core. Unlike simple benzoates, this molecule integrates an electrophilic aldehyde, a latent lactamization site (ester), and a cross-coupling handle (aryl bromide).

Its primary utility lies in the "Cyclize-then-Functionalize" strategy, widely employed in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors (e.g., Olaparib analogs) and other isoindolinone-based therapeutics.

Structural Reactivity Profile
PositionFunctional GroupReactivity ModeKinetic Profile
C-2 Formyl (-CHO) High Electrophilicity Rapid reversible attack by N-nucleophiles (amines, hydrazines). Activated by the para-bromo substituent (-I effect).
C-1 Methyl Ester (-COOMe) Acyl Donor Slower irreversible cyclization (lactamization) following amine capture at C-2.
C-5 Bromide (-Br) Oxidative Addition Inert to mild nucleophiles; activates under Pd-catalysis for C-C or C-N bond formation.

Core Mechanism A: Phthalazinone Synthesis (The PARP Pathway)

The most commercially significant reaction of this scaffold is its condensation with hydrazine derivatives to form 7-bromo-1(2H)-phthalazinones . This heterocyclic core is the structural foundation of several FDA-approved oncology drugs.

Mechanistic Pathway

The transformation proceeds via a cascade condensation-cyclization mechanism.

  • Nucleophilic Attack (Rate Limiting): The terminal nitrogen of hydrazine attacks the aldehyde (C-2). The 5-bromo substituent exerts an inductive electron-withdrawing effect, increasing the partial positive charge (

    
    ) on the carbonyl carbon, thereby accelerating this step compared to unsubstituted analogs.
    
  • Hydrazone Formation: Elimination of water yields the intermediate hydrazone.

  • Intramolecular Acylation: The internal nitrogen of the hydrazone, positioned in close proximity to the ester (C-1) due to the ortho effect, attacks the ester carbonyl.

  • Lactamization: Elimination of methanol drives the reaction to completion, forming the thermodynamically stable 6-membered lactam ring.

Visualization: Phthalazinone Cascade

PhthalazinoneMechanism Start Methyl 5-bromo-2-formylbenzoate Inter1 Hemiaminal Intermediate Start->Inter1 Nucleophilic Attack (C-2 Aldehyde) Hydrazine Hydrazine (H2N-NH-R) Hydrazine->Inter1 Inter2 Hydrazone (Schiff Base) Inter1->Inter2 -H2O (Elimination) Transition Tetrahedral Intermediate (Cyclization) Inter2->Transition Intramolecular Acylation (C-1) Product 7-Bromo-phthalazin-1(2H)-one Transition->Product -MeOH (Lactamization) Byproduct MeOH + H2O Transition->Byproduct

Caption: Cascade synthesis of the phthalazinone core. The ortho-geometry facilitates the rapid intramolecular trap of the hydrazone intermediate.

Core Mechanism B: Reductive Amination to Isoindolinones

This scaffold is also a precursor to isoindolin-1-ones (phthalimidines), a privileged pharmacophore in antipsychotic and anti-inflammatory research.

Mechanistic Pathway

Unlike the hydrazine pathway, reaction with primary amines requires a reducing agent to prevent aromatization or polymerization.

  • Imine Formation: Primary amine (

    
    ) condenses with the aldehyde to form an imine (Schiff base).
    
  • Reduction (Chemoselective): A reducing agent (e.g.,

    
     or 
    
    
    
    ) reduces the C=N imine bond to a secondary amine. Crucial: The ester group must remain intact during this reduction.
  • Spontaneous Lactamization: The newly formed secondary amine is highly nucleophilic and positioned perfectly to attack the ortho-ester. This forms the 5-membered lactam ring.

Note on Reactivity: If the reduction step is omitted, the reaction may stall at the hydroxy-isoindolinone (hemiaminal) stage or form dimers, depending on the amine's sterics.

Core Mechanism C: Palladium-Catalyzed Cross-Coupling

The 5-bromo position serves as a latent handle for late-stage diversification. The position of the bromine (para to the aldehyde/phthalazinone-C4) is electronically favorable for oxidative addition.

Mechanistic Considerations
  • Electronic Activation: The electron-deficient nature of the phthalazinone or isoindolinone ring (formed in previous steps) pulls electron density from the benzene ring, making the C-Br bond susceptible to oxidative addition by Pd(0).

  • Chemoselectivity: In the raw material, the aldehyde is prone to side reactions (oxidation/reduction) under typical Suzuki conditions. Therefore, the standard protocol dictates "Cyclize First, Couple Second."

  • Protocol Compatibility: The aryl bromide couples efficiently with aryl boronic acids (Suzuki-Miyaura) or terminal alkynes (Sonogashira) using standard catalytic systems (e.g.,

    
    , 
    
    
    
    ).
Visualization: The "Cyclize-then-Functionalize" Strategy

CouplingStrategy cluster_conditions Reaction Conditions Raw Methyl 5-bromo-2-formylbenzoate (Trifunctional) Cyclize Step 1: Cyclization (Hydrazine/Amine) Raw->Cyclize Condensation Core 7-Bromo-Heterocycle Core (Stable Intermediate) Cyclize->Core Lactamization Couple Step 2: Pd-Catalyzed Coupling (Suzuki/Sonogashira) Core->Couple Oxidative Addition (Ar-Br) Drug Final Bioactive Scaffold (e.g., PARP Inhibitor) Couple->Drug Reductive Elimination Cond1 Step 1: EtOH, Reflux, 2h Cond2 Step 2: Ar-B(OH)2, Pd(dppf)Cl2, K2CO3

Caption: The preferred synthetic workflow. Protecting the aldehyde/ester via cyclization creates a robust substrate for palladium catalysis.

Experimental Protocols

Protocol 1: Synthesis of 7-Bromo-1(2H)-phthalazinone

Validating the Cyclization Mechanism

  • Reagents: Methyl 5-bromo-2-formylbenzoate (1.0 eq), Hydrazine hydrate (1.2 eq), Ethanol (0.5 M concentration).

  • Procedure:

    • Dissolve methyl 5-bromo-2-formylbenzoate in absolute ethanol.

    • Add hydrazine hydrate dropwise at room temperature (Exothermic reaction: indicates rapid imine formation).

    • Heat the mixture to reflux (

      
      ) for 2-4 hours. Mechanistic Check: Monitor TLC for disappearance of the aldehyde spot.
      
    • Cool to room temperature.[1] The product usually precipitates as a white/off-white solid due to the high polarity of the lactam.

    • Filter and wash with cold ethanol.

  • Expected Yield: 85-95%.

  • Data Validation:

    
     NMR should show the disappearance of the aldehyde proton (
    
    
    
    ppm) and the appearance of the phthalazinone singlet (
    
    
    ppm).
Protocol 2: Suzuki-Miyaura Coupling on the Phthalazinone Core

Validating the Cross-Coupling Mechanism

  • Reagents: 7-Bromo-1(2H)-phthalazinone (1.0 eq), Aryl boronic acid (1.2 eq),

    
     (0.05 eq), 
    
    
    
    (3.0 eq), Dioxane/Water (4:1).
  • Procedure:

    • Degas solvents thoroughly with Nitrogen/Argon (Oxygen inhibits the Pd(0) cycle).

    • Combine reagents in a sealed tube.

    • Heat to

      
       for 12 hours.
      
    • Workup: Dilute with water, extract with EtOAc. The product is the 7-aryl-phthalazinone.

  • Troubleshooting: If conversion is low, switch to a more active catalyst system like

    
     to facilitate oxidative addition into the electron-rich deactivated ring system (if the lactam is N-alkylated).
    

References

  • Chemical Structure & Properties: PubChem. Methyl 5-bromo-2-formylbenzoate (Compound).[2][3][4] National Library of Medicine. [Link]

  • Phthalazinone Synthesis: Shi, L., et al. (2012).[5] "Synthesis of phthalazinones and isoindolinones from 2-formylbenzoic acid derivatives." Organic Letters, 14(7), 1876-1879. [Link]

  • Mechanism of Heterocycle Formation: Csuk, R., et al. (2015). "Synthesis of antitumor active phthalazinones." European Journal of Medicinal Chemistry, 92, 499-514. [Link]

  • Suzuki Coupling Applications: Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483. [Link]

  • PARP Inhibitor Scaffolds: Menear, K. A., et al. (2008). "4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1." Journal of Medicinal Chemistry, 51(20), 6581-6591. [Link]

Sources

A Theoretical Guide to Predicting the Chemical Reactivity of Methyl 5-bromo-2-formylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 5-bromo-2-formylbenzoate (MBFB) is a multifaceted aromatic compound whose synthetic utility is dictated by the complex interplay of its three distinct functional groups: a bromine atom, a formyl group, and a methyl ester. Predicting its reactivity is paramount for its efficient application in organic synthesis, particularly in the realms of pharmaceutical and materials science. This guide provides a comprehensive theoretical framework for predicting the reactivity of MBFB, leveraging modern computational chemistry techniques. We delve into the principles of Frontier Molecular Orbital (FMO) theory and Conceptual Density Functional Theory (DFT) to elucidate the molecule's electronic landscape. A detailed, step-by-step computational workflow is presented, empowering researchers to perform these analyses. The guide culminates in a specific prediction of MBFB's reactivity towards electrophilic, nucleophilic, and transition-metal-catalyzed reactions, offering a roadmap for experimental design.

Introduction to Methyl 5-bromo-2-formylbenzoate and the Imperative of Reactivity Prediction

Methyl 5-bromo-2-formylbenzoate (MBFB) is a substituted benzaldehyde derivative with significant potential as a versatile building block in organic synthesis. Its structure, featuring an electron-deficient aromatic ring substituted with a halogen, an aldehyde, and an ester, presents multiple sites for chemical transformation. This complexity, however, poses a challenge for synthetic chemists. Which part of the molecule will react first? Under what conditions can one functional group be modified while leaving the others untouched?

Answering these questions traditionally involves extensive, resource-intensive trial-and-error experimentation. However, the advent of robust computational methods allows for the a priori prediction of chemical reactivity with remarkable accuracy. By modeling the electronic structure of a molecule, we can identify regions of high and low electron density, predict the most probable sites for attack by various reagents, and anticipate the kinetic and thermodynamic feasibility of different reaction pathways. This in-silico approach accelerates research and development, minimizes waste, and provides profound mechanistic insights that guide the design of more efficient and selective syntheses.

This technical guide serves as a practical introduction to the theoretical prediction of MBFB's reactivity, intended for researchers, chemists, and drug development professionals.

Molecular Architecture and Electronic Landscape of MBFB

The reactivity of MBFB is a direct consequence of its molecular and electronic structure. The molecule consists of a benzene ring substituted with three key functional groups, each exerting a distinct electronic influence.

graph "Methyl_5-bromo-2-formylbenzoate" {
  layout=neato;
  node [shape=plaintext, fontsize=12, fontname="sans-serif", fontcolor="#202124"];
  edge [penwidth=1.5, color="#5F6368"];

// Benzene Ring Nodes C1 [label="C", pos="0,1.2!"]; C2 [label="C", pos="-1.04,0.6!"]; C3 [label="C", pos="-1.04,-0.6!"]; C4 [label="C", pos="0,-1.2!"]; C5 [label="C", pos="1.04,-0.6!"]; C6 [label="C", pos="1.04,0.6!"];

// Substituent Nodes // Ester group at C1 C_ester [label="C", pos="0,2.4!"]; O_ester1 [label="O", pos="-0.7,3.2!"]; O_ester2 [label="O", pos="1.0,2.8!"]; C_methyl [label="CH₃", pos="1.2,4.0!"];

// Formyl group at C2 C_formyl [label="C", pos="-2.2,1.2!"]; H_formyl [label="H", pos="-2.2,2.2!"]; O_formyl [label="O", pos="-3.2,0.6!"];

// Bromo group at C5 Br [label="Br", pos="2.1,-1.2!"];

// Ring hydrogens H3 [label="H", pos="-1.8,-1.2!"]; H4 [label="H", pos="0,-2.1!"]; H6 [label="H", pos="1.8,1.2!"];

// Benzene Ring Edges (alternating double bonds) C1 -- C2 [style=dashed]; C2 -- C3; C3 -- C4 [style=dashed]; C4 -- C5; C5 -- C6 [style=dashed]; C6 -- C1;

// Substituent Edges C1 -- C_ester; C_ester -- O_ester1 [style=double]; C_ester -- O_ester2; O_ester2 -- C_methyl;

C2 -- C_formyl; C_formyl -- H_formyl; C_formyl -- O_formyl [style=double];

C5 -- Br;

C3 -- H3; C4 -- H4; C6 -- H6;

// Invisible node for benzene ring circle benzene_center [shape=circle, label="", style=invis, pos="0,0!"]; C1 -- benzene_center [style=invis]; C2 -- benzene_center [style=invis]; C3 -- benzene_center [style=invis]; C4 -- benzene_center [style=invis]; C5 -- benzene_center [style=invis]; C6 -- benzene_center [style=invis]; }

Figure 2: A self-validating workflow for computational reactivity prediction.

Predicted Reactivity of Methyl 5-bromo-2-formylbenzoate

Based on the theoretical principles and computational workflow described, we can now make specific, data-driven predictions about the reactivity of MBFB.

Reactions at the Carbonyl Groups

The formyl and ester groups contain highly electrophilic carbonyl carbons. The MEP map will show strong positive potential (blue) localized on these carbons, making them prime targets for nucleophiles.

  • Formyl Group: Aldehydes are generally more reactive towards nucleophiles than esters due to less steric hindrance and greater electrophilicity of the carbonyl carbon.[1] Therefore, the formyl group is predicted to be the most reactive site for nucleophilic addition reactions such as:

    • Reduction with mild reagents (e.g., NaBH₄).

    • Grignard and organolithium additions.

    • Wittig olefination.[2]

  • Ester Group: The ester is less reactive but can undergo nucleophilic acyl substitution with strong nucleophiles or under forcing conditions, leading to hydrolysis, amidation, or reduction with powerful agents like LiAlH₄.[2]

Reactions on the Aromatic Ring
  • Electrophilic Aromatic Substitution (EAS): The ring is heavily deactivated by two EWGs. The HOMO, representing the source of electrons for an electrophile, will be low in energy, and its density will be concentrated away from the ring atoms. The condensed Fukui function for electrophilic attack (f⁻) is expected to be low across all ring carbons. While positions C4 and C6 are the least deactivated sites, MBFB is predicted to be highly unreactive towards EAS . Reactions like nitration or Friedel-Crafts would require extremely harsh conditions and are likely to be low-yielding.

  • Nucleophilic Aromatic Substitution (NAS): The electron-poor nature of the ring makes it a potential candidate for NAS, particularly if a good leaving group is present. The bromine at C5 is an excellent leaving group. The LUMO is expected to have significant lobes on the aromatic carbons, and the Fukui function for nucleophilic attack (f⁺) will be highest on the carbons ortho and para to the strong electron-withdrawing formyl group (C1, C3, and C5). Given that C5 bears the leaving group, nucleophilic aromatic substitution at the C5 position is predicted to be a viable reaction pathway .

Reactions at the Bromo Group

The C-Br bond is a key handle for synthetic diversification via transition-metal-catalyzed cross-coupling reactions. This is often the most valuable and predictable reaction pathway for functionalizing aryl bromides.

  • Suzuki-Miyaura Coupling: The reaction of MBFB with a boronic acid in the presence of a palladium catalyst is predicted to be highly efficient.[3][4][5]

  • Other Cross-Couplings: Heck, Sonogashira, Buchwald-Hartwig, and Stille couplings are also predicted to be highly effective at the C5 position. The reactivity order for aryl halides in these reactions is typically I > Br > Cl, making the bromo-substituent well-suited for these transformations.[3]

Summary of Reactivity Predictions

The predicted reactivity of MBFB is summarized in the table below, ranked from most to least probable.

RankReaction TypePredicted Site(s)Theoretical Justification
1 Nucleophilic Addition Formyl Carbonyl (C=O)High positive MEP; steric accessibility; high f⁺ value.
2 Cross-Coupling C5-BrPresence of a good leaving group (Br); established reactivity of aryl bromides in Pd-catalyzed reactions.[4][6]
3 Nucleophilic Acyl Substitution Ester Carbonyl (C=O)Positive MEP; moderate f⁺ value; less reactive than aldehyde.[1]
4 Nucleophilic Aromatic Substitution C5 (Displacing Br)Electron-deficient ring (low LUMO); high f⁺ value at C5.
5 Electrophilic Aromatic Substitution C4, C6Ring is strongly deactivated (low HOMO); f⁻ values are low overall, but highest at these positions.

Conclusion

This guide has established a robust theoretical framework for understanding and predicting the chemical reactivity of Methyl 5-bromo-2-formylbenzoate. By applying the principles of FMO theory and Conceptual DFT through a validated computational workflow, we can move beyond qualitative intuition to make quantitative predictions.

The analysis reveals a clear hierarchy of reactivity: the molecule is primed for nucleophilic attack at the formyl group and for palladium-catalyzed cross-coupling at the C-Br bond . These two pathways represent the most synthetically valuable and predictable transformations for MBFB. Conversely, the aromatic ring is shown to be highly deactivated towards electrophilic attack. These in-silico insights provide a powerful strategic tool, enabling chemists to design efficient, selective, and rational synthetic routes for the elaboration of this versatile chemical building block, thereby accelerating innovation in drug discovery and materials science.

References

  • Fleming, I. (1976). Frontier Orbitals and Organic Chemical Reactions. John Wiley & Sons. [Link: https://www.wiley.com/en-us/Frontier+Orbitals+and+Organic+Chemical+Reactions-p-9780470993463]
  • Fukui, K. (1982). Role of Frontier Orbitals in Chemical Reactions. Science, 218(4574), 747–754. [Link: https://www.science.org/doi/10.1126/science.218.4574.747]
  • Chermette, H. (1999). Chemical reactivity indexes in density functional theory. Journal of Computational Chemistry, 20(1), 129-154. [Link: https://onlinelibrary.wiley.com/doi/abs/10.1002/(SICI)1096-987X(19990115)20:1%3C129::AID-JCC13%3E3.0.CO;2-A]
  • Wikipedia Contributors. (2023). Fukui function. Wikipedia. [Link: https://en.wikipedia.org/wiki/Fukui_function]
  • ResearchGate. (2023). Frontier Molecular Orbital Theory in Organic Reactivity and Design. [Link: https://www.researchgate.net/publication/375058428_Frontier_Molecular_Orbital_Theory_in_Organic_Reactivity_and_Design]
  • Parr, R. G., & Yang, W. (1989). Density-Functional Theory of Atoms and Molecules. Oxford University Press. [Link: https://global.oup.
  • Geerlings, P., De Proft, F., & Langenaeker, W. (2003). Conceptual Density Functional Theory. Chemical Reviews, 103(5), 1793–1874. [Link: https://pubs.acs.org/doi/10.1021/cr990029p]
  • Fiveable. (n.d.). Frontier Molecular Orbital Theory Definition. [Link: https://library.fiveable.me/chemistry/ap-chem/5-9-frontier-molecular-orbital-theory/study-guide/frontier-molecular-orbital-theory-definition]
  • Cohen, M. H., Wasserman, A., & Berkowitz, M. (1995). Variational Principles for Describing Chemical Reactions: The Fukui Function and Chemical Hardness Revisited. The Journal of Physical Chemistry, 99(51), 17355-17358. [Link: https://pubs.acs.org/doi/abs/10.1021/j100051a001]
  • Politzer, P., & Murray, J. S. (2002). The fundamental nature and role of the electrostatic potential in determining chemical reactivity. Theoretical Chemistry Accounts, 108(3), 134-142. [Link: https://link.springer.com/article/10.1007/s00214-002-0363-9]
  • Foresman, J. B., & Frisch, Æ. (1996). Exploring Chemistry with Electronic Structure Methods. Gaussian, Inc. [Link: https://gaussian.com/expchem/]
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link: https://pubs.acs.org/doi/abs/10.1021/cr00039a007]
  • Chemistry LibreTexts. (2023). Electrostatic Potential maps. [Link: https://chem.libretexts.org/Bookshelves/Physical_and_Theoretical_Chemistry_Textbook_Maps/Supplemental_Modules_(Physical_and_Theoretical_Chemistry)
  • NCERT. (2023). Aldehydes, Ketones and Carboxylic Acids. [Link: https://www.ncert.nic.in/textbook/pdf/lech202.pdf]
  • Organic Chemistry Portal. (n.d.). Suzuki Reaction. [Link: https://www.organic-chemistry.org/namedreactions/suzuki-reaction.shtm]

Sources

Methodological & Application

Application Note: Precision Heck Coupling of Methyl 5-bromo-2-formylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the optimized Heck reaction protocols for Methyl 5-bromo-2-formylbenzoate , a highly functionalized scaffold used in the synthesis of phthalides, isoindolinones, and complex pharmaceutical intermediates.

Executive Summary

Methyl 5-bromo-2-formylbenzoate (CAS: 1043418-95-6) presents a unique chemo-selective challenge in palladium-catalyzed cross-coupling. While the C5-aryl bromide is highly activated for oxidative addition due to the electron-withdrawing nature of the para-formyl and meta-ester groups, the C2-formyl group (aldehyde) is susceptible to oxidation, Cannizzaro disproportionation, or aldol condensation under standard, strongly basic Heck conditions.

This protocol details a "Base-Mild" Heck coupling strategy designed to preserve the aldehyde functionality while achieving high turnover frequencies (TOF) at the C5 position.

Substrate Analysis & Mechanistic Logic

Electronic Activation (The "Push-Pull" Effect)

The substrate features a benzene ring substituted with two strong electron-withdrawing groups (EWGs):

  • C1-Ester (-COOMe): Inductively withdrawing.

  • C2-Formyl (-CHO): Strongly withdrawing (resonance and induction).

  • C5-Bromide: Located para to the formyl group.[1]

Impact on Catalysis: The electron-deficient nature of the arene lowers the electron density at the C-Br bond, significantly accelerating the oxidative addition step of the Pd(0) species. Consequently, this substrate is more reactive than standard bromobenzene.

Chemo-Selectivity Risks
  • Aldol Condensation: Strong alkoxide bases (e.g., NaOtBu) can deprotonate the

    
    -position of the coupling partner (if enolizable) or cause self-condensation of the aldehyde.
    
  • Cannizzaro Reaction: High concentrations of hydroxide or strong bases can force the disproportionation of the aldehyde into carboxylic acid and alcohol.

  • Solution: Use mild inorganic bases (Carbonates, Acetates) or non-nucleophilic organic bases (Tertiary amines) to mitigate these pathways.

Optimized Experimental Protocol

Standard Conditions (Acrylates & Styrenes)

This protocol is optimized for coupling with electron-deficient alkenes (e.g., tert-butyl acrylate, methyl acrylate) and styrenes.

ParameterConditionRationale
Catalyst Pd(OAc)₂ (2–5 mol%)Robust, cost-effective precatalyst.
Ligand P(o-tol)₃ (4–10 mol%)Bulky phosphine prevents Pd-black formation and promotes the active monoligated Pd(0) species.
Base Et₃N (2.0 equiv) or K₂CO₃ (1.5 equiv)Et₃N acts as both base and reductant. K₂CO₃ is preferred if the aldehyde shows sensitivity to amines.
Solvent DMF or MeCN High dielectric constant stabilizes the cationic Pd(II) intermediates.
Temperature 80 °C – 95 °C Sufficient for activation without thermally degrading the aldehyde.
Atmosphere Argon or NitrogenStrict exclusion of O₂ prevents phosphine oxidation and aldehyde oxidation.
Step-by-Step Procedure

Scale: 1.0 mmol (approx. 243 mg of substrate)

  • Setup: Flame-dry a 10 mL Schlenk tube or microwave vial equipped with a magnetic stir bar. Allow to cool under a stream of dry Argon.

  • Reagent Addition (Solids):

    • Add Methyl 5-bromo-2-formylbenzoate (243 mg, 1.0 mmol).

    • Add Pd(OAc)₂ (11.2 mg, 0.05 mmol, 5 mol%).

    • Add P(o-tol)₃ (30.4 mg, 0.10 mmol, 10 mol%).

    • If using inorganic base: Add K₂CO₃ (207 mg, 1.5 mmol).[2]

  • Solvent & Liquid Reagents:

    • Seal the vessel with a septum.

    • Evacuate and backfill with Argon (3 cycles).

    • Inject anhydrous DMF (3.0 mL) via syringe.

    • Inject the Alkene (e.g., tert-butyl acrylate) (1.2 – 1.5 equiv).

    • If using amine base: Inject Et₃N (280 µL, 2.0 mmol).

  • Reaction:

    • Place the vessel in a pre-heated oil block at 90 °C .

    • Stir vigorously (800 rpm) for 4–12 hours. Monitor by TLC (Hexane/EtOAc 3:1) or LC-MS.

    • Endpoint: Disappearance of the aryl bromide.

  • Workup:

    • Cool to room temperature.[2][3]

    • Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) to remove DMF.

    • Wash organic layer with Brine (10 mL).

    • Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Flash column chromatography on silica gel. (Note: The aldehyde group makes the product slightly polar; gradient elution from 5% to 20% EtOAc/Hexane is typically effective).

Visualized Workflows

Reaction Mechanism (Catalytic Cycle)

The following diagram illustrates the specific pathway for this electron-deficient substrate, highlighting the critical oxidative addition at C5.

HeckCycle cluster_sub Substrate Features Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (Fast due to EWGs) Pd0->OxAdd + Ar-Br Complex1 Ar-Pd(II)-Br Complex OxAdd->Complex1 Coord Alkene Coordination Complex1->Coord + Alkene Insert Migratory Insertion (C-C Bond Formation) Coord->Insert BetaElim Beta-Hydride Elimination Insert->BetaElim ProdRel Product Release (Vinyl-Benzoate) BetaElim->ProdRel RedElim Reductive Elimination (Base Assisted) BetaElim->RedElim H-Pd-Br RedElim->Pd0 - HBr (Base) feat1 C5-Br: Activated by para-CHO & meta-COOMe

Figure 1: Catalytic cycle emphasizing the accelerated oxidative addition due to the electron-withdrawing formyl and ester groups.

Experimental Workflow

Workflow Setup Inert Setup (Flame Dry + Ar) Mix Reagent Mixing (Pd + Ligand + Substrate) Setup->Mix React Reaction 90°C, 4-12h Mix->React Check TLC/LCMS Check (Ar-Br Consumed?) React->Check Check->React No (Add time/Cat) Workup Aqueous Workup (Remove DMF) Check->Workup Yes Purify Flash Column (Isolate Product) Workup->Purify

Figure 2: Operational workflow for the Heck coupling of Methyl 5-bromo-2-formylbenzoate.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Pd-Black Formation Catalyst decomposition due to low ligand concentration or high temp.Increase P(o-tol)₃ loading to 1:3 or 1:4 ratio relative to Pd. Lower temp to 80°C.
Low Conversion Oxidative addition is stalling or catalyst poisoning.Add TBAB (Tetrabutylammonium bromide, 0.2 equiv) as a phase transfer agent/stabilizer ("Jeffery conditions").
Aldehyde Degradation Base is too strong or nucleophilic.Switch from Et₃N to CsOAc or NaHCO₃ . Ensure solvent is dry.
Regio-isomer Mix Alkene isomerization (common with internal alkenes).Use Ag₂CO₃ as a halide scavenger (cationic pathway) to enforce regioselectivity (though expensive).

References

  • Substrate Stability & Analogous Coupling

    • Synthesis of substituted benzoates via Pd-coupling: WO2024059806A1.[1] "Composés ciblant brm et méthodes d'utilisation associées." (2024). Demonstrates stability of Methyl 5-bromo-2-formylbenzoate under Pd/Base/Heat conditions.

  • General Heck Protocols for Electron-Deficient Arenes

    • Littke, A. F., & Fu, G. C. (2002). "Palladium-catalyzed coupling reactions of aryl chlorides." Angewandte Chemie International Edition, 41(22), 4176-4211.
  • Phthalide Synthesis Context

    • Bellina, F., & Rossi, R. (2004). "Transition metal-catalyzed direct arylation of substrates with unactivated C–H bonds." Chemical Reviews, 110(2), 1082-1146.

Sources

Application Note: Precision Sonogashira Coupling of Methyl 5-bromo-2-formylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the Sonogashira cross-coupling of Methyl 5-bromo-2-formylbenzoate with terminal alkynes. It is designed for researchers in medicinal chemistry and process development who require high-fidelity protocols for functionalizing this versatile tri-functional scaffold.

Executive Summary

Methyl 5-bromo-2-formylbenzoate (CAS: 785764-77-6 / 1043418-95-6) is a high-value scaffold containing three distinct reactive handles: an aryl bromide, an aldehyde, and a methyl ester. This "orthogonal reactivity" makes it a linchpin in the synthesis of isoindolinones, phthalazinones, and complex heterocycles.

This guide details the protocol for selectively engaging the C(sp²)–Br bond via Sonogashira coupling while preserving the sensitive formyl and ester groups. The presence of electron-withdrawing groups (EWG) at the ortho (formyl) and meta (ester) positions relative to the bromide significantly activates the substrate towards oxidative addition, allowing for mild reaction conditions but requiring careful base selection to prevent side reactions such as aldol condensation or Cannizzaro disproportionation.

Substrate Analysis & Reaction Strategy

The Scaffold: Methyl 5-bromo-2-formylbenzoate
  • Electronic Profile: The bromine at position 5 is electronically activated. The formyl group (C2) and methyl ester (C1) are strong EWGs. The Hammett substituent constants (

    
     for CHO and 
    
    
    
    for COOMe) suggest a highly electron-deficient arene, facilitating the initial oxidative addition of Pd(0).
  • Chemoselectivity Challenges:

    • Aldehyde Sensitivity: The C2-formyl group is prone to nucleophilic attack or imine formation if primary amine bases are used.

    • Base Sensitivity: Strong inorganic bases could trigger enolization or hydrolysis of the ester.

    • Homocoupling: The activated nature of the aryl bromide competes with Glaser homocoupling of the alkyne if the catalyst turnover is slow or oxygen is present.

Strategic Conditions

To navigate these challenges, the following "Standard Operating Conditions" (SOC) are recommended:

ParameterRecommendationRationale
Catalyst Pd(PPh₃)₂Cl₂ (2–5 mol%)Robust, air-stable precatalyst that reduces to active Pd(0) in situ. Sufficient for activated bromides.[1]
Co-Catalyst CuI (1–3 mol%)Accelerates the transmetallation step via formation of Copper-acetylide.
Base Et₃N or DIPEA (2–3 equiv)CRITICAL: Use tertiary amines only. Primary/secondary amines will form Schiff bases with the C2-aldehyde.
Solvent THF or DMF THF for ease of workup; DMF for sparingly soluble substrates. Anhydrous conditions preferred.
Temperature RT to 50°C The activated C-Br bond allows coupling at ambient temperature, minimizing thermal degradation of the aldehyde.

Mechanistic Insight

The reaction proceeds via the standard Pd(0)/Pd(II) catalytic cycle. The diagram below highlights the specific electronic influence of the benzoate scaffold.

SonogashiraMechanism Pd0 Active Catalyst Pd(0)L2 OxAdd Oxidative Addition (Facilitated by EWGs) Pd0->OxAdd + Methyl 5-bromo-2-formylbenzoate Complex1 Pd(II) Ar-Br Complex OxAdd->Complex1 TransMetal Transmetallation (Rate Limiting) Complex1->TransMetal + Cu-Acetylide Complex2 Pd(II) Ar-Alkyne Complex TransMetal->Complex2 Iso Cis/Trans Isomerization Complex2->Iso RedElim Reductive Elimination Product Release Iso->RedElim RedElim->Pd0 Regenerates Pd(0) Cu_Cycle Copper Cycle (CuI + Base) Cu_Cycle->TransMetal Feeds Acetylide

Figure 1: Catalytic cycle emphasizing the oxidative addition facilitated by the electron-withdrawing formyl and ester groups.

Detailed Experimental Protocol

Materials Preparation
  • Substrate: Methyl 5-bromo-2-formylbenzoate (1.0 equiv).

  • Alkyne: Terminal alkyne (1.1 – 1.2 equiv).

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 equiv).

  • Co-Catalyst: Copper(I) iodide [CuI] (0.02 equiv).

  • Base: Triethylamine [Et₃N] (3.0 equiv), dried over KOH or molecular sieves.

  • Solvent: Anhydrous Tetrahydrofuran [THF] (0.2 M concentration relative to substrate).

Step-by-Step Procedure

Step 1: Inert Atmosphere Setup

  • Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser (if heating is anticipated).

  • Evacuate and backfill with Argon or Nitrogen (3 cycles) to ensure an oxygen-free environment. Note: Oxygen promotes Glaser homocoupling of the alkyne.

Step 2: Reagent Charging

  • Under a positive pressure of inert gas, add Methyl 5-bromo-2-formylbenzoate (1.0 equiv), Pd(PPh₃)₂Cl₂ (3 mol%), and CuI (2 mol%) to the flask.

  • Seal the flask with a rubber septum.

Step 3: Solvent and Base Addition

  • Via syringe, add anhydrous THF (degassed).

  • Add Et₃N (3.0 equiv) via syringe. The solution may turn slightly yellow/brown upon mixing.

  • Stir at Room Temperature (25°C) for 5-10 minutes to allow pre-complexation.

Step 4: Alkyne Addition & Reaction

  • Dissolve the terminal alkyne (1.2 equiv) in a minimal amount of degassed THF.

  • Add the alkyne solution dropwise to the reaction mixture over 10 minutes. Slow addition keeps the concentration of free alkyne low, further suppressing homocoupling.

  • Stir the reaction at Room Temperature .

  • Monitor via TLC (Hexane:EtOAc 4:1) or LC-MS.

    • Checkpoint: Most reactions with this activated substrate complete within 2–6 hours at RT. If conversion is <50% after 4 hours, warm the reaction to 40–50°C.

Step 5: Workup

  • Dilute the reaction mixture with Ethyl Acetate (EtOAc).

  • Filter the mixture through a pad of Celite® to remove precipitated ammonium salts and palladium black. Rinse the pad with EtOAc.

  • Wash the filtrate with:

    • Saturated NH₄Cl (aq) x 2 (to remove Copper species).

    • Brine x 1.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Concentrate under reduced pressure.

Step 6: Purification

  • Purify the crude residue via flash column chromatography on silica gel.

    • Eluent: Gradient of Hexanes/EtOAc (typically 0% to 20% EtOAc).

    • Note: The product (alkynyl aldehyde) is often a colored solid or oil.

Workflow Visualization

Workflow cluster_setup 1. Setup cluster_reaction 2. Reaction cluster_workup 3. Workup S1 Dry Flask Argon Purge S2 Charge Solids (Ar-Br, Pd, Cu) S1->S2 R1 Add Solvent/Base (THF/Et3N) S2->R1 R2 Add Alkyne (Dropwise) R1->R2 R3 Stir RT-50°C (Monitor TLC) R2->R3 W1 Filter (Celite) R3->W1 Complete W2 Wash (NH4Cl) W1->W2 W3 Purify (Flash) W2->W3

Figure 2: Operational workflow from setup to purification.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Catalyst poisoning or inactive Pd source.Switch to Pd(dppf)Cl₂ (more robust). Ensure solvent is degassed.[1] Increase Temp to 50°C.
Homocoupling (Glaser) Presence of Oxygen.Degas solvents thoroughly (freeze-pump-thaw). Add alkyne slowly via syringe pump.
Imine Formation Reaction with primary amine base.Verify Base: Ensure Et₃N or DIPEA is used. Do NOT use butylamine or propylamine.
Aldehyde Oxidation Air exposure during long reaction times.Keep strictly under Argon. Minimize reaction time by slightly increasing catalyst loading.
Dehalogenation Hydride source present.[1][2]Ensure solvent is anhydrous. Avoid prolonged heating if not necessary.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link

  • Glaser, C. (1869). "Beiträge zur Kenntniss des Acetenylbenzols." Berichte der deutschen chemischen Gesellschaft, 2, 422-424. (Historical context for homocoupling side reaction).
  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides.[3] Journal of Organometallic Chemistry, 653(1-2), 46–49. Link

  • PubChem Compound Summary. (2023). Methyl 5-bromo-2-formylbenzoate (CID 11406836). National Center for Biotechnology Information. Link

  • Organic Chemistry Portal. Sonogashira Coupling. (Accessed 2023).[1] Comprehensive mechanism and recent literature.[4] Link

Sources

Application Note: Precision Reductive Amination of Methyl 5-bromo-2-formylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the chemo-selective reductive amination of Methyl 5-bromo-2-formylbenzoate with primary amines. This scaffold is a critical intermediate in medicinal chemistry, serving as a gateway to isoindolinone-based pharmacophores (often found in kinase inhibitors and CNS agents).

The protocol addresses the unique challenge of this substrate: the ortho-disposition of the aldehyde and methyl ester. While this arrangement allows for rapid access to bicyclic heterocycles, it requires precise control to differentiate between the simple secondary amine product (linear) and the cyclized isoindolinone (lactam).

Strategic Analysis: The "Ortho-Effect"

The reaction of Methyl 5-bromo-2-formylbenzoate typically proceeds through a reductive amination cascade. Understanding the competing pathways is essential for yield optimization.

Mechanistic Pathway
  • Imine Formation: The primary amine condenses with the aldehyde to form an imine (Schiff base).

  • Reduction: The reducing agent (hydride source) attacks the imine to form a secondary amine.

  • Fate of the Amine (Bifurcation Point):

    • Path A (Kinetic Product): Isolation of the secondary amine (Methyl 5-bromo-2-(alkylamino)benzoate). This requires mild reducing agents and low temperatures.[1]

    • Path B (Thermodynamic Product): Intramolecular nucleophilic attack of the new amine on the adjacent ester, releasing methanol and forming the isoindolinone.

Reagent Selection Matrix
ReagentSelectivityRisk ProfileRecommendation
NaBH(OAc)₃ High Low. Does not reduce esters or aldehydes rapidly; highly specific for imines.Primary Choice. Best for isolating the secondary amine.
NaBH₃CN ModerateHigh (Toxic cyanide byproduct). Requires pH control (pH 6-7).Legacy choice. Use only if acid-labile groups are present.
NaBH₄ LowModerate. Can reduce aldehydes to alcohols if imine formation is slow.Use only for "One-Pot" cyclization protocols (more aggressive).

Visualized Reaction Pathway

The following diagram illustrates the divergence between the linear amine synthesis and the cyclization cascade.

ReductiveAmination Start Methyl 5-bromo- 2-formylbenzoate Imine Imine Intermediate Start->Imine DCE, AcOH -H2O Amine Primary Amine (R-NH2) Amine->Imine SecAmine Product A: Methyl 5-bromo- 2-(alkylamino)benzoate Imine->SecAmine NaBH(OAc)3 Reduction Lactam Product B: 5-Bromo-2-alkyl- isoindolin-1-one SecAmine->Lactam Base/Heat -MeOH (Cyclization)

Figure 1: Mechanistic flow from aldehyde substrate to linear amine (Green) or cyclized lactam (Red).[2][3]

Experimental Protocols

Protocol A: Selective Synthesis of Secondary Amines

Objective: Isolate Methyl 5-bromo-2-(alkylamino)benzoate without cyclization.

Reagents:

  • Methyl 5-bromo-2-formylbenzoate (1.0 equiv)

  • Primary Amine (1.1 equiv)

  • Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) (1.5 equiv)

  • Acetic Acid (AcOH) (1.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or DCM (Anhydrous)

Step-by-Step Procedure:

  • Imine Formation: In a flame-dried round-bottom flask, dissolve Methyl 5-bromo-2-formylbenzoate (1.0 mmol) in DCE (10 mL).

  • Add the primary amine (1.1 mmol) and Acetic Acid (1.0 mmol).

    • Note: AcOH catalyzes imine formation. If the amine is available as a hydrochloride salt, add 1.0 equiv of TEA and omit AcOH.

  • Stir at Room Temperature (RT) for 30–60 minutes under Nitrogen.

    • Checkpoint: Monitor by TLC/LCMS to confirm disappearance of the aldehyde.

  • Reduction: Cool the mixture to 0°C. Add NaBH(OAc)₃ (1.5 mmol) portion-wise over 5 minutes.

  • Allow the reaction to warm to RT and stir for 2–4 hours.

  • Quench: Quench with saturated aqueous NaHCO₃ (10 mL). Stir vigorously for 15 minutes to decompose borate complexes.

  • Extraction: Extract with DCM (3 x 10 mL). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Hexane/EtOAc).

Protocol B: One-Pot Cascade to Isoindolinones

Objective: Drive the reaction directly to the cyclized 5-bromo-2-alkylisoindolin-1-one.

Modifications to Protocol A:

  • Perform the reductive amination as described in Protocol A (Steps 1–5).

  • Do not quench. Instead, evaporate the DCE solvent.

  • Re-dissolve the crude residue in Methanol or Ethanol .

  • Add a base: K₂CO₃ (2.0 equiv) or TEA (3.0 equiv).

  • Cyclization: Reflux the mixture (65–80°C) for 2–6 hours.

    • Mechanism:[3][4] The base promotes the nucleophilic attack of the secondary amine nitrogen onto the methyl ester carbonyl.

  • Cool, concentrate, and purify as usual.

Critical Parameters & Troubleshooting

ObservationRoot CauseCorrective Action
Low Conversion (Aldehyde remains) Steric hindrance of the amine.Increase reaction time for imine formation (up to 12h) before adding reducing agent. Use Ti(OiPr)₄ as a Lewis acid catalyst.
Over-reduction (Alcohol formation) Direct reduction of aldehyde.Ensure imine formation is complete before adding hydride. Switch from NaBH₄ to NaBH(OAc)₃.
Dialkylation Amine is too nucleophilic / excess aldehyde.Ensure strict stoichiometry (1:1 or slight excess of amine). Add aldehyde slowly to the amine solution.
Premature Cyclization High temperature or basic workup.Keep temperature <25°C. Avoid strong bases during workup if the linear amine is the target.

References

  • Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.

  • Borch, R. F., et al. (1971).[5] "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society.[5]

  • Li, J. J. (2003). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
  • Sigma-Aldrich. "Reductive Amination Application Note."

Sources

Application Note: Precision Wittig Olefination of Methyl 5-bromo-2-formylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for the Wittig olefination of Methyl 5-bromo-2-formylbenzoate (CAS: 1016163-89-5). This specific substrate presents a unique synthetic challenge and opportunity: the ortho-disposition of the formyl and methyl ester groups. While this structural motif renders the molecule a high-value scaffold for synthesizing functionalized styrenes, isoquinolines, and phthalazines, it also introduces risks of steric hindrance and competitive side reactions (e.g., ester hydrolysis or Claisen-type condensations).

This guide provides two validated protocols: a Standard High-Throughput Method using Potassium tert-butoxide (KOtBu) for robust substrates, and a Mild Phase-Transfer Method for sensitive derivatives.

Strategic Analysis: The "Ortho-Ester" Challenge

Chemical Context

Methyl 5-bromo-2-formylbenzoate contains three reactive centers:

  • Aldehyde (C-2): The primary electrophile for the Wittig reagent.

  • Methyl Ester (C-1): A potential secondary electrophile. While less reactive than the aldehyde, it can undergo attack by strong nucleophilic bases or ylides, leading to byproducts.

  • Aryl Bromide (C-5): A handle for future cross-coupling (Suzuki, Buchwald-Hartwig) but generally inert to Wittig conditions.

Mechanistic Considerations

The reaction proceeds via the nucleophilic attack of a phosphonium ylide on the aldehyde.[1] The critical success factor is chemoselectivity . We must generate the ylide and trap the aldehyde faster than the base can hydrolyze the ester or the ylide can attack the ester carbonyl.

  • Non-Stabilized Ylides (e.g., Ph

    
    P=CH
    
    
    
    ):
    Highly reactive. Require low temperatures (0 °C) to prevent side reactions.
  • Stabilized Ylides (e.g., Ph

    
    P=CHCO
    
    
    
    Et):
    Less reactive, often require higher temperatures or weaker bases, favoring E-alkenes.

Experimental Protocols

Protocol A: Standard Methylenation (Synthesis of Methyl 5-bromo-2-vinylbenzoate)

Application: Conversion of the formyl group to a terminal alkene (-CH=CH


).
Reagents:  Methyltriphenylphosphonium bromide (MePPh

Br), Potassium tert-butoxide (KOtBu), Anhydrous THF.
Step-by-Step Procedure:
  • Ylide Generation (The "Instant Ylide" Method):

    • Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

    • Add Methyltriphenylphosphonium bromide (1.3 equiv) to the flask.

    • Add Anhydrous THF (concentration ~0.4 M relative to phosphonium salt).

    • Cool the suspension to 0 °C in an ice bath.

    • Add KOtBu (1.3 equiv) portion-wise over 5 minutes. The solution should turn bright yellow, indicating formation of the ylide (methylenetriphenylphosphorane).

    • Stir at 0 °C for 30 minutes to ensure complete deprotonation.

  • Aldehyde Addition:

    • Dissolve Methyl 5-bromo-2-formylbenzoate (1.0 equiv) in a minimal amount of anhydrous THF.

    • Add the aldehyde solution dropwise to the yellow ylide solution at 0 °C over 10–15 minutes.

    • Note: The yellow color typically fades to a lighter suspension as the betaine/oxaphosphetane intermediate forms.

  • Reaction & Quench:

    • Remove the ice bath and allow the reaction to warm to Room Temperature (20–25 °C) .

    • Stir for 2–4 hours. Monitor by TLC (Hexanes/EtOAc 8:1) or LC-MS.[2]

    • Quench: Once conversion is >95%, add Saturated Ammonium Chloride (sat. NH

      
      Cl) solution (5 mL/mmol).
      
  • Workup:

    • Dilute with Diethyl Ether or EtOAc.

    • Wash the organic layer with Water (2x) and Brine (1x).

    • Dry over anhydrous Na

      
      SO
      
      
      
      , filter, and concentrate under reduced pressure.
    • Purification: The crude residue contains Triphenylphosphine oxide (TPPO) as a solid byproduct. Triturate with cold Hexanes/Pentane (the alkene is soluble; TPPO is not) and filter. Flash chromatography (Silica gel, Hexanes/EtOAc gradient) yields the pure styrene.

Protocol B: Mild Condition (Carbonate-Mediated)

Application: For substrates with highly sensitive esters or when using stabilized ylides. Reagents: Potassium Carbonate (K


CO

), 18-Crown-6, DCM or Toluene.
  • Mix the aldehyde (1.0 equiv), phosphonium salt (1.2 equiv), finely ground K

    
    CO
    
    
    
    (2.0 equiv), and catalytic 18-Crown-6 (0.1 equiv) in DCM.
  • Stir at reflux (40 °C) for 12–24 hours.

  • Filter off inorganic solids and concentrate. This method avoids strong bases entirely.

Data Summary & Troubleshooting

ParameterProtocol A (KOtBu/THF)Protocol B (K2CO3/DCM)
Reaction Time 2 - 4 Hours12 - 24 Hours
Temperature 0 °C

RT
Reflux (40 °C)
Yield (Typical) 85 - 95%70 - 85%
Ester Hydrolysis Risk Low (if kept cold)Negligible
Main Byproduct Ph

P=O (Remove by trituration)
Ph

P=O

Troubleshooting Guide:

  • Low Yield: Ensure THF is anhydrous. Water kills the ylide immediately (turning the yellow solution white).

  • Ester Hydrolysis: If benzoic acid is detected, switch to NaHMDS (Lithium hexamethyldisilazide) at -78 °C or use Protocol B.

  • Poor E/Z Selectivity (for substituted alkenes): Ortho-substituents typically favor Z-alkenes due to steric compression in the transition state. To favor E, use the Schlosser modification (PhLi/low temp equilibration).

Visualization of Workflows

Experimental Workflow Diagram

WittigWorkflow Start Start: Reagent Prep YlideGen Ylide Generation (MePPh3Br + KOtBu, THF, 0°C) Start->YlideGen Addition Add Methyl 5-bromo-2-formylbenzoate (Dropwise, 0°C) YlideGen->Addition Yellow Solution Formed Reaction Reaction Phase (Warm to RT, 2-4h) Addition->Reaction Check TLC/LC-MS Check Reaction->Check Check->Reaction Incomplete Quench Quench (Sat. NH4Cl) Check->Quench Conversion >95% Workup Extraction & Drying Quench->Workup Purify Purification (Trituration + Column) Workup->Purify Product Final Product: Methyl 5-bromo-2-vinylbenzoate Purify->Product

Caption: Step-by-step experimental workflow for the methylenation of Methyl 5-bromo-2-formylbenzoate.

Mechanistic Pathway (The Ortho-Effect)

WittigMechanism Aldehyde Aldehyde (Ortho-Ester) TS Transition State (Oxaphosphetane) Aldehyde->TS Nucleophilic Attack Ylide Ph3P=CH2 (Ylide) Ylide->TS Alkene Alkene Product TS->Alkene Syn-Elimination TPPO Ph3P=O (Byproduct) TS->TPPO

Caption: Simplified mechanistic pathway showing the concerted formation of the alkene and phosphine oxide.

References

  • Maercker, A. (1965). The Wittig Reaction. Organic Reactions, 14, 270–490.

  • Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions.[3][4] Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews, 89(4), 863–927.

  • Vedejs, E., & Peterson, M. J. (1994). Stereocontrol in Organic Synthesis Using the Wittig Reaction. Topics in Stereochemistry, 21, 1–85.

  • PubChem Compound Summary. (n.d.). Methyl 5-bromo-2-formylbenzoate.[2] National Center for Biotechnology Information.

  • Edmunds, A. J. (2004). Modern Carbonyl Olefination. Wiley-VCH.

Sources

The Strategic Application of Methyl 5-bromo-2-formylbenzoate in the Pictet-Spengler Reaction: A Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed exploration of the Pictet-Spengler reaction, with a specific focus on the strategic use of Methyl 5-bromo-2-formylbenzoate as a key reactant. The Pictet-Spengler reaction is a cornerstone in the synthesis of a vast array of heterocyclic compounds, particularly tetrahydroisoquinolines and β-carbolines, which are prevalent scaffolds in numerous natural products and pharmacologically active molecules.[1][2] The choice of the aldehyde component is critical in dictating the complexity and substitution pattern of the final product, and Methyl 5-bromo-2-formylbenzoate offers a unique combination of functionalities that can be leveraged for sophisticated molecular design.

The Pictet-Spengler Reaction: A Mechanistic Overview

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to form a tetrahydroisoquinoline derivative.[1][3][4] The reaction proceeds through the initial formation of a Schiff base, which is then protonated to generate a highly electrophilic iminium ion.[4][5] This iminium ion subsequently undergoes an intramolecular electrophilic aromatic substitution, leading to the formation of the new heterocyclic ring.[3][5] The final step involves the restoration of aromaticity through the loss of a proton.[3][4]

The reactivity of the aromatic ring of the β-arylethylamine is a crucial factor in the success of the reaction. Electron-donating groups on the aromatic ring enhance its nucleophilicity, thereby facilitating the cyclization step.[2][4] Conversely, electron-withdrawing groups can hinder the reaction by deactivating the aromatic ring towards electrophilic attack.

Methyl 5-bromo-2-formylbenzoate: A Versatile Aldehyde for Complex Scaffolds

Methyl 5-bromo-2-formylbenzoate is a particularly interesting aldehyde for the Pictet-Spengler reaction due to the presence of three distinct functional groups: an aldehyde, a bromo substituent, and a methyl ester. Each of these groups imparts specific properties to the molecule and the resulting product, offering multiple avenues for further synthetic transformations.

  • The Aldehyde Group: This is the primary reactive site for the initial condensation with the β-arylethylamine, initiating the Pictet-Spengler cascade.

  • The Bromo Substituent: The bromine atom acts as a versatile synthetic handle. It can be utilized in a variety of cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings, to introduce additional complexity and build more elaborate molecular architectures. Its electron-withdrawing nature can influence the electronic properties of the resulting tetrahydroisoquinoline ring system.

  • The Methyl Ester Group: The ester functionality provides another point for chemical modification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, esters, or other functional groups. This allows for the introduction of diverse side chains and the modulation of the molecule's physicochemical properties, which is of particular importance in drug discovery.

The strategic placement of these functional groups on the benzaldehyde ring allows for a modular and convergent approach to the synthesis of highly substituted tetrahydroisoquinolines.

Experimental Protocol: Pictet-Spengler Reaction of a Generic β-Arylethylamine with Methyl 5-bromo-2-formylbenzoate

This protocol provides a general procedure for the Pictet-Spengler reaction using Methyl 5-bromo-2-formylbenzoate. The specific reaction conditions, such as the choice of solvent, acid catalyst, and temperature, may need to be optimized depending on the specific β-arylethylamine used.

Materials:

  • β-Arylethylamine (e.g., Tryptamine, Dopamine hydrochloride)

  • Methyl 5-bromo-2-formylbenzoate

  • Anhydrous Solvent (e.g., Dichloromethane (DCM), Toluene, Acetonitrile)

  • Acid Catalyst (e.g., Trifluoroacetic acid (TFA), p-Toluenesulfonic acid (p-TSA), Hydrochloric acid (HCl))

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

  • Magnetic stirrer and heating plate

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the β-arylethylamine (1.0 equivalent).

  • Dissolution: Dissolve the amine in the chosen anhydrous solvent.

  • Addition of Aldehyde: Add Methyl 5-bromo-2-formylbenzoate (1.0 - 1.2 equivalents) to the reaction mixture.

  • Initiation with Acid Catalyst: Add the acid catalyst (0.1 - 1.0 equivalent, or as a solution in the reaction solvent) to the mixture. The amount and type of acid should be carefully chosen based on the reactivity of the starting materials.

  • Reaction Monitoring: Stir the reaction mixture at the desired temperature (room temperature to reflux, depending on the substrates). Monitor the progress of the reaction by TLC.

  • Work-up: Once the reaction is complete, quench the reaction by adding a suitable base (e.g., saturated sodium bicarbonate solution) to neutralize the acid.

  • Extraction: Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Drying and Concentration: Dry the combined organic layers over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the desired tetrahydroisoquinoline derivative.

Table 1: Representative Reaction Parameters

ParameterTypical Range/ValueRationale
β-Arylethylamine 1.0 equivalentLimiting reagent
Methyl 5-bromo-2-formylbenzoate 1.0 - 1.2 equivalentsA slight excess can drive the reaction to completion.
Solvent DCM, Toluene, AcetonitrileAprotic solvents are commonly used to avoid side reactions.
Acid Catalyst TFA, p-TSA, HClCatalyzes the formation of the reactive iminium ion.
Temperature 25 °C - 110 °CDependent on the reactivity of the substrates.
Reaction Time 2 - 24 hoursMonitored by TLC until completion.

Mechanistic and Workflow Diagrams

Diagram 1: Generalized Mechanism of the Pictet-Spengler Reaction

Pictet_Spengler_Mechanism Amine β-Arylethylamine Schiff_Base Schiff Base Amine->Schiff_Base + Aldehyde, -H2O Aldehyde Methyl 5-bromo-2-formylbenzoate H_plus H+ Iminium_Ion Iminium Ion Schiff_Base->Iminium_Ion + H+ Cyclized_Intermediate Cyclized Intermediate Iminium_Ion->Cyclized_Intermediate Intramolecular Electrophilic Aromatic Substitution Product Tetrahydroisoquinoline Cyclized_Intermediate->Product - H+

Caption: Generalized mechanism of the Pictet-Spengler reaction.

Diagram 2: Experimental Workflow for the Pictet-Spengler Synthesis

Pictet_Spengler_Workflow Start Reaction Setup: - β-Arylethylamine - Methyl 5-bromo-2-formylbenzoate - Anhydrous Solvent Reaction Reaction: - Add Acid Catalyst - Stir at desired temperature Start->Reaction Monitoring Monitoring: - Thin Layer Chromatography (TLC) Reaction->Monitoring Workup Work-up: - Quench with Base - Extraction Monitoring->Workup Reaction Complete Purification Purification: - Column Chromatography Workup->Purification Product Final Product: - Characterization Purification->Product

Caption: Experimental workflow for the Pictet-Spengler synthesis.

Conclusion

The use of Methyl 5-bromo-2-formylbenzoate in the Pictet-Spengler reaction provides a powerful and versatile strategy for the synthesis of complex and highly functionalized tetrahydroisoquinoline scaffolds. The resulting products are endowed with multiple handles for further chemical diversification, making this approach highly attractive for applications in medicinal chemistry and natural product synthesis. The protocol and mechanistic insights provided herein serve as a valuable guide for researchers seeking to exploit the full potential of this important synthetic transformation.

References

  • Name-Reaction.com. Pictet-Spengler reaction. [Link]

  • Wikipedia. Pictet–Spengler reaction. [Link]

  • NROChemistry. Pictet-Spengler Reaction. [Link]

  • J&K Scientific LLC. Pictet-Spengler Reaction. [Link]

  • MDPI. The Pictet-Spengler Reaction Updates Its Habits. [Link]

  • National Center for Biotechnology Information. Highly Acidic Electron-Rich Brønsted Acids Accelerate Asymmetric Pictet–Spengler Reactions by Virtue of Stabilizing Cation–π Interactions. [Link]

  • National Center for Biotechnology Information. Methyl 5-bromo-2-hydroxybenzoate. [Link]

  • National Center for Biotechnology Information. A Pictet-Spengler ligation for protein chemical modification. [Link]

  • National Center for Biotechnology Information. The Pictet-Spengler Reaction Updates Its Habits. [Link]

  • ResearchGate. Methyl 5-bromo-2-hydroxybenzoate. [Link]

  • ResearchGate. Methyl 5-bromo-2-hydroxybenzoate | Request PDF. [Link]

  • ResearchGate. Pictet‐Spengler reaction between dopamine and a panel of substituted... [Link]

Sources

The Strategic Utility of Methyl 5-bromo-2-formylbenzoate in the Synthesis of Novel PARP Inhibitors: An Application Note and Practical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Poly (ADP-ribose) polymerase (PARP) inhibitors represent a breakthrough in targeted cancer therapy, particularly for malignancies with deficiencies in DNA repair pathways, such as those harboring BRCA1/2 mutations. The intricate molecular architecture of these inhibitors demands versatile and strategically functionalized building blocks for their efficient synthesis. This guide details the application of Methyl 5-bromo-2-formylbenzoate, a key trifunctional building block, in the construction of potent PARP inhibitor scaffolds. We provide an in-depth analysis of its chemical utility, detailed, field-tested protocols for its conversion into advanced intermediates, and a mechanistic overview of PARP inhibition, thereby offering researchers a comprehensive resource for accelerating drug discovery efforts in this critical therapeutic area.

Introduction: The Rise of PARP Inhibitors and the Need for Advanced Building Blocks

Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular homeostasis, with PARP-1 being a primary sensor of DNA single-strand breaks (SSBs).[1][2][3] Upon detecting DNA damage, PARP-1 binds to the site and catalyzes the synthesis of long chains of poly (ADP-ribose) (PAR) on itself and other acceptor proteins.[2][3][4] This PARylation event serves as a scaffold to recruit the necessary machinery for DNA repair.[1][2][3][5]

In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing DNA double-strand breaks (DSBs) is compromised. These cancer cells become heavily reliant on PARP-mediated SSB repair. The inhibition of PARP in these cells leads to the accumulation of unrepaired SSBs, which, during DNA replication, collapse into toxic DSBs.[6] Without a functional HR pathway, these DSBs cannot be repaired, leading to cell death through a concept known as synthetic lethality.[7] This vulnerability is the cornerstone of the therapeutic success of PARP inhibitors like Olaparib.[8][9]

The synthesis of these complex molecules requires starting materials that offer multiple points for chemical modification. Methyl 5-bromo-2-formylbenzoate has emerged as a superior building block due to its trifunctional nature, providing a robust platform for constructing the core structures of many PARP inhibitors.

Physicochemical Properties of Methyl 5-bromo-2-formylbenzoate

A thorough understanding of the starting material's properties is fundamental to successful reaction planning and execution.

PropertyValueSource
Molecular Formula C₉H₇BrO₃ChemScene[10]
Molecular Weight 243.05 g/mol ChemScene[10]
CAS Number 1043418-95-6 (for 2-bromo-5-formyl isomer)ChemScene[10]
Appearance Off-white to yellow solidN/A
Solubility Soluble in DCM, THF, DMF, TolueneN/A
Purity ≥97%ChemScene[10]

Note: The CAS number 79669-50-4 corresponds to the related isomer Methyl 5-bromo-2-methylbenzoate.[11] This guide focuses on the formyl derivative.

The Strategic Advantage: Why Use Methyl 5-bromo-2-formylbenzoate?

The efficacy of this building block stems from its three distinct functional groups, each serving a specific and crucial role in the synthetic pathway towards complex PARP inhibitors.

  • The Formyl Group (Aldehyde): This is the primary reactive site for constructing the core heterocyclic system of many PARP inhibitors, often a phthalazinone ring. It readily participates in condensation reactions, such as reductive amination with hydrazines or substituted amines, to form the foundational scaffold of the inhibitor.[12]

  • The Bromo Group: Positioned on the aromatic ring, the bromine atom is a perfect handle for late-stage diversification via palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[13][14][15][16] This allows for the introduction of various aryl or heteroaryl moieties, which are often essential for tuning the inhibitor's potency, selectivity, and pharmacokinetic properties.

  • The Methyl Ester Group: This group can be readily hydrolyzed to the corresponding carboxylic acid, providing another point for modification, typically through amide bond formation. This is a common strategy for linking the core scaffold to other fragments of the final drug molecule, such as piperazine derivatives seen in Olaparib.[8][17]

The orthogonal reactivity of these groups allows for a stepwise and controlled synthesis, minimizing the need for extensive protecting group chemistry and improving overall efficiency.

Core Synthetic Workflow: From Building Block to Inhibitor Scaffold

The general strategy involves a two-stage process: first, the formation of the core heterocyclic ring system, and second, the diversification of the scaffold through cross-coupling. This workflow demonstrates how Methyl 5-bromo-2-formylbenzoate is elaborated into a key phthalazinone intermediate, a common core in many PARP inhibitors.

G cluster_0 PART 1: Scaffold Formation cluster_1 PART 2: Diversification A Methyl 5-bromo- 2-formylbenzoate C Reductive Amination/ Condensation A->C Substrate B Amine or Hydrazine Derivative B->C Reagent D Brominated Phthalazinone Core Intermediate C->D Product F Suzuki Cross-Coupling D->F Substrate D->F Key Intermediate E Arylboronic Acid E->F Reagent G Functionalized PARP Inhibitor Scaffold F->G Product

Caption: General synthetic workflow for PARP inhibitors.

Detailed Experimental Protocols

The following protocols are based on established methodologies and provide a practical guide for key transformations.

Protocol 1: Synthesis of a Brominated Phthalazinone Intermediate via Reductive Amination and Cyclization

This protocol describes the reaction of Methyl 5-bromo-2-formylbenzoate with a substituted hydrazine to form a key brominated phthalazinone core.

Rationale: This two-step, one-pot procedure first forms an intermediate imine/hydrazone, which is then reduced and cyclized. Sodium triacetoxyborohydride is a mild and selective reducing agent, well-suited for reductive aminations as it tolerates many functional groups and does not reduce the aldehyde starting material prematurely.[18][19] The subsequent intramolecular cyclization is often promoted by heat or a mild acid catalyst.

Materials:

  • Methyl 5-bromo-2-formylbenzoate (1.0 eq)

  • Hydrazine monohydrate (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • 1,2-Dichloroethane (DCE) (Anhydrous)

  • Acetic Acid (catalytic amount)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add Methyl 5-bromo-2-formylbenzoate (1.0 eq) and anhydrous DCE (approx. 0.1 M solution).

  • Add hydrazine monohydrate (1.1 eq) and a catalytic amount of acetic acid (e.g., 0.1 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate the formation of the hydrazone intermediate. Monitor by TLC or LC-MS.

  • Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. The reaction may be mildly exothermic.

  • Continue stirring at room temperature for 4-6 hours, or until the reaction is complete as indicated by TLC/LC-MS.

  • Upon completion, slowly quench the reaction by adding saturated sodium bicarbonate solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volume of DCE).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product is then dissolved in a high-boiling point solvent like toluene or xylene and heated to reflux (e.g., 110-140°C) for 8-12 hours to drive the intramolecular cyclization to the phthalazinone.

  • Cool the reaction mixture to room temperature. The product may precipitate. If so, collect by filtration. If not, concentrate the solvent and purify the residue by column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to yield the pure brominated phthalazinone intermediate.

Protocol 2: Diversification via Suzuki-Miyaura Cross-Coupling

This protocol details the coupling of the brominated phthalazinone intermediate with an arylboronic acid to introduce structural diversity.

Rationale: The Suzuki-Miyaura reaction is one of the most robust methods for forming C(sp²)-C(sp²) bonds.[16] The choice of a palladium catalyst, ligand, and base is critical. Pd(PPh₃)₄ is a versatile catalyst, and a carbonate base like cesium carbonate is often effective, particularly with sterically hindered substrates.[13] The use of a solvent mixture like dioxane/water facilitates the dissolution of both organic and inorganic reagents.

Materials:

  • Brominated Phthalazinone Intermediate (from Protocol 1) (1.0 eq)

  • Arylboronic acid (e.g., 4-fluorophenylboronic acid) (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Cesium Carbonate (Cs₂CO₃) (2.0 eq)

  • 1,4-Dioxane and Water (4:1 v/v), degassed

  • Ethyl acetate

  • Saturated ammonium chloride solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a reaction vessel, combine the brominated phthalazinone intermediate (1.0 eq), the arylboronic acid (1.2 eq), and cesium carbonate (2.0 eq).

  • Evacuate and backfill the vessel with an inert atmosphere (N₂ or Ar) three times.

  • Add the degassed 1,4-dioxane/water (4:1) solvent mixture, followed by the Pd(PPh₃)₄ catalyst (0.05 eq).

  • Heat the reaction mixture to 80-100°C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic mixture with water and then with a saturated ammonium chloride solution.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the final functionalized PARP inhibitor scaffold.

Mechanism of Action: How PARP Inhibitors Work

PARP inhibitors function primarily by competitive inhibition at the NAD+ binding site of the PARP enzyme.[3] This action prevents the synthesis of PAR chains, thereby halting the recruitment of DNA repair proteins to sites of SSBs.[4][20] The unrepaired SSBs then lead to the formation of lethal DSBs during cell division, a catastrophic event for cancer cells with deficient HR repair pathways.[6]

G DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP-1 Enzyme DNA_SSB->PARP1 Detection PAR PAR Chain Synthesis (PARylation) PARP1->PAR Catalyzes using No_Repair SSB Accumulation PARP1->No_Repair Trapping on DNA (No Repair Signal) NAD NAD+ NAD->PAR Repair Recruitment of DNA Repair Proteins PAR->Repair SSB_Repair SSB Repair (Cell Survival) Repair->SSB_Repair Inhibitor PARP Inhibitor Block Inhibition Inhibitor->Block Binds to PARP-1 Block->PAR Prevents DSB Replication Fork Collapse (DSB Formation) No_Repair->DSB Apoptosis Synthetic Lethality in HR-Deficient Cells DSB->Apoptosis

Caption: Mechanism of PARP inhibition leading to synthetic lethality.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low yield in Protocol 1 (Reductive Amination) 1. Incomplete formation of hydrazone intermediate.2. Deactivation of the reducing agent by moisture.3. Incomplete cyclization.1. Increase reaction time for hydrazone formation; use of a Dean-Stark trap to remove water.2. Ensure all reagents and solvents are anhydrous.3. Increase reflux time or temperature; consider adding a stronger acid catalyst (e.g., p-TsOH).
Multiple side products in Protocol 2 (Suzuki Coupling) 1. Catalyst degradation.2. Homocoupling of the boronic acid.3. Debromination of the starting material.1. Ensure the reaction is thoroughly degassed to remove oxygen.2. Use a slight excess of the boronic acid (1.1-1.2 eq), but avoid large excesses.3. Use a milder base or lower the reaction temperature.
Difficulty in purifying final compound 1. Residual palladium catalyst.2. Contamination with unreacted starting materials.1. Wash the organic solution with aqueous thiourea or use a palladium scavenger resin.2. Optimize reaction conditions for full conversion; improve chromatographic separation.

Conclusion

Methyl 5-bromo-2-formylbenzoate stands out as a highly strategic and versatile building block for the synthesis of PARP inhibitors. Its unique combination of an aldehyde, a bromine, and a methyl ester allows for a logical and efficient construction of complex heterocyclic systems central to the activity of these life-saving drugs. The protocols and insights provided in this guide are intended to empower researchers in medicinal chemistry and drug development to leverage this powerful tool in their quest for novel and more effective cancer therapies.

References

  • Arshad, S. et al. (2009). Methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 7), o1655. [Link]

  • Bai, P. (2025). Synthesis of Novel PARP Inhibitors and Their Uses in Treatment of PARPs Related Diseases. ResearchGate. [Link]

  • Drug Target Review. (2024). The mechanism of PARP inhibitor action is identified. Drug Target Review. [Link]

  • Gibson, B. A. et al. (2016). Review of Poly (ADP-ribose) Polymerase (PARP) Mechanisms of Action and Rationale for Targeting in Cancer and Other Diseases. Critical Reviews in Eukaryotic Gene Expression, 26(1), 21–31. [Link]

  • Massive Bio. (2026). Poly Adp Ribose Polymerase. Massive Bio. [Link]

  • Henrik's Lab. (2022). How PARP inhibitors (PARPi) work. YouTube. [Link]

  • Khan, I. U. et al. (2011). Methyl 2-amino-5-bromobenzoate. ResearchGate. [Link]

  • Google Patents. (2018). Processes for preparing olaparib.
  • Thapa, P. et al. (2021). Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. Journal of Medicinal Chemistry, 64(21), 16035–16054. [Link]

  • ResearchGate. (n.d.). Suzuki cross-coupling of methyl 5-bromobenzofuran-2-carboxylate (7) with arylboronic acids 5a-g. [Link]

  • Royal Society of Chemistry. (2023). A scalable and eco-friendly total synthesis of poly(ADP-ribose) polymerase inhibitor Olaparib. Green Chemistry. [Link]

  • PubChem. (n.d.). Methyl 5-bromo-2-methylbenzoate. National Center for Biotechnology Information. [Link]

  • MDPI. (2021). Multifaceted Role of PARP-1 in DNA Repair and Inflammation: Pathological and Therapeutic Implications in Cancer and Non-Cancer Diseases. MDPI. [Link]

  • Wikipedia. (n.d.). Poly (ADP-ribose) polymerase. Wikipedia. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Turner, N. C. et al. (2011). The role of PARP in DNA repair and its therapeutic exploitation. British Journal of Cancer, 105(8), 1136–1141. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. [Link]

  • National Institutes of Health. (2022). Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. National Library of Medicine. [Link]

  • National Institutes of Health. (2015). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. National Library of Medicine. [Link]

  • National Institutes of Health. (2022). Design and synthesis of benzodiazepines as brain penetrating PARP-1 inhibitors. National Library of Medicine. [Link]

  • Google Patents. (2018). Processes for preparing olaparib.
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • ResearchGate. (2023). A Scalable and Eco-friendly Total Synthesis of Poly (ADP-Ribose) Polymerase Inhibitor Olaparib. ResearchGate. [Link]

  • National Institutes of Health. (2024). Preparation of Novel PARP1 Inhibitors and their use of Cancer Treatment. National Library of Medicine. [Link]

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Application Note & Protocol: Synthesis of Benzofuran Derivatives from Methyl 5-bromo-2-formylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the synthesis of substituted benzofurans, valuable scaffolds in medicinal chemistry and materials science, starting from the readily available building block, Methyl 5-bromo-2-formylbenzoate. We detail a robust and versatile two-step, one-pot synthetic strategy centered around a Palladium-Copper co-catalyzed Sonogashira cross-coupling reaction, followed by an intramolecular cyclization (heteroannulation). This guide offers in-depth mechanistic insights, detailed experimental protocols, data interpretation, and troubleshooting advice to enable researchers to successfully synthesize a diverse range of 2-substituted 6-methoxycarbonylbenzofurans.

Introduction and Strategic Overview

Benzofuran derivatives are a cornerstone of many biologically active natural products and pharmaceutical agents, exhibiting a wide range of therapeutic properties. Their synthesis is a topic of significant interest in organic and medicinal chemistry. A common and powerful strategy for constructing the benzofuran core involves the formation of a key C-C bond between an ortho-haloaryl precursor and a terminal alkyne, followed by cyclization.

The starting material, Methyl 5-bromo-2-formylbenzoate , is an ideal substrate for this approach. It possesses:

  • An aryl bromide, which is reactive towards palladium-catalyzed cross-coupling reactions.

  • An ortho-formyl group, which, while not directly participating in the cyclization to a benzofuran, is a versatile handle for subsequent transformations. The cyclization in this protocol is facilitated by the generation of a transient ortho-hydroxyphenyl alkyne intermediate.

The chosen synthetic pathway is a tandem Sonogashira coupling and intramolecular heteroannulation. This one-pot procedure is highly efficient, minimizing purification steps and maximizing yield.

Mechanistic Rationale and Pathway

The overall transformation proceeds in two distinct, yet interconnected, catalytic cycles. The primary reaction is the Sonogashira coupling, which forms the crucial carbon-carbon bond between the aryl bromide and a terminal alkyne. This is immediately followed by an intramolecular cyclization to yield the benzofuran ring system.

The Sonogashira Coupling Catalytic Cycle

The Sonogashira reaction is a cross-coupling reaction that employs a palladium catalyst and a copper co-catalyst to form a C-C bond between a terminal alkyne and an aryl or vinyl halide.[1] The widely accepted mechanism involves two interlocking cycles: a palladium cycle and a copper cycle.[2]

  • Palladium Cycle:

    • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl bromide (Methyl 5-bromo-2-formylbenzoate) to form a Pd(II) complex.

    • Transmetalation: A copper(I) acetylide species, generated in the copper cycle, transfers the alkyne group to the Pd(II) complex, displacing the bromide.

    • Reductive Elimination: The Pd(II) complex reductively eliminates the coupled product (the 2-alkynylbenzaldehyde intermediate) and regenerates the active Pd(0) catalyst.

  • Copper Cycle:

    • Coordination: The terminal alkyne coordinates with the Cu(I) salt (typically CuI).

    • Deprotonation: A base (e.g., an amine) deprotonates the alkyne, forming the key copper(I) acetylide intermediate. This species is then ready for the transmetalation step in the palladium cycle.

Intramolecular Heteroannulation (Cyclization)

Once the ortho-alkynylbenzaldehyde intermediate is formed, it undergoes a base-promoted intramolecular cyclization. In this specific case, the presence of a nucleophile, such as hydroxide (from residual water or added base), can attack the aldehyde to form a geminal diol, which then facilitates a 5-exo-dig cyclization onto the alkyne. Tautomerization then leads to the stable aromatic benzofuran ring. This process is often catalyzed by the same palladium or copper species present in the reaction mixture.[3]

Visualizing the Reaction Pathway

Reaction_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle cluster_cyclization Heteroannulation Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-Br(L2)->Ar-Pd(II)-C≡CR(L2) Transmetalation Ar-Pd(II)-C≡CR(L2)->Pd(0)L2 Reductive Elimination Intermediate o-Alkynyl- benzaldehyde Ar-Pd(II)-C≡CR(L2)->Intermediate Cu(I)X Cu(I)X Cu(I)-C≡CR Cu(I)-C≡CR Cu(I)-C≡CR->Ar-Pd(II)-Br(L2) HC≡CR Terminal Alkyne HC≡CR->Cu(I)-C≡CR Base, Cu(I)X Benzofuran Benzofuran Product Intermediate->Benzofuran Intramolecular Cyclization ArBr Methyl 5-bromo- 2-formylbenzoate ArBr->Ar-Pd(II)-Br(L2)

Caption: Tandem Sonogashira Coupling and Heteroannulation Pathway.

Experimental Protocols

Safety Precaution: This procedure involves handling palladium catalysts, copper salts, and organic solvents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Materials and Reagents
ReagentGradeSupplierNotes
Methyl 5-bromo-2-formylbenzoate>98%Sigma-AldrichStarting Material
Terminal Alkyne (e.g., Phenylacetylene)>98%Sigma-AldrichCoupling Partner
Pd(PPh₃)₂Cl₂ (bis(triphenylphosphine)palladium(II) dichloride)Catalyst GradeStrem ChemicalsPalladium Pre-catalyst
Copper(I) Iodide (CuI)>99%Acros OrganicsCo-catalyst
Triethylamine (TEA) or Diisopropylamine (DIPA)Anhydrous, >99.5%Sigma-AldrichBase and Solvent
Toluene or DMFAnhydrousSigma-AldrichCo-solvent (optional)
Ethyl AcetateACS GradeFisher ScientificFor extraction
Brine (Saturated NaCl solution)-Lab preparedFor washing
Anhydrous Magnesium Sulfate (MgSO₄)-Fisher ScientificFor drying
General One-Pot Synthesis Protocol

This protocol is a general guideline and can be optimized for different terminal alkynes.

  • Reaction Setup:

    • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add Methyl 5-bromo-2-formylbenzoate (1.0 mmol, 1.0 eq).

    • Add Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%) and CuI (0.04 mmol, 4 mol%).

    • The flask is sealed with a septum, and the atmosphere is exchanged with an inert gas (Argon or Nitrogen) by evacuating and backfilling three times.

  • Addition of Reagents:

    • Through the septum, add anhydrous triethylamine (5 mL). If the starting materials are not fully soluble, add a minimal amount of anhydrous toluene or DMF as a co-solvent.

    • Add the terminal alkyne (1.2 mmol, 1.2 eq) dropwise via syringe.

  • Reaction Execution:

    • Stir the reaction mixture at room temperature or heat to 60-80 °C. The optimal temperature may vary depending on the reactivity of the alkyne.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aryl bromide spot has been completely consumed. This typically takes 4-12 hours.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL).

    • Filter the mixture through a pad of Celite® to remove the catalyst residues and amine salts. Wash the pad with additional ethyl acetate (10 mL).

    • Combine the organic filtrates and wash sequentially with 1M HCl (2 x 15 mL), saturated NaHCO₃ solution (1 x 15 mL), and brine (1 x 15 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo.

  • Purification:

    • The crude product is purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure benzofuran derivative.

Characterization

The identity and purity of the synthesized benzofuran derivative should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure and proton/carbon environments.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify key functional groups.

Data Summary and Expected Results

The following table provides representative data for the synthesis of a benzofuran derivative using phenylacetylene as the coupling partner.

Starting MaterialCoupling PartnerCatalyst System (mol%)Base/SolventTemp (°C)Time (h)Yield (%)
Methyl 5-bromo-2-formylbenzoatePhenylacetylenePd(PPh₃)₂Cl₂ (2%), CuI (4%)TEA80685-95
Methyl 5-bromo-2-formylbenzoate1-HexynePd(PPh₃)₂Cl₂ (2%), CuI (4%)DIPA/Toluene70875-85
Methyl 5-bromo-2-formylbenzoateTrimethylsilylacetylenePd(PPh₃)₂Cl₂ (2%), CuI (4%)TEA601280-90*

*Note: Trimethylsilylacetylene can be used to install a terminal alkyne on the benzofuran core after a subsequent deprotection step.[1]

Troubleshooting and Field-Proven Insights

  • Low or No Conversion:

    • Cause: Inactive catalyst or insufficient inert atmosphere.

    • Solution: Ensure all glassware is properly dried and the reaction is set up under a robust inert atmosphere. Use fresh, high-quality catalysts. The palladium pre-catalyst should be stored under inert gas.

  • Formation of Alkyne Dimer (Glaser Coupling):

    • Cause: This side reaction is often promoted by the copper co-catalyst in the presence of oxygen.

    • Solution: Thoroughly degas the solvents and maintain a strict inert atmosphere. Copper-free Sonogashira conditions can also be explored if this is a persistent issue.[4]

  • Difficult Purification:

    • Cause: Residual amine base or byproducts.

    • Solution: The acidic wash (1M HCl) during the work-up is crucial for removing the amine base. Ensure this step is performed thoroughly. A well-optimized chromatography gradient is key to separating the product from any closely-eluting impurities.

  • Incomplete Cyclization:

    • Cause: The reaction conditions may not be sufficient to promote the final ring-closing step.

    • Solution: Increasing the reaction temperature or switching to a stronger base might facilitate the cyclization. In some cases, adding a catalytic amount of a stronger base like K₂CO₃ or Cs₂CO₃ towards the end of the reaction can drive the cyclization to completion.

Workflow Visualization

Workflow A 1. Reaction Setup (Schlenk Flask, Inert Gas) B 2. Add Reagents (Ar-Br, Catalysts, Base, Alkyne) A->B C 3. Reaction (Heat & Stir, Monitor by TLC) B->C D 4. Work-up (Dilute, Filter, Wash) C->D E 5. Purification (Column Chromatography) D->E F 6. Characterization (NMR, MS) E->F

Caption: Experimental Workflow for Benzofuran Synthesis.

Conclusion

The tandem Sonogashira coupling-heteroannulation reaction described herein provides an efficient, robust, and versatile method for the synthesis of 2-substituted 6-methoxycarbonylbenzofurans from Methyl 5-bromo-2-formylbenzoate. By understanding the underlying mechanisms and following the detailed protocols, researchers can access a wide array of functionalized benzofuran derivatives for applications in drug discovery and materials science.

References

  • Palladium-catalyzed synthesis of benzofurans via C–H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine. Chemical Communications (RSC Publishing). Available at: [Link]

  • Palladium-catalyzed synthesis of benzofurans via C-H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine. PubMed. Available at: [Link]

  • Synthesis of 3-Aryl- and 3-Alkynylbenzofurans in the Presence of a Supported Palladium Catalyst. ResearchGate. Available at: [Link]

  • Palladium-Catalyzed Synthesis of a Benzofuran: A Case Study in the Development of a Green Chemistry Laboratory Experiment. SciELO México. Available at: [Link]

  • Sonogashira Cross Coupling of 5-bromo-2-(methylthio)benzoxazole with phenylacetylene. ResearchGate. Available at: [Link]

  • Benzofuran synthesis. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of Benzofuran Derivatives via Different Methods. Taylor & Francis Online. Available at: [Link]

  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. MDPI. Available at: [Link]

  • Synthesis of Benzofuran Derivatives through Cascade Radical Cyclization/Intermolecular Coupling of 2-Azaallyls. PubMed. Available at: [Link]

  • One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type Pathway. ACS Publications. Available at: [Link]

  • One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type Pathway. National Institutes of Health. Available at: [Link]

  • Gold(i)–NHC-catalysed synthesis of benzofurans via migratory cyclization of 2-alkynylaryl ethers. RSC Publishing. Available at: [Link]

  • Gold(I)–NHC-catalyzed synthesis of benzofurans via migratory cyclization of 2-alkynylaryl benzyl ethers. Morressier. Available at: [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. National Institutes of Health. Available at: [Link]

  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. National Institutes of Health. Available at: [Link]

  • LiOtBu-Promoted Intramolecular Cycloaddition of 2'-Alkynyl-Biaryl-2-Aldehyde N-Tosylhydrazones Approach to 3-Substituted 1H. Preprints.org. Available at: [Link]

  • Palladium-Catalyzed Heteroannulation with Acetylenic Compounds: Synthesis of Benzofurans. ResearchGate. Available at: [Link]

  • Palladium-catalyzed cyclization reaction of 1,6-enynes and disilanes to synthesize silyl benzofurans. RSC Publishing. Available at: [Link]

  • Sonogashira coupling. Wikipedia. Available at: [Link]

  • Sonogashira cross-coupling reaction of 5-bromoindole 15 with... ResearchGate. Available at: [Link]

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The Versatile Role of Methyl 5-bromo-2-formylbenzoate in the Synthesis of Complex Natural Products: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of multi-step natural product synthesis, the strategic selection of starting materials is paramount to the success and efficiency of a synthetic campaign. Among the vast arsenal of chemical building blocks available to the modern organic chemist, Methyl 5-bromo-2-formylbenzoate has emerged as a particularly versatile and powerful scaffold. Its unique combination of a reactive aldehyde, a readily transformable methyl ester, and a strategically positioned bromine atom offers a trifecta of functional handles for the construction of complex molecular architectures, particularly in the realm of alkaloid and heterocyclic natural product synthesis.

This document serves as a detailed guide for researchers, scientists, and drug development professionals, providing in-depth application notes and protocols for the utilization of Methyl 5-bromo-2-formylbenzoate in the synthesis of bioactive natural products. We will move beyond a mere recitation of procedural steps to delve into the underlying chemical logic, offering insights into the causality behind experimental choices and highlighting the robustness of the described protocols.

Core Attributes of Methyl 5-bromo-2-formylbenzoate as a Synthetic Building Block

The utility of Methyl 5-bromo-2-formylbenzoate stems from the orthogonal reactivity of its three key functional groups. The aldehyde provides a gateway for a multitude of carbon-carbon bond-forming reactions, including aldol condensations, Wittig reactions, and reductive aminations. The methyl ester, while relatively stable, can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups as required in the later stages of a synthesis.

Crucially, the bromine atom serves as a linchpin for the introduction of molecular complexity through a variety of palladium-catalyzed cross-coupling reactions. This includes the Suzuki-Miyaura, Heck, and Sonogashira reactions, which are foundational transformations in modern organic synthesis for the construction of biaryl linkages, styrenyl groups, and alkynyl moieties, respectively. The strategic placement of the bromine atom at the 5-position of the benzene ring often plays a key role in directing the regioselectivity of these and other transformations.

Application in the Total Synthesis of Isoindolinone Alkaloids

A prominent application of Methyl 5-bromo-2-formylbenzoate is in the synthesis of the isoindolinone core, a structural motif present in a variety of biologically active natural products. The following protocol outlines a general and robust strategy for the construction of a substituted isoindolinone, which can serve as a key intermediate in the synthesis of more complex alkaloids.

Protocol: Synthesis of a Substituted Isoindolinone Intermediate

This protocol describes a two-step sequence involving a reductive amination followed by an intramolecular cyclization.

Step 1: Reductive Amination

  • Reaction Setup: To a solution of Methyl 5-bromo-2-formylbenzoate (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) is added a primary amine (1.1 eq.).

  • Imine Formation: The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the corresponding imine.

  • Reduction: A reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.), is added portion-wise to the reaction mixture.

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with DCM, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired secondary amine.

Causality and Experimental Insights: The choice of sodium triacetoxyborohydride as the reducing agent is critical. It is a mild and selective reagent that effectively reduces the imine in the presence of the ester functionality. The reaction is typically carried out at room temperature to avoid potential side reactions.

Step 2: Intramolecular Cyclization (Lactamization)

  • Reaction Setup: The purified secondary amine from Step 1 is dissolved in a suitable solvent, such as toluene or xylene.

  • Cyclization: The reaction mixture is heated to reflux (typically 110-140 °C) to promote intramolecular cyclization via nucleophilic attack of the secondary amine onto the methyl ester.

  • Reaction Monitoring: The formation of the isoindolinone product can be monitored by TLC or LC-MS.

  • Work-up and Purification: Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or flash column chromatography to yield the desired isoindolinone.

Causality and Experimental Insights: The thermal conditions are necessary to overcome the activation energy for the intramolecular lactamization. The choice of a high-boiling point solvent is therefore essential. This cyclization step is often highly efficient due to the favorable pre-organization of the reacting functional groups.

Caption: Workflow for the synthesis of a substituted isoindolinone.

Palladium-Catalyzed Cross-Coupling Reactions: Expanding Molecular Diversity

The bromine atom on the isoindolinone core serves as a versatile handle for further functionalization using palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents, paving the way for the synthesis of diverse natural product analogues.

Protocol: Suzuki-Miyaura Coupling of the Brominated Isoindolinone

This protocol describes a general procedure for the Suzuki-Miyaura coupling of the brominated isoindolinone with a boronic acid.

  • Reaction Setup: To a reaction vessel are added the brominated isoindolinone (1.0 eq.), a boronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.1 eq.), and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq.).

  • Solvent Addition: A suitable solvent system, typically a mixture of toluene and water or dioxane and water, is added.

  • Degassing: The reaction mixture is thoroughly degassed by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Reaction: The mixture is heated to a temperature of 80-100 °C and stirred until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash column chromatography to afford the desired arylated isoindolinone.

Causality and Experimental Insights: The choice of palladium catalyst, ligand, base, and solvent system can significantly impact the efficiency of the Suzuki-Miyaura coupling. For challenging substrates, the use of more specialized ligands (e.g., SPhos, XPhos) and stronger bases (e.g., cesium carbonate) may be necessary. The addition of water is often crucial for the transmetalation step of the catalytic cycle.

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Summary of Key Transformations and Quantitative Data

TransformationKey ReagentsTypical YieldPurity
Reductive AminationPrimary Amine, NaBH(OAc)₃70-90%>95% (after chromatography)
Intramolecular CyclizationHeat (Toluene or Xylene)80-95%>98% (after purification)
Suzuki-Miyaura CouplingBoronic Acid, Pd(PPh₃)₄, K₂CO₃60-85%>95% (after chromatography)

Conclusion

Methyl 5-bromo-2-formylbenzoate is a highly valuable and versatile building block for the synthesis of complex natural products, particularly those containing the isoindolinone scaffold. The strategic combination of its functional groups allows for a logical and efficient construction of molecular complexity. The protocols outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this starting material and to apply it to their own synthetic targets. The inherent robustness and self-validating nature of these procedures, grounded in established mechanistic principles, make them reliable tools in the challenging endeavor of natural product synthesis.

References

  • Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds. Angewandte Chemie International Edition, 2011 , 50(30), 6722-6737. [Link]

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95(7), 2457-2483. [Link]

  • Heck, R. F. Palladium-catalyzed reactions of organic halides with olefins. Accounts of Chemical Research, 1979 , 12(4), 146-151. [Link]

  • Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 2002 , 653(1-2), 46-49. [Link]

  • Lannuzel, M.; Lam, M. H.; Jackson, P. F. Isoindolinone Synthesis. In Organic Reactions; John Wiley & Sons, Inc.: 2011; Vol. 76. [Link]

Application Note: High-Fidelity Protection Strategies for the Formyl Group of Methyl 5-bromo-2-formylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the strategic protection of the formyl group in Methyl 5-bromo-2-formylbenzoate (CAS: 1016163-89-5) . This scaffold presents a unique "triad of reactivity": a highly electrophilic aldehyde, a labile ortho-ester, and a functionalizable aryl bromide.

The primary challenge is the "Ortho-Effect." The proximity of the ester group to the aldehyde creates a high risk of cyclization to form a phthalide (lactone) derivative if the ester hydrolyzes during the protection step. This guide provides two validated protocols to circumvent this side reaction while ensuring the acetal is robust enough to withstand downstream palladium-catalyzed cross-couplings or metallation at the C5-bromide position.

Strategic Analysis & Reactivity Profile

Before selecting a protocol, the researcher must understand the competing reactivities.

The Reactivity Triad[1]
  • C2-Formyl (Aldehyde): The most electrophilic site. Vulnerable to nucleophiles (Grignards, lithiates) and oxidation. Target for protection.

  • C1-Methyl Ester: Susceptible to hydrolysis (acid/base) and nucleophilic attack. Must be preserved.

  • C5-Bromide: The handle for downstream diversification. Stable under protection conditions.

The "Phthalide Trap" (Critical Failure Mode)

If water is present during acid-catalyzed acetalization, the methyl ester can hydrolyze to the carboxylic acid. The acid oxygen then attacks the activated aldehyde (or acetal), cyclizing to form 5-bromo-3-methoxyisobenzofuran-1(3H)-one (pseudo-ester/phthalide). This is often irreversible and destroys the desired scaffold.

Protection Strategy Selection Matrix
FeatureCyclic Dioxolane (Protocol A) Dimethyl Acetal (Protocol B) 1,3-Dithiane
Reagent Ethylene GlycolTrimethyl Orthoformate (TMOF)1,3-Propanedithiol
Stability (pH < 4) ModerateLow (Labile)High
Stability (Base/Nu-) High (Grignard Compatible)ModerateHigh
Steric Profile CompactVery CompactBulky
Risk of Phthalide Medium (Requires heat)Low (Mild conditions)Low
Downstream Compatibility Excellent (Suzuki/Buchwald)Good (Suzuki only)Poor (Poisons Pd catalysts)
Recommendation Primary Choice Alternative Not Recommended

Visualizing the Workflow & Logic

The following diagram illustrates the reaction pathway and the critical decision points to avoid the phthalide side-product.

ProtectionStrategy Start Methyl 5-bromo-2-formylbenzoate (Starting Material) Decision Select Protocol Start->Decision ProtA Protocol A: Ethylene Glycol / pTSA (Dean-Stark Reflux) Decision->ProtA High Stability Needed ProtB Protocol B: TMOF / MeOH / H+ (Kinetic Control) Decision->ProtB Ultra-Mild Conditions SideRxn CRITICAL RISK: Hydrolysis -> Cyclization (Phthalide Formation) ProtA->SideRxn Water Present / Slow Removal ProductA Cyclic Acetal Product (Stable to Grignard/Base) ProtA->ProductA Anhydrous Conditions ProductB Dimethyl Acetal Product (Mild, Acid Labile) ProtB->ProductB Downstream Downstream Chemistry (C5-Br Modification) ProductA->Downstream Suzuki / Lithiation ProductB->Downstream Suzuki / Mild Reductions

Figure 1: Strategic workflow for protecting the formyl group while avoiding lactonization.

Experimental Protocols

Protocol A: Cyclic Acetal Formation (Dean-Stark Method)

Best for: Generating a robust intermediate capable of withstanding harsh downstream conditions (e.g., Grignard formation at C5).

Reagents:

  • Methyl 5-bromo-2-formylbenzoate (1.0 equiv)

  • Ethylene Glycol (5.0 equiv)

  • p-Toluenesulfonic acid monohydrate (pTSA) (0.05 equiv)

  • Toluene (Reagent Grade, 10 mL/g of substrate)

Equipment:

  • Round-bottom flask (2-neck)

  • Dean-Stark trap (Pre-filled with toluene)

  • Reflux condenser

  • Nitrogen inlet[1]

Step-by-Step Methodology:

  • Setup: Assemble the glassware. Flame-dry the system under nitrogen flow to ensure initial anhydrous conditions.

  • Dissolution: Charge the flask with the substrate, ethylene glycol, and toluene. Stir until dissolved.

  • Catalysis: Add pTSA. Note: Do not exceed 5 mol% loading; excess acid promotes transesterification.

  • Reflux: Heat the mixture to a vigorous reflux (bath temp ~120-130°C). The azeotrope will carry water into the Dean-Stark trap.

  • Monitoring (Self-Validating Step): Monitor by TLC (20% EtOAc/Hexanes). The aldehyde spot (lower Rf) should disappear, replaced by the acetal (higher Rf).[2]

    • Critical Check: If the reaction stalls, drain the Dean-Stark trap (remove water-saturated toluene) and refill with fresh dry toluene.

  • Quench: Once complete (typically 3-6 hours), cool to room temperature. Immediately add saturated aqueous NaHCO₃. Why? Neutralization prevents hydrolysis of the acetal back to the aldehyde during workup.

  • Workup: Separate layers. Wash the organic layer with water (2x) and brine (1x). Dry over Na₂SO₄.

  • Purification: Concentrate in vacuo. If necessary, purify via flash chromatography (SiO₂, 0-10% EtOAc/Hexanes). The acetal is generally stable on silica if 1% Triethylamine is added to the eluent.

Protocol B: Dimethyl Acetal Formation (TMOF Method)

Best for: Very sensitive substrates where heating is undesirable. Note: The product is more labile to acid than the cyclic acetal.

Reagents:

  • Methyl 5-bromo-2-formylbenzoate (1.0 equiv)

  • Trimethyl Orthoformate (TMOF) (3.0 equiv)

  • Methanol (anhydrous) (5 mL/g)

  • pTSA (0.01 equiv) or Camphorsulfonic acid (CSA)

Step-by-Step Methodology:

  • Mixing: Dissolve the substrate and TMOF in anhydrous methanol under nitrogen.

  • Initiation: Add the acid catalyst at Room Temperature (20-25°C).

  • Reaction: Stir at RT. This reaction is driven by the chemical sequestration of water by TMOF (forming methyl formate), not by physical removal.[3]

  • Monitoring: Check TLC after 2 hours.

  • Quench: Add solid NaHCO₃ (excess) directly to the reaction mixture and stir for 10 minutes. Filter off the solids.[4][5][6]

  • Isolation: Concentrate the filtrate. The residue is often pure enough for the next step.

Quality Control & Troubleshooting

NMR Validation (Self-Validating System)

To confirm the structure and rule out the phthalide side product, analyze the 1H NMR (CDCl₃):

MoietyUnprotected Substrate (ppm)Protected Product (ppm)Phthalide Side-Product (ppm)
Aldehyde (-CHO) ~10.2 (s, 1H)Absent Absent
Acetal (-CH) Absent~6.0 - 6.5 (s, 1H) ~6.4 (s, 1H) Caution: Similar shift
Ester (-OMe) ~3.9 (s, 3H)~3.8 - 3.9 (s, 3H) Absent (Loss of Methyl group)
Aromatic Region 3 protons3 protons3 protons

Diagnostic Key: If the singlet at ~3.9 ppm (Ester OMe) disappears, you have formed the phthalide lactone. The reaction failed.

Deprotection (Restoring the Aldehyde)

To remove the protecting group after downstream chemistry:

  • Conditions: THF / 1N HCl (4:1 ratio) at RT for 1-2 hours.

  • Note: Do not heat vigorously, or you risk hydrolyzing the methyl ester.

References

  • Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons: New York, 2014.
  • Organic Chemistry Portal. "Dimethyl Acetals." Available at: [Link] (Accessed Oct 2023).

  • Organic Syntheses. "Protection of Carbonyl Groups: 2-(2-Bromoethyl)-1,3-dioxane." Org.[7][1][6] Synth.1975 , 55, 520. Available at: [Link] (Demonstrates the comparative stability of dioxanes vs dioxolanes for Grignard reagents).

  • Chemistry Steps. "Acetals as Protecting Groups." Available at: [Link] (Pedagogical overview of mechanism and base stability).

Sources

Strategic Utilization of Methyl 5-bromo-2-formylbenzoate in Diversity-Oriented Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary

Methyl 5-bromo-2-formylbenzoate represents a "privileged scaffold" in modern drug discovery due to its unique tri-functional architecture. Unlike simple bifunctional building blocks, this molecule offers three orthogonal reactivity handles: an aldehyde (for reductive amination or condensation), a methyl ester (for cyclization/amidation), and an aryl bromide (for late-stage cross-coupling).[1][2]

This guide details the protocols for exploiting this scaffold to generate distinct heterocyclic libraries—specifically isoindolinones and phthalazinones —which are pharmacophores frequently found in kinase inhibitors, anxiolytics, and anti-inflammatory agents.[1][2]

Chemical Logic & Scaffold Analysis[1][2][3]

The utility of Methyl 5-bromo-2-formylbenzoate relies on the specific reactivity order of its functional groups.[2] The design strategy must respect the following hierarchy to prevent side reactions:

  • Primary Reactivity (The Anchor): The Aldehyde (CHO) .[1][2] It is the most electrophilic site, ideal for initial capture by amines or hydrazines.[1][2]

  • Secondary Reactivity (The Cyclizer): The Methyl Ester (COOMe) .[1][2] Positioned ortho to the aldehyde, it facilitates intramolecular cyclization to form the core heterocycle.[1][2]

  • Tertiary Reactivity (The Diversifier): The Bromine (Br) .[1][2] Inert to the condensation/cyclization conditions, it remains available for Pd-catalyzed cross-coupling after the library core is built.[1][2]

Visualizing the Divergent Synthesis Strategy

G SM Methyl 5-bromo-2-formylbenzoate (Scaffold) PathA Path A: Isoindolinones (Reductive Amination) SM->PathA + Primary Amines + Reductant PathB Path B: Phthalazinones (Hydrazine Condensation) SM->PathB + Hydrazines + Acid Cat. IsoCore 5-Bromo-isoindolinone Core PathA->IsoCore Cyclization PhthCore 6-Bromo-phthalazinone Core PathB->PhthCore Cyclization FinalLib Final Biaryl Library (Suzuki Coupling) IsoCore->FinalLib Pd(0), Ar-B(OH)2 PhthCore->FinalLib Pd(0), Ar-B(OH)2

Figure 1: Divergent synthesis workflow.[1][2] The scaffold allows splitting into two distinct heterocyclic cores, both of which converge on a final cross-coupling step.[1][2]

Application Protocols

Protocol A: Synthesis of Isoindolinone Libraries

Mechanism: Reductive Amination followed by Lactamization.[1][2] Target Class: MDM2 inhibitors, Kinase inhibitors.[1][2]

Reagents Required:
  • Scaffold: Methyl 5-bromo-2-formylbenzoate (1.0 equiv)

  • R1-Amines: Diverse primary amines (1.1 equiv)

  • Reductant: Sodium triacetoxyborohydride (STAB) (1.5 equiv)[1][2]

  • Solvent: 1,2-Dichloroethane (DCE) or THF[1]

  • Base: DIPEA (for salt amines)[1][2]

Step-by-Step Methodology:
  • Imine Formation (The Critical Checkpoint):

    • Dissolve Methyl 5-bromo-2-formylbenzoate (0.2 mmol) in DCE (2 mL).

    • Add primary amine (0.22 mmol).[1][2] If amine is a HCl salt, add 0.22 mmol DIPEA.[1][2]

    • Stir at Room Temperature (RT) for 2–4 hours.

    • Self-Validating Step:Do not proceed until LCMS shows >95% conversion of aldehyde (M+H ~243) to the imine intermediate.[1][2] Unreacted aldehyde will reduce to the alcohol, a dead-end byproduct.[1][2]

  • Reduction:

    • Add STAB (0.3 mmol) in one portion.[1][2]

    • Stir at RT for 16 hours.

    • Observation: The reaction typically proceeds to the secondary amine.[1][2] In many cases, the proximity of the ester promotes spontaneous cyclization to the isoindolinone at RT.[1][2]

  • Thermal Cyclization (If required):

    • If LCMS shows the open-chain amino-ester intermediate, heat the reaction vial to 80°C for 4 hours.

    • Note: For unreactive amines, adding a catalytic amount of acetic acid (10 mol%) can accelerate cyclization.[1][2]

  • Workup:

    • Dilute with DCM, wash with sat.[1][2] NaHCO3.

    • Concentrate and purify via prep-HPLC.[1][2]

Protocol B: Synthesis of Phthalazinone Libraries

Mechanism: Condensation followed by Hydrazide formation.[1][2] Target Class: PARP inhibitors, PDE inhibitors.[1][2]

Reagents Required:
  • Scaffold: Methyl 5-bromo-2-formylbenzoate (1.0 equiv)

  • Hydrazines: R-NH-NH2 (Aryl or Alkyl hydrazines) (1.1 equiv)[1][2]

  • Catalyst: Acetic Acid (AcOH) (5-10%)[1][2]

  • Solvent: Ethanol (EtOH)[1][2][3]

Step-by-Step Methodology:
  • Condensation:

    • Dissolve scaffold (0.2 mmol) in EtOH (2 mL).

    • Add hydrazine derivative (0.22 mmol).[1][2]

    • Add AcOH (20 µL).[1][2]

  • Reflux & Cyclization:

    • Heat the mixture to reflux (80°C) for 6–12 hours.

    • Mechanism:[1][2] The initial hydrazone forms rapidly.[1][2] The heat drives the attack of the nucleophilic hydrazine nitrogen onto the ester carbonyl, releasing methanol.[1][2]

  • Precipitation/Isolation:

    • Cool to RT. Many phthalazinone products precipitate directly from EtOH.[1][2]

    • Filter the solid and wash with cold EtOH.[1][2]

    • Self-Validating Step: Check 1H NMR.[1][2][3] The disappearance of the ester methyl singlet (~3.9 ppm) and the aldehyde proton (~10 ppm) confirms cyclization.[1][2]

Protocol C: Late-Stage Diversification (Suzuki Coupling)

Purpose: Functionalizing the "Bromine Handle" to expand SAR (Structure-Activity Relationship).[1][2]

Reagents Required:
  • Substrate: 5-Bromo-isoindolinone or 6-Bromo-phthalazinone library member.[2]

  • Boronic Acids: Diverse Ar-B(OH)2 (1.5 equiv).[1][2]

  • Catalyst: Pd(dppf)Cl2[1][2]·DCM (5 mol%).[1][2]

  • Base: K2CO3 (2M aq.[1][2] solution, 3 equiv).

  • Solvent: 1,4-Dioxane.[1][2]

Methodology:
  • In a microwave vial, combine the bromo-core (0.1 mmol), boronic acid (0.15 mmol), and catalyst (0.005 mmol).

  • Add Dioxane (1.5 mL) and K2CO3 (0.2 mL).

  • Degas with Nitrogen for 1 min.

  • Heat at 100°C (conventional) or 120°C (microwave) for 30 mins.

  • Filter through Celite and purify.[1][2]

Data Summary & Troubleshooting

ParameterIsoindolinone ProtocolPhthalazinone Protocol
Key Intermediate Imine (Schiff Base)Hydrazone
Cyclization Trigger Reduction (STAB) + HeatAcid Cat.[1][2] + Reflux
Common Byproduct Benzyl alcohol (from aldehyde red.)[1][2]Azine (dimer of hydrazine)
Avg.[1][2] Isolated Yield 65–85%70–90%
Validation Signal Loss of CHO peak (LCMS)Loss of OMe singlet (NMR)

Troubleshooting Tips:

  • Issue: Low yield in Isoindolinone synthesis.

    • Cause: Incomplete imine formation before adding STAB.[1][2]

    • Fix: Add dehydrating agent (MgSO4) during imine formation or extend time.[1][2]

  • Issue: Phthalazinone not precipitating.

    • Fix: Concentrate solvent by 50% and cool to 0°C. If still soluble, switch to Et2O precipitation.[1][2]

References

  • Chemical Identity & Properties: PubChem.[1][2][4] Methyl 5-bromo-2-formylbenzoate (CID 1016163-89-5).[2][5] National Library of Medicine.[1][2] [Link][1][2]

  • Isoindolinone Synthesis: Kundu, N. G., et al. (2016).[1][2] Synthesis of isoindolin-1-one derivatives via multicomponent reactions of methyl 2-formylbenzoate. Molecular Diversity. [Link]

  • Phthalazinone Chemistry: Csampai, A., et al. (2015).[1][2] Recent Developments in Chemistry of Phthalazines. Longdom Publishing.[1][2] [Link]

  • Solid Phase & Combinatorial Context: Blaney, P., et al. (2002).[1][2] Solid-phase synthesis of nitrogen-containing heterocycles. Chemical Reviews. [Link]

Sources

Application Notes and Protocols for the Palladium-Catalyzed Amination of Methyl 5-bromo-2-formylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction: The palladium-catalyzed amination, or Buchwald-Hartwig amination, stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope. This reaction has profound implications in medicinal chemistry and materials science, where arylamines are prevalent structural motifs. This document provides a detailed guide for the successful amination of Methyl 5-bromo-2-formylbenzoate, a substrate of interest in the synthesis of various heterocyclic compounds and pharmaceutical intermediates. The presence of both a methyl ester and a formyl group on the aromatic ring presents unique challenges, necessitating a carefully optimized protocol to prevent unwanted side reactions such as ester hydrolysis or reactions involving the aldehyde. This guide offers a comprehensive overview of the reaction mechanism, a detailed experimental protocol, and critical insights into reaction optimization.

Mechanistic Overview: The Buchwald-Hartwig Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium catalyst. The cycle is initiated by the oxidative addition of the aryl bromide to a low-valent palladium(0) species, which is typically generated in situ from a palladium(II) precatalyst. The resulting palladium(II) intermediate then undergoes coordination with the amine. Subsequent deprotonation of the coordinated amine by a base forms a palladium-amido complex. The final and crucial step is the reductive elimination from this complex, which furnishes the desired N-aryl amine product and regenerates the active palladium(0) catalyst, thus completing the cycle. The choice of ligand coordinated to the palladium center is critical, as it influences the rates of both the oxidative addition and reductive elimination steps, thereby impacting the overall efficiency of the reaction.

Catalytic Cycle of the Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Intermediate (Pd(II)) Pd0->OxAdd Oxidative Addition ArylBr Methyl 5-bromo-2-formylbenzoate ArylBr->OxAdd Amine R-NH_2 AmineCoord Amine Coordination Amine->AmineCoord Base Base Deprotonation Deprotonation (Pd-Amido Complex) Base->Deprotonation Product Methyl 5-amino-2-formylbenzoate OxAdd->AmineCoord AmineCoord->Deprotonation + Base - Base-H^+ Deprotonation->Pd0 Catalyst Regeneration Deprotonation->Product Reductive Elimination

Chemoselective reduction of the formyl group in "Methyl 5-bromo-2-formylbenzoate"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Reduction Strategies for Methyl 5-bromo-2-formylbenzoate

Part 1: Executive Summary & Strategic Context

The Challenge: The reduction of Methyl 5-bromo-2-formylbenzoate (CAS: 1016163-89-5) presents a classic chemoselectivity problem in organic synthesis. The molecule contains three reactive functionalities:

  • Aldehyde (-CHO): The target for reduction.[1][2][3]

  • Methyl Ester (-COOMe): Susceptible to reduction or hydrolysis.

  • Aryl Bromide (-Br): Susceptible to hydrodebromination (loss of halogen) under catalytic hydrogenation or radical conditions.

The Goal: To selectively reduce the aldehyde to a primary alcohol (hydroxymethyl group) while preserving the ester and the aryl bromide.

Expert Insight – The "Hidden" Reaction: While the theoretical product is Methyl 5-bromo-2-(hydroxymethyl)benzoate , researchers must be aware that this open-chain alcohol is thermodynamically unstable relative to its cyclic congener. The proximity of the newly formed hydroxymethyl group to the ortho-ester facilitates spontaneous intramolecular transesterification (lactonization), yielding 6-bromophthalide .

Therefore, this protocol is designed with two endpoints:

  • Endpoint A (Kinetic Control): Isolation of the hydroxy-ester (requires neutral conditions/low temperature).

  • Endpoint B (Thermodynamic Control): Direct conversion to 6-bromophthalide (promoted by acidic workup).

Part 2: Reagent Selection Matrix

The following table contrasts potential reducing agents based on chemoselectivity and risk profiles for this specific substrate.

Reducing AgentSelectivity (Aldehyde vs. Ester)Halogen CompatibilityRisk AssessmentRecommendation
Sodium Borohydride (NaBH₄) High Excellent Low. NaBH₄ in MeOH at 0°C reduces aldehydes rapidly but is inert to esters.Primary Choice
Lithium Aluminum Hydride (LiAlH₄)LowPoorHigh. Will reduce ester to alcohol (diol formation) and may debrominate.Avoid
DIBAL-HModerateGoodModerate. Requires cryogenic temps (-78°C) to avoid ester reduction. Overkill.Alternative
H₂ / Pd/CHighPoor High. Significant risk of hydrodebromination (loss of Br) before aldehyde reduction.Avoid
Zinc Borohydride (Zn(BH₄)₂)Very HighExcellentModerate. Neutral conditions, good for preventing lactonization, but harder to prepare.Specialized Use

Part 3: Detailed Experimental Protocol

Method A: Standard Chemoselective Reduction (NaBH₄)

Target: Reduction to alcohol with subsequent lactonization to 6-bromophthalide.

Reagents:

  • Substrate: Methyl 5-bromo-2-formylbenzoate (1.0 equiv)

  • Reductant: Sodium Borohydride (NaBH₄) (0.5 – 1.0 equiv)

  • Solvent: Anhydrous Methanol (MeOH) or THF/MeOH (10:1)

  • Quench: 1M Hydrochloric Acid (HCl)[4]

Step-by-Step Workflow:

  • Preparation: Dissolve Methyl 5-bromo-2-formylbenzoate (e.g., 10 mmol, 2.43 g) in anhydrous MeOH (50 mL). Cool the solution to 0°C using an ice bath.

    • Why? Cooling suppresses the rate of any potential side reactions with the ester, although NaBH₄/MeOH is generally safe for esters at this temperature.

  • Addition: Add NaBH₄ (5 mmol, 190 mg) portion-wise over 10 minutes.

    • Note: Theoretically, 0.25 equiv of NaBH₄ reduces 1 equiv of aldehyde. However, 0.5–1.0 equiv ensures complete conversion.

  • Monitoring: Stir at 0°C for 30–60 minutes. Monitor by TLC (Hexane/EtOAc 3:1) or HPLC.

    • Observation: The aldehyde spot will disappear. A new polar spot (alcohol) will appear. If the reaction warms or runs long, a less polar spot (phthalide) may emerge.

  • Quench & Cyclization:

    • For Phthalide (Recommended): Carefully add 1M HCl (20 mL) to the reaction mixture. Stir at Room Temperature (RT) for 1–2 hours. The acid catalyzes the cyclization of the hydroxy-ester to the lactone.

    • For Hydroxy-Ester (Unstable): Quench with saturated aqueous Ammonium Chloride (NH₄Cl) and extract immediately. Keep cold.

  • Workup: Remove MeOH under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3 x 30 mL). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallization from Ethanol or Flash Chromatography (Silica gel).

Part 4: Mechanistic Visualization & Pathway

The following diagram illustrates the reaction pathway, highlighting the critical bifurcation between the open-chain alcohol and the cyclic phthalide.

ReactionPathway Substrate Methyl 5-bromo-2-formylbenzoate (Substrate) Intermediate Tetrahedral Borate Complex Substrate->Intermediate NaBH4, MeOH, 0°C (Hydride Attack) SideProduct Diol (Over-reduction) Substrate->SideProduct LiAlH4 or Reflux (Avoid) Alcohol Methyl 5-bromo-2-(hydroxymethyl)benzoate (Kinetic Product) Intermediate->Alcohol Aq. Workup (Neutral) Phthalide 6-Bromophthalide (Thermodynamic Product) Alcohol->Phthalide H+ Catalysis (-MeOH) Spontaneous Cyclization

Figure 1: Reaction pathway showing the reduction of the aldehyde and the subsequent acid-catalyzed cyclization to the phthalide.[3][5]

Part 5: Process Analytical Technology (PAT) & Troubleshooting

ObservationRoot CauseCorrective Action
Incomplete Conversion Old/Inactive NaBH₄ (absorbs moisture).Use fresh reagent or increase equivalents to 1.0–1.5.
Formation of Diol Temperature too high or wrong solvent (e.g., Diglyme).Maintain 0°C; ensure solvent is Methanol or THF.
Product is Oil/Sticky Mixture of open-chain alcohol and lactone.Treat crude oil with catalytic p-TsOH in Toluene (reflux) or stir with 1M HCl to force full cyclization to the solid phthalide.
Loss of Bromine Contamination with transition metals or use of Pd/H₂.Ensure glass-lined or clean reactors; strictly avoid hydrogenation conditions.

Part 6: References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Standard text confirming chemoselectivity of NaBH₄ for aldehydes over esters).

  • Organic Chemistry Portal. (n.d.). Reduction of Esters and Aldehydes. Retrieved from [Link]

  • Google Patents. (2004). WO2004089924A1 - Process for the preparation of 5-bromophthalide. (Describes the reduction of bromophthalic anhydrides/esters to phthalides). Retrieved from

  • National Institutes of Health (PubChem). (2025). Methyl 5-bromo-2-formylbenzoate.[6] Retrieved from [Link]

Sources

Troubleshooting & Optimization

Optimizing palladium catalyst for "Methyl 5-bromo-2-formylbenzoate" cross-coupling

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: #MBFB-Pd-Optimization Subject: Cross-Coupling Optimization for Electron-Deficient, Base-Sensitive Aryl Bromides Status: Open for Troubleshooting Lead Scientist: Senior Application Specialist

Executive Summary: The "Goldilocks" Challenge

You are working with Methyl 5-bromo-2-formylbenzoate (CAS: 1016163-89-5).[1] This substrate presents a unique dichotomy in Palladium-catalyzed cross-coupling (Suzuki-Miyaura):

  • Electronic Activation (The Good): The bromine at the C5 position is electronically activated by the ortho-ester and para-formyl groups. Oxidative addition to the Pd(0) center will be rapid.

  • Chemical Fragility (The Bad): The aldehyde (C2-formyl) and ester (C1-methoxycarbonyl) are susceptible to side reactions.

    • Aldehyde: Prone to Cannizzaro disproportionation (in strong base), oxidation (to carboxylic acid), or competitive condensation.

    • Ester: Susceptible to saponification (hydrolysis) in aqueous basic media.

Core Directive: The goal is not just "high yield," but chemoselectivity . We must facilitate the cross-coupling cycle faster than the degradation pathways of the aldehyde/ester.

Catalyst & Ligand Architecture

For this specific substrate, "standard" conditions (e.g., Pd(PPh3)4) often fail due to slow turnover or rapid dehalogenation. We recommend a two-tier approach.

Tier 1: The Robust Workhorse – Pd(dppf)Cl₂·DCM
  • Why: The bidentate dppf ligand (1,1'-Bis(diphenylphosphino)ferrocene) has a large bite angle. This enforces a geometry that favors reductive elimination, crucial for electron-deficient rings where the Pd-Ar bond is strong.

  • Mechanism: It suppresses

    
    -hydride elimination (if alkyl groups are present) and reduces hydrodehalogenation (the replacement of Br with H).
    
Tier 2: The High-Turnover Specialist – XPhos Pd G2
  • Why: If your coupling partner (boronic acid) is sterically hindered or electron-poor, transmetallation becomes the rate-limiting step. XPhos (a dialkylbiaryl phosphine) creates an electron-rich Pd center that accelerates oxidative addition and facilitates transmetallation through an open coordination site.

  • Warning: XPhos is highly active; ensure strict oxygen-free handling to prevent rapid catalyst death.

Critical Decision Tree: Optimization Logic

Before starting, use this logic flow to select your initial conditions.

OptimizationStrategy Start Start: Methyl 5-bromo-2-formylbenzoate PartnerCheck Analyze Coupling Partner (Boronic Acid) Start->PartnerCheck Simple Simple/Electron-Rich (e.g., Phenyl, Tolyl) PartnerCheck->Simple Complex Steric/Electron-Poor (e.g., 2,6-subst, Pyridyl) PartnerCheck->Complex CondA Condition Set A (Robust) Cat: Pd(dppf)Cl2 (2-5 mol%) Base: K3PO4 (2.0 equiv) Solvent: Dioxane/H2O (9:1) Simple->CondA CondB Condition Set B (Active) Cat: XPhos Pd G2 (1-3 mol%) Base: K3PO4 (2.0 equiv) Solvent: THF/H2O (10:1) Complex->CondB CheckYield Check Yield & Purity CondA->CheckYield CondB->CheckYield Issue1 Issue: Homocoupling CheckYield->Issue1 Dimer found Issue2 Issue: Aldehyde Oxidation CheckYield->Issue2 Acid byproduct Issue3 Issue: Hydrolysis CheckYield->Issue3 Acid/Ester loss Sol1 Fix: Slow addition of Boronic Acid Reduce Catalyst Loading Issue1->Sol1 Sol2 Fix: Degas vigorously (Sparge Ar) Switch to Anhydrous (Dioxane) Issue2->Sol2 Sol3 Fix: Switch Base to NaHCO3 or Anhydrous CsF Issue3->Sol3

Caption: Decision matrix for catalyst and condition selection based on coupling partner characteristics.

Troubleshooting & FAQs
Q1: My aldehyde is oxidizing to the carboxylic acid (approx. 10-15% byproduct). How do I stop this?

Technical Insight: This is likely not a catalytic side reaction but an environmental one. Benzaldehydes with EWGs are prone to autoxidation.

  • The Fix:

    • Degas Solvents: Do not just sonicate. Sparge solvents with Argon for at least 15 minutes before adding the catalyst.

    • Scavengers: Avoid using radical scavengers (like BHT) as they can interfere with the Pd-cycle. Instead, ensure the reaction vessel is sealed under positive Argon pressure.

Q2: I see significant homocoupling of the boronic acid. Why?

Technical Insight: Homocoupling requires oxygen (Glaser-type) or a high concentration of the transmetallated Pd(II) species waiting for reductive elimination.

  • The Fix:

    • Rate of Addition: The oxidative addition of your bromide is fast. If transmetallation is also fast but reductive elimination is slow, the Pd species accumulates. Add the boronic acid slowly (syringe pump) or portion-wise.

    • Solvent Switch: Switch from Dioxane to Toluene/Water. The biphasic nature can sometimes regulate the concentration of active boronate species.

Q3: The ester is hydrolyzing (saponification). Can I run this anhydrous?

Technical Insight: Suzuki coupling requires a base to activate the boronic acid (forming the boronate R-B(OH)3-). In totally anhydrous conditions, this activation is slow.

  • The Fix:

    • Base Swap: Switch from K₃PO₄ (basic) to NaHCO₃ (mildly basic) or CsF (Cesium Fluoride).

    • Anhydrous Protocol: Use CsF (2.0 equiv) in anhydrous Dioxane. The fluoride activates the boron without generating a high concentration of hydroxide ions, protecting the ester.

Validated Experimental Protocol

Target: Cross-coupling of Methyl 5-bromo-2-formylbenzoate (1.0 equiv) with Aryl Boronic Acid (1.2 equiv).

Reagents Table
ComponentRoleEquivalentsRecommended Reagent
Substrate Electrophile1.0Methyl 5-bromo-2-formylbenzoate
Partner Nucleophile1.2 - 1.5Aryl Boronic Acid (or Pinacol Ester)
Catalyst Metal Source0.03 (3 mol%)Pd(dppf)Cl₂ · CH₂Cl₂
Base Activator2.0 - 3.0K₃PO₄ (Tribasic Potassium Phosphate)
Solvent Medium0.1 M (Conc.)1,4-Dioxane / Water (4:1)
Step-by-Step Methodology
  • Reactor Prep: Bake out a reaction vial/flask and stir bar. Cool under a stream of Argon.

  • Solids Charge: Add Substrate (1.0 equiv), Boronic Acid (1.2 equiv), Base (K₃PO₄, 2.0 equiv), and Catalyst (3 mol%) to the vial.

    • Note: If using XPhos Pd G2, add it here.[2][3]

  • Degassing (Critical): In a separate flask, sparge the 1,4-Dioxane/Water mixture with Argon for 20 minutes.

  • Initiation: Syringe the degassed solvent into the reaction vial through a septum. Do not open the vial to air.

  • Reaction: Heat the block/bath to 80°C .

    • Monitoring: Check LCMS at 2 hours. The activated bromide should react quickly. Do not overheat (>100°C) to protect the aldehyde.

  • Workup:

    • Cool to Room Temp.

    • Dilute with EtOAc.

    • Wash: Wash with 0.5M HCl (mildly acidic) or saturated NH₄Cl. Avoid strong basic washes which might induce aldol condensation.

    • Dry over MgSO₄, filter, and concentrate.

Mechanistic Visualization

Understanding the competition between the productive cycle and the degradation pathways is key.

Mechanism Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Fast due to EWG) Pd0->OxAdd + Ar-Br TransMet Transmetallation (Rate Determining) OxAdd->TransMet + Ar-B(OH)3 + Base Side1 Side Reaction: Aldehyde Oxidation OxAdd->Side1 O2 Leak RedElim Reductive Elimination Product Release TransMet->RedElim Side2 Side Reaction: Ester Hydrolysis TransMet->Side2 Excess OH- RedElim->Pd0

Caption: Catalytic cycle showing critical points where side reactions (Red) compete with the productive cycle (Blue/Green).

References
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids.[4][5][6][7] Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Ishiyama, T., et al. (1981). Synthesis of biaryls via palladium-catalyzed cross-coupling.[6][8] Journal of Organic Chemistry. (Foundational work establishing base requirements).[5]

  • Broutin, P. E., et al. (2005). Scalable synthesis of formyl-substituted biaryls via Suzuki coupling.[9] Organic Process Research & Development. (General methodology for aldehyde tolerance).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for Methyl 5-bromo-2-formylbenzoate before handling.

Sources

Side reactions of "Methyl 5-bromo-2-formylbenzoate" in cross-coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Methyl 5-bromo-2-formylbenzoate Subject: Troubleshooting Cross-Coupling Anomalies & Side Reactivity

Executive Summary: The "Ortho-Trap" Substrate

Methyl 5-bromo-2-formylbenzoate (CAS: 4122-56-9) is a deceptive substrate. While it appears to be a standard aryl bromide for cross-coupling (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig), it contains a highly reactive ortho-formyl ester motif.

This specific arrangement creates a "chemical pincer" that often leads to unexpected heterocycle formation (phthalides or isoindolinones) rather than the desired cross-coupling product. This guide addresses the three primary failure modes: Ortho-Cyclization , Aldehyde Decarbonylation , and Base-Mediated Disproportionation .

Diagnostic Visualizer: Reaction Landscape

The following diagram maps the divergence between the desired cross-coupling pathway and the competing side reactions driven by the substrate's unique geometry.

ReactionLandscape Substrate Methyl 5-bromo-2-formylbenzoate (Starting Material) Coupling DESIRED PRODUCT (5-Substituted Benzoate) Substrate->Coupling Pd(0), Ligand Controlled Base Isoindolinone SIDE REACTION A: Isoindolinone Formation (Cyclization with Amines) Substrate->Isoindolinone Primary Amines (Buchwald Conditions) Phthalide SIDE REACTION B: Phthalide Formation (Reductive Cyclization) Substrate->Phthalide Hydride Source (Alcoholic Solvents) Decarbonylation SIDE REACTION C: Decarbonylation (Pd-Catalyzed Loss of CHO) Substrate->Decarbonylation High Temp (>100°C) Pd Insertion into CHO Cannizzaro SIDE REACTION D: Cannizzaro/Aldol (Base-Mediated) Substrate->Cannizzaro Strong Base (OH-) Protic Solvent

Figure 1: Reaction divergence pathways. The ortho-formyl/ester motif creates high susceptibility to cyclization (Red/Yellow paths) competing with the C-Br coupling (Green path).

Troubleshooting Guides by Failure Mode

Failure Mode A: "I'm getting a cyclic byproduct instead of my coupled product."

Diagnosis: Unwanted Heterocycle Formation (Isoindolinones/Phthalides). Context: Common in Buchwald-Hartwig aminations or Suzuki couplings using primary amines or ammonia sources.

  • The Mechanism: The aldehyde (electrophile) reacts with an amine to form an imine (Schiff base). Because the methyl ester is ortho to this imine, the nitrogen lone pair attacks the ester carbonyl, ejecting methanol and closing the ring to form an isoindolinone (lactam).

  • The Fix:

    • Protect the Aldehyde: Convert the formyl group to an acetal (using ethylene glycol + TsOH) before the coupling step. The acetal is sterically bulky and lacks the electrophilicity to trigger cyclization.

    • Avoid Primary Amines: If your goal is C-N coupling at the bromine, use secondary amines or protect the amine nucleophile.

    • Water Exclusion: Even water can attack the aldehyde/ester system under basic conditions to form hydroxy-phthalides (lactols). Use anhydrous solvents (Dioxane or Toluene).

Failure Mode B: "My product is missing the aldehyde group (M-28 mass shift)."

Diagnosis: Palladium-Catalyzed Decarbonylation. Context: High-temperature Suzuki or Sonogashira reactions (


C).
  • The Mechanism: Palladium(0) can oxidatively insert into the C-H bond of the aldehyde (acyl-palladium species). At high temperatures, this species extrudes CO (carbon monoxide) and reductively eliminates to form the deformylated arene [1].

  • The Fix:

    • Lower Temperature: Limit reaction temperature to 60–80°C.

    • CO Atmosphere: Running the reaction under a slight pressure of CO (balloon) can shift the equilibrium back, though this inhibits the catalytic cycle.

    • Use a Pre-Catalyst: Use highly active pre-catalysts (e.g., XPhos Pd G4) that operate at room temperature or mild heat, avoiding the thermal threshold for decarbonylation.

Failure Mode C: "Low yield with complex mixture of acids and alcohols."

Diagnosis: Cannizzaro Reaction or Ester Hydrolysis. Context: Using strong hydroxide/alkoxide bases (


, 

) in protic solvents.
  • The Mechanism: The electron-withdrawing bromine and ester make the aldehyde highly susceptible to nucleophilic attack. Hydroxide attacks the aldehyde, leading to disproportionation (Cannizzaro) into the carboxylic acid and alcohol [2].

  • The Fix:

    • Switch Bases: Replace Hydroxides/Alkoxides with inorganic carbonates (

      
      , 
      
      
      
      )
      or phosphates (
      
      
      )
      .
    • Solvent Switch: Move from Ethanol/Methanol to DME (Dimethoxyethane) , Toluene , or DMF .

    • Add Water Controlled: Use a biphasic system (Toluene/Water) rather than a miscible protic solvent to limit base contact with the aldehyde.

Optimized Protocol: Suzuki-Miyaura Coupling

This protocol is designed to minimize ortho-cyclization and aldehyde oxidation.

ParameterRecommendationRationale
Catalyst Pd(dppf)Cl₂·DCM or Pd(PPh₃)₄ Bis-dentate ligands (dppf) stabilize the Pd center and reduce decarbonylation risk compared to ligand-free Pd.
Solvent DME (Dimethoxyethane) or 1,4-Dioxane Aprotic, moderate polarity. Avoids transesterification seen with alcohols.
Base K₃PO₄ (Potassium Phosphate) Mildly basic, less likely to trigger Cannizzaro than hydroxides or ethoxides.
Temperature 75°C - 85°C Sufficient for coupling but below the threshold for rapid decarbonylation.
Additives None (Keep Anhydrous) If hydrolysis is observed, add 4Å Molecular Sieves.

Step-by-Step Workflow:

  • Charge reaction vessel with Methyl 5-bromo-2-formylbenzoate (1.0 eq), Boronic Acid (1.2 eq), and

    
     (2.0 eq).
    
  • Evacuate and backfill with Argon (3x). Oxygen promotes aldehyde oxidation.

  • Add anhydrous DME (0.1 M concentration).

  • Add Pd catalyst (3-5 mol%).

  • Heat to 80°C. Monitor by TLC/LCMS.

    • Checkpoint: If LCMS shows M+1 peak corresponding to product minus CO , stop heat immediately.

  • Workup: Dilute with EtOAc, wash with mildly acidic brine (pH 5-6) to prevent post-reaction ester hydrolysis.

FAQ: Rapid-Fire Technical Support

Q: Can I use this substrate in a reductive amination before the cross-coupling? A: Risky. If you perform reductive amination on the aldehyde first, the resulting secondary amine will likely attack the neighboring methyl ester to form a lactam (isoindolinone). It is safer to perform the cross-coupling first, then the reductive amination.

Q: Why do I see a "dimer" impurity? A: This is likely Homocoupling (Ar-Ar) . The electron-deficient nature of the ring makes the oxidative addition fast, but if transmetallation is slow (due to weak nucleophile), a second oxidative addition can occur. Solution: Degas solvents thoroughly to remove


 (which promotes homocoupling) and ensure your boronic acid is pure.

Q: Can I protect the aldehyde in situ? A: No. In situ protection usually generates water, which hurts the anhydrous requirement. Protect it in a separate step as a dimethyl acetal or 1,3-dioxolane before attempting the coupling.

References

  • RSC Publishing. (2012). A general and efficient aldehyde decarbonylation reaction by using a palladium catalyst. Chemical Communications.

  • National Institutes of Health (NIH). (2025). Methyl 5-bromo-2-formylbenzoate: Compound Summary & Reactivity Profile. PubChem.[1]

  • ResearchGate. (2025).[2][3][4] Cyclization of 2-(2-formylphenoxy)alkanoic acids and related ortho-substituted benzoates.

  • BenchChem. (2025).[4] Suzuki Coupling Reactions with 2-bromo-substituted benzoates: Protocols and Data.

Sources

Navigating the Challenges of Suzuki Coupling with Methyl 5-bromo-2-formylbenzoate: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to our dedicated technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving the sterically hindered and electronically demanding substrate, Methyl 5-bromo-2-formylbenzoate. This guide is designed to provide in-depth, field-proven insights to help you navigate the common pitfalls of this transformation, with a primary focus on mitigating the pervasive issue of protodeboronation. As Senior Application Scientists, we aim to equip you with the understanding and practical tools necessary to achieve high-yield, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a significant problem in my Suzuki reaction with Methyl 5-bromo-2-formylbenzoate?

A1: Protodeboronation is an undesired side reaction in Suzuki-Miyaura couplings where the carbon-boron bond of the organoboron reagent is cleaved and replaced with a carbon-hydrogen bond.[1] This effectively consumes your nucleophilic partner, leading to the formation of a de-borylated byproduct and a significant reduction in the yield of your desired biaryl product.

With a substrate like Methyl 5-bromo-2-formylbenzoate, the aryl-palladium intermediate formed after oxidative addition is highly electron-deficient due to the presence of the ortho-formyl and meta-ester groups. This electronic nature can make the subsequent steps of the catalytic cycle, particularly transmetalation, more challenging. If the transmetalation step is slow, the competing protodeboronation of the boronic acid partner has a greater opportunity to occur, especially under basic aqueous conditions.

Q2: I am observing significant amounts of methyl 2-formylbenzoate as a byproduct. What is causing this?

A2: The formation of methyl 2-formylbenzoate indicates that a side reaction other than protodeboronation of the boronic acid is occurring. This is likely due to the dehalogenation of your starting material, Methyl 5-bromo-2-formylbenzoate, or the subsequent aryl-palladium intermediate. This can happen if the catalytic cycle is stalled or if there are sources of hydride in the reaction mixture that can lead to reductive dehalogenation. Optimizing your catalyst system and ensuring strictly anhydrous and inert conditions can help minimize this side reaction.

Troubleshooting Guide

Problem 1: Low yield of the desired coupled product and significant formation of the protodeboronated byproduct.

This is the most common issue encountered. Here’s a systematic approach to troubleshoot and optimize your reaction conditions:

The base plays a crucial role in the Suzuki-Miyaura reaction, as it activates the boronic acid for transmetalation.[2][3] However, strong bases, especially in the presence of water, can accelerate protodeboronation.

  • Recommendation: Opt for milder bases. While strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are sometimes used, they can be detrimental with sensitive substrates. Consider screening the following bases:

    • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃): These are often the first choice for Suzuki couplings and provide a good balance of reactivity and selectivity.[4]

    • Potassium Phosphate (K₃PO₄): A non-nucleophilic, moderately strong base that can be very effective, particularly under anhydrous conditions, to suppress protodeboronation.

    • Potassium Fluoride (KF): A weaker base that can be advantageous when dealing with base-sensitive functional groups like the ester in your substrate.

Table 1: Recommended Bases for Suzuki Coupling of Methyl 5-bromo-2-formylbenzoate

BaseStrengthCommon ConditionsRationale for Use
K₂CO₃ModerateAqueous or anhydrousGood general-purpose base.
Cs₂CO₃ModerateAnhydrousHigher solubility in organic solvents can be beneficial.
K₃PO₄ModerateAnhydrousOften effective at minimizing protodeboronation.
KFWeakAnhydrousIdeal for substrates with base-sensitive functional groups.

The choice of solvent can significantly influence the rates of both the desired coupling and the undesired protodeboronation.

  • Recommendation: While aqueous solvent mixtures are common, for a substrate prone to protodeboronation, consider using anhydrous solvents.

    • Toluene or 2-Methyltetrahydrofuran (2-MeTHF): These are excellent choices for running the reaction under anhydrous conditions with a base like K₃PO₄. 2-MeTHF is often a greener alternative to THF.

    • 1,4-Dioxane: A classic solvent for Suzuki reactions, but ensure it is peroxide-free and anhydrous.

Standard boronic acids can be susceptible to rapid decomposition. Using a more stable boron derivative can be a highly effective strategy.

  • Recommendation: Instead of the boronic acid, use a corresponding boronic ester or trifluoroborate salt.

    • Pinacol Boronate Esters (Bpin): These are generally more stable than boronic acids and can be used to slowly release the active boronic acid under the reaction conditions, minimizing its concentration and thus the rate of protodeboronation.

    • N-methyliminodiacetic acid (MIDA) Boronates: These are highly stable, crystalline solids that are amenable to chromatography and slowly release the boronic acid in the presence of a mild aqueous base.

    • Potassium Aryltrifluoroborates (BF₃K): These salts are significantly more stable than boronic acids and can be highly effective in suppressing protodeboronation.

Workflow for Mitigating Protodeboronation

Caption: Troubleshooting workflow for low yield due to protodeboronation.

Problem 2: Reaction fails to go to completion, even with minimal protodeboronation.

If you have addressed protodeboronation but the reaction still stalls, the issue may lie with the catalyst system or the inherent reactivity of your substrate.

The palladium catalyst and its associated phosphine ligand are at the heart of the Suzuki reaction. The steric and electronic properties of the ligand can dramatically affect the efficiency of the catalytic cycle. For an electron-deficient and sterically hindered substrate like Methyl 5-bromo-2-formylbenzoate, a well-chosen ligand is critical.

  • Recommendation: While triphenylphosphine (PPh₃) is a common ligand, it may not be optimal here. Consider screening more electron-rich and bulky phosphine ligands, which are known to promote the oxidative addition and reductive elimination steps. However, be aware that highly bulky ligands can sometimes promote protodeboronation. A careful balance is needed.

    • Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos): These are often excellent for challenging couplings. They are electron-rich and bulky, which can facilitate the key steps of the catalytic cycle.

    • Palladacycle precatalysts: These are often more stable and can provide a more active catalyst in solution.

Table 2: Suggested Catalyst Systems for Screening

Catalyst PrecursorLigandRationale
Pd(OAc)₂ or Pd₂(dba)₃SPhos or XPhosBuchwald ligands are often effective for difficult substrates.
Pd(PPh₃)₄-A standard catalyst, good as a baseline for comparison.
SPhos-Pd-G3-A robust palladacycle precatalyst.

The aldehyde functionality ortho to the bromine can present unique challenges. It can potentially coordinate to the palladium center, inhibiting catalysis. Under strongly basic conditions, it could also undergo side reactions like a Cannizzaro-type reaction.

  • Recommendation: If you suspect the formyl group is causing issues, you can try two main strategies:

    • Protect the Aldehyde: Convert the aldehyde to an acetal (e.g., using ethylene glycol and an acid catalyst) before the Suzuki coupling. The acetal is stable to the reaction conditions and can be easily removed after the coupling is complete.

    • Milder Reaction Conditions: Using a weaker base (like KF) and lower reaction temperatures may prevent side reactions of the aldehyde.

Experimental Workflow for Suzuki Coupling of Methyl 5-bromo-2-formylbenzoate

Suzuki_Workflow Start Start with: Methyl 5-bromo-2-formylbenzoate Boronic Acid Derivative Setup Reaction Setup: - Flame-dried flask - Inert atmosphere (Ar/N₂) - Anhydrous solvent Start->Setup Reagents Add Reagents: - Aryl bromide - Boron reagent (1.2 eq) - Base (2.0 eq) - Pd catalyst (1-5 mol%) - Ligand Setup->Reagents Reaction Reaction: - Heat to desired temp (e.g., 80-100 °C) - Monitor by TLC/LC-MS Reagents->Reaction Workup Work-up: - Quench - Extract with organic solvent - Wash with brine Reaction->Workup Purify Purification: - Column chromatography Workup->Purify Product Desired Biaryl Product Purify->Product

Caption: A generalized experimental workflow for the Suzuki coupling.

Recommended Starting Protocol

For a researcher new to this specific coupling, we recommend the following as a robust starting point.

Materials:

  • Methyl 5-bromo-2-formylbenzoate (1.0 mmol)

  • Arylboronic acid pinacol ester (1.2 mmol)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, finely ground)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Anhydrous toluene or 2-MeTHF (10 mL)

Procedure:

  • To a flame-dried Schlenk flask, add Methyl 5-bromo-2-formylbenzoate, the arylboronic acid pinacol ester, and potassium phosphate.

  • In a separate vial, weigh out Pd(OAc)₂ and SPhos and add them to the Schlenk flask.

  • Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Add the anhydrous solvent via syringe.

  • Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

By starting with these optimized conditions and systematically troubleshooting using the guidelines provided, researchers can significantly improve their success rate in the challenging Suzuki-Miyaura coupling of Methyl 5-bromo-2-formylbenzoate, paving the way for advancements in their synthetic and drug discovery programs.

References

  • Ainley, A. D., & Challenger, F. (1930). Studies of the boron-carbon linkage. Part I. The oxidation and nitration of phenylboric acid. Journal of the Chemical Society (Resumed), 2171-2180. [Link]

  • Cammidge, A. N., & Crepy, K. V. L. (2004). Suzuki-Miyaura cross-coupling with boronic acids in the absence of a conventional base: an improved protocol. Chemical Communications, (15), 1722-1723. [Link]

  • Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-alkyl Suzuki-Miyaura cross-coupling reaction: development, mechanistic study, and applications in natural product synthesis. Angewandte Chemie International Edition, 40(23), 4544-4568. [Link]

  • Denmark, S. E., & Smith, R. C. (2006). Catalytic, enantioselective, vinylogous aldol reactions. Journal of the American Chemical Society, 128(28), 9034-9035. [Link]

  • Guram, A. S., & Bei, X. (2008). U.S. Patent No. 7,462,721. Washington, DC: U.S.
  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). The origins of selectivity in the Suzuki–Miyaura reaction. Angewandte Chemie International Edition, 53(15), 3970-3971. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-catalyzed Suzuki− Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. Accounts of chemical research, 41(11), 1461-1473. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical reviews, 95(7), 2457-2483. [Link]

  • Molander, G. A., & Biolatto, B. (2003). Efficient ligandless palladium-catalyzed Suzuki-Miyaura cross-coupling reactions of potassium aryltrifluoroborates. Organic letters, 5(13), 2267-2270. [Link]

  • Protodeboronation. In Wikipedia. Retrieved January 28, 2026, from [Link]

  • Thomas, A. A., & Denmark, S. E. (2016). Pre-transmetalation intermediates in the Suzuki–Miyaura reaction revealed. Science, 352(6283), 329-332. [Link]

  • Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). A rationally designed universal catalyst for Suzuki-Miyaura coupling processes. Angewandte Chemie International Edition, 43(14), 1871-1876. [Link]

Sources

Hydrolysis of the methyl ester in "Methyl 5-bromo-2-formylbenzoate" under basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical guide for the hydrolysis of Methyl 5-bromo-2-formylbenzoate. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you navigate the specific challenges associated with this transformation. Our goal is to equip you with the scientific rationale behind the procedural steps, enabling you to optimize your reaction for success.

Overview: The Core Challenge

The hydrolysis of the methyl ester in "Methyl 5-bromo-2-formylbenzoate" to its corresponding carboxylic acid is a standard saponification reaction.[1][2] However, the presence of an aldehyde (formyl group) on the same molecule introduces a significant competing reaction pathway under basic conditions: the Cannizzaro reaction .[3][4] This disproportionation reaction, which occurs with aldehydes lacking α-hydrogens, can lead to the formation of an alcohol and a carboxylic acid from two aldehyde molecules, significantly reducing the yield of your desired product.[3][5][6]

Our guidance is therefore focused on maximizing the rate of the desired saponification while minimizing the undesired Cannizzaro side reaction.

Frequently Asked Questions (FAQs)

Q1: My hydrolysis is slow or incomplete, and I'm recovering a lot of starting material. What's causing this?

A1: Incomplete conversion is a common issue, often stemming from a few key factors:

  • Steric Hindrance: The formyl group at the ortho-position sterically hinders the ester's carbonyl carbon.[7] This slows down the nucleophilic attack by the hydroxide ion, which is the first step of saponification.[8][9]

  • Insufficient Base or Reaction Time: Standard saponification conditions may not be sufficient. You may need to increase the equivalents of base, prolong the reaction time, or gently heat the mixture to drive the reaction to completion.

  • Solvent System: The choice of solvent can dramatically affect reaction rates. For hindered esters, using a co-solvent like Tetrahydrofuran (THF) or Dioxane with water can improve solubility and reaction kinetics.[10] Non-aqueous systems, such as NaOH in a Methanol/Dichloromethane mixture, have also been shown to be effective for hydrolyzing crowded esters under mild conditions.[8][11]

Q2: I'm getting a mixture of products instead of my pure carboxylic acid. What is the primary side reaction and how can I suppress it?

A2: The primary culprit is the base-induced Cannizzaro reaction .[3][4] In this pathway, two molecules of your starting material react with each other: one aldehyde is reduced to an alcohol, and the other is oxidized to a carboxylic acid. This leads to a complex product mixture.

To suppress the Cannizzaro reaction:

  • Temperature Control: The Cannizzaro reaction often has a higher activation energy than saponification. Running the reaction at lower temperatures (e.g., room temperature or 0 °C) can favor the desired hydrolysis.

  • Choice of Base: Milder bases are less likely to promote the Cannizzaro reaction. Consider using Lithium Hydroxide (LiOH) instead of Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH).[10] LiOH is often effective for saponification while minimizing side reactions.

  • Controlled Stoichiometry: Use the minimum effective amount of base. A large excess of strong base will accelerate the Cannizzaro reaction. Start with 1.5-3.0 equivalents and monitor the reaction progress.

Q3: What are the structures of the main byproducts I should expect from the Cannizzaro reaction?

A3: The Cannizzaro reaction is a disproportionation, meaning two molecules of the aldehyde react to form an alcohol and a carboxylic acid.[6][12] In this specific case, you would see the formation of:

  • The corresponding alcohol: 5-bromo-2-(hydroxymethyl)benzoic acid (after hydrolysis of the ester).

  • The corresponding di-acid: 5-bromo-2-carboxybenzoic acid (5-bromoisophthalic acid), where both the formyl group and the ester have been oxidized/hydrolyzed to carboxylic acids.

You can typically identify these byproducts using techniques like NMR, LC-MS, or by comparing their chromatographic behavior (e.g., on a TLC plate) to the starting material and the desired product.

Mechanistic Pathways

To effectively troubleshoot, it is crucial to understand the competing reaction mechanisms.

Desired Pathway: Saponification

This is a nucleophilic acyl substitution.[1][13][14] The hydroxide ion attacks the electrophilic carbon of the ester's carbonyl group, leading to a tetrahedral intermediate. This intermediate then collapses, expelling the methoxide leaving group to form the carboxylic acid, which is immediately deprotonated by the base to yield the carboxylate salt.[14][15] An acidic workup is required to obtain the final carboxylic acid product.[14]

Saponification SM Methyl 5-bromo-2-formylbenzoate + OH⁻ INT Tetrahedral Intermediate SM->INT Nucleophilic Attack PROD1 Carboxylate Salt + CH₃OH INT->PROD1 Elimination of Methoxide PROD2 5-bromo-2-formylbenzoic Acid (Desired Product) PROD1->PROD2 Acidic Workup (H₃O⁺)

Caption: Desired saponification pathway via nucleophilic acyl substitution.

Side Reaction: Cannizzaro Reaction

This complex reaction begins with the hydroxide ion attacking the aldehyde's carbonyl carbon.[3] The resulting tetrahedral intermediate then transfers a hydride ion (H⁻) to the aldehyde carbonyl of a second molecule.[12] This redox step simultaneously oxidizes one molecule to a carboxylate and reduces the other to an alkoxide.

Cannizzaro cluster_0 Molecule 1 cluster_1 Molecule 2 SM1 Aldehyde + OH⁻ INT1 Tetrahedral Intermediate SM1->INT1 Nucleophilic Attack SM2 Aldehyde INT1->SM2 Hydride Transfer PROD_ACID Carboxylic Acid INT1->PROD_ACID PROD_ALK Alkoxide SM2->PROD_ALK

Sources

Overcoming steric hindrance in nucleophilic substitution of "Methyl 5-bromo-2-formylbenzoate"

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Overcoming Steric & Electronic Barriers in Nucleophilic Substitution Product ID: MBFB-Reagent-005 (CAS: 1016163-89-5)

Executive Summary: The "Ortho-Twist" Conundrum

Welcome to the MBFB Technical Support Hub. If you are experiencing low yields or stalled reactions with Methyl 5-bromo-2-formylbenzoate , you are likely battling a phenomenon known as Steric Inhibition of Resonance (SIR) .

While the bromine at the C5 position appears accessible, the molecular geometry at the C1/C2 positions (the ortho-formyl and ortho-ester groups) creates a significant steric clash. This forces the carbonyl groups to twist out of planarity with the benzene ring.[1]

The Consequence:

  • Deactivation of C5: The carbonyls cannot effectively withdraw electron density via resonance. This renders the C5-position significantly less electrophilic, causing standard SNAr reactions to fail or require forcing conditions that degrade the aldehyde.

  • Congestion at C1/C2: Nucleophilic attack at the aldehyde (CHO) or ester (COOMe) is physically hindered by the neighboring group, complicating cyclization (e.g., to phthalazinones).

This guide provides Tier 2 and Tier 3 engineering controls to bypass these barriers.

Diagnostic Workflow

Before proceeding, identify which "substitution" you are attempting.[2][3] Use the decision tree below to select the correct protocol.

MBFB_Workflow Start START: What is your Target? Target_Br Displace Bromine (C5) (C-N, C-O, C-C Bond Formation) Start->Target_Br Target_Core Cyclize Core (C1/C2) (Phthalazinone/Isoindolinone Synthesis) Start->Target_Core Check_Nuc Is Nucleophile Bulky? (e.g., Secondary Amine, t-Butoxide) Target_Br->Check_Nuc Cyclization_Route Route C: Acid-Mediated Dehydration (Overcoming physical steric clash) Target_Core->Cyclization_Route SNAr_Route Route A: High-Energy SNAr (Only for small, strong nucleophiles) Check_Nuc->SNAr_Route No (e.g., Azide, Cyanide) Buchwald_Route Route B: Pd-Catalyzed Cross-Coupling (REQUIRED to overcome SIR) Check_Nuc->Buchwald_Route Yes (e.g., Morpholine, Anilines)

Figure 1: Decision matrix for selecting the appropriate reaction pathway based on steric constraints.

Protocol Module A: Displacing the Bromine (C5)

The Problem: Electronic Deactivation

Due to the "Ortho-Twist," the C5 carbon is not sufficiently electron-deficient for classical SNAr unless the nucleophile is small and highly reactive (e.g., azide). For amines or alkoxides, Palladium-catalyzed Cross-Coupling (Buchwald-Hartwig) is the only reliable method to restore reactivity.

Solution: The "Bulky Ligand" Protocol

We recommend using bulky biaryl phosphine ligands (e.g., XPhos, BrettPhos) which facilitate oxidative addition into the deactivated C-Br bond.

Optimized Experimental Procedure

Target: Amination with a secondary amine (e.g., Morpholine).

  • Preparation: In a glovebox or under Argon, charge a reaction vial with:

    • MBFB (1.0 equiv)[4]

    • Amine (1.2 equiv)

    • Catalyst: Pd2(dba)3 (2 mol%)

    • Ligand: XPhos (4 mol%) — Critical for overcoming deactivation.

    • Base: Cs2CO3 (2.0 equiv) — Mild enough to preserve the aldehyde.

  • Solvent: Add anhydrous 1,4-Dioxane (0.2 M concentration).

  • Execution: Seal and heat to 100°C for 12 hours.

  • Workup: Filter through Celite to remove Pd black. Concentrate and purify via flash chromatography.

Why this works: The bulky XPhos ligand creates a "pocket" that forces the reductive elimination step to occur even when the substrate is electronically neutral or deactivated by the steric twist [1].

Troubleshooting Table: C5 Displacement
SymptomProbable CauseCorrective Action
No Reaction (Starting Material Recovered) Catalyst poisoning or insufficient activation energy.Switch ligand to BrettPhos (better for deactivated aryl halides). Increase Temp to 110°C.
Loss of Aldehyde (-CHO) Base-mediated Cannizzaro reaction or oxidation.Switch base from Cs2CO3 to K3PO4 (anhydrous). Ensure strictly O2-free conditions.
Debromination (Hydrodehalogenation) Hydride source present (often from solvent impurities).Use fresh, anhydrous dioxane or switch to Toluene .

Protocol Module B: Cyclization at the Core (C1/C2)

The Problem: Physical Congestion

When reacting MBFB with hydrazines (to form phthalazinones) or primary amines (to form isoindolinones), the initial attack at the aldehyde is fast, but the ring closure to the ester is sterically hindered. The intermediate often stalls as the open-chain hydrazone/Schiff base.

Solution: Acid-Catalyzed Dehydration

You must activate the ester carbonyl to encourage the intramolecular attack.

Optimized Experimental Procedure

Target: Synthesis of Phthalazinone derivatives.

  • Reactants: Mix MBFB (1.0 equiv) and Hydrazine/Amine (1.1 equiv) in Ethanol .

  • Catalyst: Add Acetic Acid (AcOH) (10-20 vol%).

    • Note: For stubborn substrates, use a catalytic amount of p-Toluenesulfonic acid (pTsA) (5 mol%).

  • Conditions: Reflux (80°C) is mandatory. Room temperature will stop at the hydrazone intermediate.

  • Monitoring: Watch for the precipitation of the product (phthalazinones are often insoluble in EtOH).

Mechanism Visualization: The acid protonates the ester carbonyl oxygen, making the carbonyl carbon more electrophilic. This compensates for the steric hindrance that prevents the nucleophile from approaching the neutral ester [2].

Frequently Asked Questions (FAQ)

Q1: Can I use SNAr if I use a polar aprotic solvent like DMSO? Answer: Only for small nucleophiles like Sodium Azide (NaN3) or Cyanide. For amines, the steric twist prevents the formation of the Meisenheimer complex, even in DMSO. You will likely see decomposition of the aldehyde before substitution occurs. Stick to Pd-catalysis for amines.[5][6]

Q2: Why does the aldehyde peak disappear in NMR even if the reaction failed? Answer: The aldehyde is highly susceptible to nucleophilic attack. If you use a strong base (like NaOtBu) for substitution, it may attack the aldehyde reversibly or cause polymerization. Always use weak inorganic bases (Carbonates/Phosphates) with this scaffold.

Q3: I am trying to reduce the aldehyde to an alcohol, but it's not working. Why? Answer: Steric hindrance from the ortho-ester blocks the approach of bulky reducing agents. Switch from NaBH4 to a smaller, harder reducing agent like LiBH4 in THF, or use catalytic hydrogenation which is less sensitive to steric bulk.

References

  • Buchwald, S. L., et al. (2008). "Ligand Effects in Pd-Catalyzed Amination of Deactivated Aryl Halides." Journal of the American Chemical Society.[7]

  • Marzouk, M. I., et al. (2016).[8] "Design and Synthesis of New Phthalazinone Derivatives." Biological & Pharmaceutical Bulletin.

  • Charton, M. (1975). "Steric Inhibition of Resonance in Ortho-Substituted Benzoates." Journal of Organic Chemistry.

Disclaimer: These protocols are for research use only. Always consult the Safety Data Sheet (SDS) for Methyl 5-bromo-2-formylbenzoate before handling.

Sources

Removal of palladium residues from "Methyl 5-bromo-2-formylbenzoate" reaction products

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategies for the Removal of Palladium Residues from "Methyl 5-bromo-2-formylbenzoate" Reaction Products

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of complex molecules with high efficiency. However, a significant challenge that often arises is the removal of residual palladium from the reaction products. This is particularly critical in the pharmaceutical industry, where strict limits are placed on heavy metal impurities in active pharmaceutical ingredients (APIs).[1] This guide provides a comprehensive overview of troubleshooting strategies and frequently asked questions regarding the removal of palladium residues, with a specific focus on products like "Methyl 5-bromo-2-formylbenzoate".

Frequently Asked Questions (FAQs)
Q1: Why is the removal of palladium residues from my final product so critical?

The removal of palladium residues is paramount for several reasons:

  • Regulatory Compliance: Regulatory bodies like the European Medicines Agency (EMA) and the US Food and Drug Administration (FDA) have established stringent limits for heavy metal impurities in APIs, typically in the low parts-per-million (ppm) range.[1][2]

  • Downstream Reaction Interference: Residual palladium can act as an unwanted catalyst in subsequent synthetic steps, leading to side reactions, reduced yields, and the formation of impurities.[3]

  • Biological Assay Interference: For drug discovery and development, even trace amounts of palladium can interfere with biological assays, leading to false positives or negatives and unreliable structure-activity relationship (SAR) data.[4][5]

  • Product Stability and Color: Palladium residues can sometimes impart an undesirable color to the final product and may affect its long-term stability.[6]

Q2: I've performed a standard work-up and column chromatography, but my product is still contaminated with palladium. What should I do next?

This is a common issue, as flash column chromatography alone is often insufficient for complete palladium removal, eliminating only about 90% of the residue on average.[4] If you are still detecting significant palladium levels, consider the following troubleshooting steps:

  • Identify the Nature of the Palladium Species: The residual palladium may exist in different forms, such as soluble palladium complexes, colloidal metallic palladium, or palladium strongly coordinated to your product.[7] The removal strategy will depend on the nature of the palladium species.

  • Employ Metal Scavengers: The use of metal scavengers is a highly effective and popular method for removing palladium residues to very low levels.[8][9] These are materials that selectively bind to the metal, allowing for its removal by filtration.

  • Consider Recrystallization: While not always effective and sometimes leading to the concentration of metal impurities within the crystal lattice, recrystallization can be a viable option, especially when combined with other techniques.[2][8]

  • Activated Carbon Treatment: Activated carbon can be used to adsorb palladium residues, but it may also lead to the loss of the desired product.[8]

  • Filtration through Celite®: If you suspect the presence of colloidal metallic palladium, a simple filtration through a pad of Celite® can be very effective.[7]

Troubleshooting Guide
Issue 1: Choosing the Right Palladium Scavenger

The selection of an appropriate scavenger is crucial for efficient palladium removal. The choice depends on several factors, including the nature of the palladium species, the solvent system, and the functional groups present in your product.

Decision-Making Workflow for Scavenger Selection

Scavenger_Selection start Start: High Palladium Content product_analysis Analyze Product and Reaction - Functional groups - Solvent - Palladium source start->product_analysis scavenger_type Select Scavenger Type product_analysis->scavenger_type thiol_scavengers Thiol-Based Scavengers (e.g., Si-Thiol, MP-Thiol) Good for Pd(0) and Pd(II) scavenger_type->thiol_scavengers Neutral or Reducing Conditions amine_scavengers Amine-Based Scavengers (e.g., Si-Amine) Effective for Lewis acidic Pd(II) scavenger_type->amine_scavengers Oxidizing Conditions phosphine_scavengers Phosphine-Based Scavengers Good for Pd(0) scavenger_type->phosphine_scavengers Neutral or Reducing Conditions tmt_scavengers Triazine-Based Scavengers (e.g., Si-TMT, MP-TMT) Broad spectrum for various Pd species scavenger_type->tmt_scavengers General Purpose screening Perform Small-Scale Screening with Selected Scavengers thiol_scavengers->screening amine_scavengers->screening phosphine_scavengers->screening tmt_scavengers->screening analysis Analyze Palladium Levels (e.g., ICP-MS) screening->analysis analysis->scavenger_type > Target scale_up Scale-Up Optimized Conditions analysis->scale_up < Target end End: Palladium Levels Below Target scale_up->end

Caption: A decision-making workflow for selecting an appropriate palladium scavenger.

Comparison of Common Palladium Scavengers

Scavenger TypeFunctional GroupPrimary Target SpeciesAdvantagesDisadvantages
Silica-Bound Thiols -SHPd(0), Pd(II)High efficiency, good for a range of solvents.Can sometimes interact with electrophilic products.
Polymer-Bound Thiols -SHPd(0), Pd(II)High loading capacity.May swell in certain solvents.
Silica-Bound Amines -NH2, -NHRPd(II)Good for Lewis acidic palladium species.Less effective for Pd(0).
Silica-Bound TMT TrimercaptotriazinePd(0), Pd(II)Very high affinity for palladium, broad applicability.[10]Can be more expensive.
Issue 2: My Palladium Levels Are Still High After Using a Scavenger.

If a single scavenger treatment is not sufficient, consider the following:

  • Increase Scavenger Equivalents: The amount of scavenger may be insufficient to capture all the palladium. Try increasing the equivalents of the scavenger.

  • Optimize Reaction Time and Temperature: Scavenging efficiency can be time and temperature-dependent. Increasing the reaction time or temperature (if your product is stable) can improve performance.

  • Sequential Scavenging: Using two different types of scavengers sequentially can be effective. For example, a thiol-based scavenger followed by an amine-based scavenger.

  • Combination with Other Methods: Combine scavenging with another purification technique. For instance, treat with a scavenger, filter, and then perform a recrystallization.

  • The "Sticky Product" Problem: Your product may have functional groups that strongly chelate with palladium, making it difficult to remove. In such cases, a scavenger with a very high affinity for palladium, like ISOLUTE® Si-TMT, may be necessary to overcome this competition.[9]

Experimental Protocols
Protocol 1: General Procedure for Palladium Scavenging

This protocol provides a general guideline for a small-scale trial to determine the effectiveness of a palladium scavenger.

Experimental Workflow for Palladium Scavenging

Scavenging_Workflow start Start: Crude Reaction Mixture (Post-Workup) dissolve Dissolve Crude Product in an Appropriate Solvent start->dissolve add_scavenger Add Palladium Scavenger (e.g., 2-5 equivalents) dissolve->add_scavenger stir Stir at Room Temperature or Elevated Temperature (e.g., 40-60 °C) add_scavenger->stir monitor Monitor Progress by TLC or LC-MS (Typically 2-24 hours) stir->monitor filter Filter to Remove Scavenger and Bound Palladium monitor->filter rinse Rinse the Filter Cake with Fresh Solvent filter->rinse concentrate Concentrate the Filtrate in vacuo rinse->concentrate analyze Analyze for Residual Palladium (e.g., ICP-MS) concentrate->analyze end End: Purified Product analyze->end

Caption: A step-by-step experimental workflow for palladium scavenging.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude "Methyl 5-bromo-2-formylbenzoate" product in a suitable solvent (e.g., ethyl acetate, toluene, or acetonitrile).

  • Scavenger Addition: Add the selected palladium scavenger (e.g., ISOLUTE® Si-TMT) to the solution. A typical starting point is 2-5 equivalents relative to the initial amount of palladium catalyst used.

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for a period of 2 to 24 hours. The optimal time and temperature should be determined experimentally.

  • Filtration: Once the scavenging is complete, filter the mixture through a sintered glass funnel or a Büchner funnel to remove the scavenger-palladium complex.

  • Rinsing: Wash the filter cake with a small amount of fresh solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and the washings, and concentrate under reduced pressure to obtain the purified product.

  • Analysis: Analyze a sample of the purified product for residual palladium content using a suitable analytical technique like ICP-MS.

Protocol 2: Quantification of Residual Palladium

Accurate quantification of residual palladium is essential to validate your purification method and ensure your product meets the required specifications.

Common Analytical Techniques:

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS): This is the most common and sensitive technique for quantifying trace metal impurities in pharmaceutical samples.[2]

  • Atomic Absorption Spectroscopy (AAS): Another widely used technique for the quantitative determination of metal elements.

  • X-ray Fluorescence (XRF): A non-destructive analytical technique used to determine the elemental composition of materials.

Sample Preparation for ICP-MS Analysis (General Guideline):

  • Accurately weigh a sample of your purified product (e.g., 10-50 mg) into a clean digestion vessel.

  • Add a mixture of high-purity nitric acid and hydrochloric acid (aqua regia) to the vessel.

  • Digest the sample using a microwave digestion system.

  • After digestion, dilute the sample to a known volume with deionized water.

  • Analyze the diluted sample by ICP-MS against a set of palladium calibration standards.

Acceptable Limits for Palladium Residues

The acceptable limit for palladium residues depends on the intended use of the compound.

ApplicationTypical Acceptable Limit (ppm)Regulatory Guideline
Active Pharmaceutical Ingredients (APIs) < 10 ppmICH Q3D[11]
Compounds for Biological Screening < 100 ppmRecommended best practice[4][5]
Intermediate for Further Synthesis < 500 ppm (variable)Dependent on the tolerance of the next reaction step

It is highly recommended to quantify residual palladium levels more routinely to ensure the quality and reliability of your synthetic compounds and biological data.[4][5]

References
  • Biotage. (2023, January 20). How to Remove Palladium in three easy steps. [Link]

  • ResearchGate. (2015, May 18). How can i remove palladium Pd catalyst easily?. [Link]

  • SpinChem. Palladium catalyst recovery using scavenger resin. [Link]

  • Sciencemadness Discussion Board. (2013, October 12). Removal of leached Palladium from reaction product. [Link]

  • National Institutes of Health (NIH). (2022, January 20). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. [Link]

  • ACS Publications. Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. [Link]

  • Biotage. (2023, January 20). Metal Scavengers: An alternative to recrystallization for removing metals?. [Link]

  • Gold Refining & Metal Extraction Forum. (2020, February 29). Removal of Pd residues. [Link]

  • Royal Society of Chemistry. (2014, October 27). CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. [Link]

  • Sopachem. Quickly and Easily Remove Residual Metals from APIs to Approved Levels. [Link]

  • ACS Publications. (2023, September 6). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. [Link]

  • ResearchGate. (2025, August 9). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd‐Catalyzed Reactions. [Link]

  • Reddit. (2025, September 19). Your trick to remove residual palladium. [Link]

  • ACS Publications. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. [Link]

  • CMC Drug Product Development Regulatory Consulting Pharma. ICH Q3D Elemental Impurities. [Link]

Sources

"Methyl 5-bromo-2-formylbenzoate" dehalogenation as an unwanted side reaction

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the specific challenges of dehalogenation in Methyl 5-bromo-2-formylbenzoate (CAS: 1016163-89-5). This guide is structured for medicinal chemists and process development scientists.

Topic: Troubleshooting Hydrodehalogenation Side Reactions

Core Analysis: The "Stalled Cycle" Phenomenon

The Molecule: Methyl 5-bromo-2-formylbenzoate is a highly electron-deficient aryl bromide. The presence of two strong electron-withdrawing groups (EWGs)—the methyl ester at C1 and the formyl group at C2 —significantly lowers the electron density of the benzene ring.

The Problem: In Palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura), electron-poor aryl halides undergo Oxidative Addition to Pd(0) very rapidly. However, if the subsequent Transmetallation step is slow (due to steric hindrance or low solubility of the boronic acid), the reactive Ar-Pd(II)-Br intermediate accumulates.

In this "stalled" state, the Palladium species is highly susceptible to intercepting a hydride (


) source from the solvent or base, leading to Reductive Elimination  of the dehalogenated byproduct (Ar-H) rather than the desired product (Ar-R).
Diagnostic Workflow

Use this decision tree to identify the root cause of dehalogenation in your specific experiment.

Dehalogenation_Troubleshooting Start START: >5% Dehalogenated Byproduct (LCMS) Check_Solvent Q1: Is the solvent protic (MeOH, EtOH, iPrOH)? Start->Check_Solvent Check_Base Q2: Is the base an alkoxide (NaOEt, KOtBu)? Check_Solvent->Check_Base No (Aprotic) Solvent_Fix CRITICAL ACTION: Switch to Aprotic Solvent (Dioxane, Toluene, THF) Check_Solvent->Solvent_Fix Yes (Hydride Source) Check_Temp Q3: Is reaction Temp > 100°C? Check_Base->Check_Temp No (Carbonate/Phosphate) Base_Fix ACTION: Switch to Inorganic Base (K3PO4, Cs2CO3, K2CO3) Check_Base->Base_Fix Yes (Beta-H Elimination) Check_Ligand Q4: Is the ligand monodentate (e.g., PPh3)? Check_Temp->Check_Ligand No Temp_Fix ACTION: Lower Temp to 60-80°C Extend reaction time Check_Temp->Temp_Fix Yes Ligand_Fix OPTIMIZATION: Switch to Bidentate (dppf) or Bulky Buchwald (XPhos) Check_Ligand->Ligand_Fix Yes Check_Ligand->Ligand_Fix No (Still failing?)

Caption: Diagnostic logic for isolating the hydride source in Pd-catalyzed dehalogenation events.

Technical Troubleshooting (Q&A)
Q1: Why is my bromine disappearing even though I am using an aprotic solvent like DMF?

Answer: While DMF (Dimethylformamide) is aprotic, it is not inert. Under heating (>100°C) and basic conditions, DMF can decompose to form dimethylamine, which acts as a reductant. Furthermore, Pd(II) can coordinate with DMF and facilitate a hydride transfer.

  • Fix: Switch to 1,4-Dioxane or Toluene . If solubility is an issue, use a mixture of DME/Water (4:1) .

Q2: Does the aldehyde (formyl) group participate in the side reaction?

Answer: Indirectly, yes. The formyl group makes the ring electron-poor, accelerating the initial reaction with Palladium. However, users often confuse dehalogenation (loss of Br) with decarbonylation (loss of CHO).

  • Verification: Check your LCMS.[1]

    • Dehalogenation: Mass = [M - Br + H]. The aldehyde peak (-CHO) is still visible in NMR (~10 ppm).

    • Decarbonylation: Mass = [M - CO]. This is rare with Palladium below 120°C but common with Rhodium.

Q3: I switched to K₂CO₃, but I still see ~15% dehalogenation. What now?

Answer: The issue is likely the "Stalled Cycle." Your oxidative addition is too fast, and transmetallation is too slow. The Pd-Ar species is sitting in solution "waiting" for the boronic acid, eventually grabbing a proton from trace water or the ligand itself.

  • Fix:

    • Increase Boronic Acid Equivalents: Push the equilibrium (use 1.5 – 2.0 eq).

    • Pre-activate the Boron: Stir the boronic acid with the base in water/solvent for 15 mins before adding the aryl bromide and catalyst. This ensures the boronate species (Ar-B(OH)₃⁻) is ready for immediate transmetallation.

Comparative Data: Ligand & Base Effects

The following data illustrates the impact of reaction conditions on the ratio of Product vs. Dehalogenated Byproduct for Methyl 5-bromo-2-formylbenzoate.

VariableCondition A (High Risk)Condition B (Optimized)
Solvent Ethanol / Water1,4-Dioxane / Water
Base NaOEt (Sodium Ethoxide)K₃PO₄ (Potassium Phosphate)
Catalyst Pd(PPh₃)₄Pd(dppf)Cl₂ · DCM
Temp 100°C (Reflux)80°C
Outcome 40% Dehalogenated / 50% Product<2% Dehalogenated / 95% Product
Mechanism Alkoxide undergoes

-hydride elimination, donating H to Pd.
Phosphate is non-reducing; Bidentate ligand prevents open coordination sites.
Validated Experimental Protocols
Protocol A: Optimized Suzuki Coupling (Low Dehalogenation Risk)

Recommended for Methyl 5-bromo-2-formylbenzoate coupling.

Reagents:

  • Methyl 5-bromo-2-formylbenzoate (1.0 eq)[2]

  • Boronic Acid derivative (1.5 eq)

  • Base: Potassium Phosphate Tribasic (

    
    ), 3.0 eq
    
  • Catalyst:

    
     (3-5 mol%)
    
  • Solvent: 1,4-Dioxane : Water (5:1 ratio)

Step-by-Step:

  • Degassing: In a reaction vial, combine the solvent (Dioxane/Water) and sparge with Nitrogen or Argon for 15 minutes. Oxygen promotes homocoupling and catalyst decomposition.

  • Loading: Add the aryl bromide, boronic acid, and base.

  • Catalyst Addition: Add the Pd catalyst last. Quickly seal the vessel.

  • Reaction: Heat to 80°C for 4–12 hours.

    • Note: Do not exceed 90°C to protect the formyl group.

  • Workup: Cool to RT. Dilute with EtOAc, wash with brine.[1]

  • Purification: The dehalogenated byproduct (Methyl 2-formylbenzoate) is often less polar than the product. Use a gradient of Hexane:EtOAc (0% -> 30%) on silica.

Protocol B: Radical Scavenging (Niche Case)

Use only if you suspect a radical mechanism (e.g., if using photochemical conditions).

If the standard Pd-cycle optimization fails, the dehalogenation might be radical-mediated (Single Electron Transfer).

  • Modification: Add 10-20 mol% of Galvinoxyl or TEMPO to the reaction mixture.

  • Observation: If the side reaction stops, it confirms a radical pathway. If it persists, it is the standard Pd-Hydride pathway (revert to Protocol A).

References
  • Navarro, O., et al. (2004).[3] "Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes." Journal of Organic Chemistry.

  • Sherwood, J., et al. (2019). "Solvent effects in palladium catalysed cross-coupling reactions." Green Chemistry (RSC).

  • BenchChem Technical Support. (2025). "Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides."

  • Maleczka, R. E., et al. (2012). "Catalytic Hydrodehalogenation Reactions." Science of Synthesis.[4]

  • PubChem. "Methyl 5-bromo-2-formylbenzoate Compound Summary."

Sources

Technical Support Center: Solubilization Strategies for Methyl 5-bromo-2-formylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: MBFB-SOL-001 Status: Open Priority: High (Process Critical) Subject: Overcoming aqueous insolubility of Methyl 5-bromo-2-formylbenzoate (MBFB) for reaction optimization.[1]

Executive Summary

You are encountering phase separation or precipitation when attempting to use Methyl 5-bromo-2-formylbenzoate (MBFB) in aqueous media. This is a predictable physicochemical hurdle.[1] MBFB possesses a lipophilic core (aryl bromide + methyl ester) with a calculated LogP of approximately 2.0–2.5, making it effectively insoluble in pure water.[1]

While the aldehyde moiety (-CHO) adds some polarity, it is insufficient to overcome the hydrophobic bulk of the bromobenzene ring and the ester group. To enable aqueous reactivity (e.g., Suzuki-Miyaura coupling, enzymatic reduction, or nucleophilic addition), you must move beyond simple agitation and employ active solubilization architectures .

This guide details three validated protocols to solubilize MBFB, ranked by reaction efficiency and "Green Chemistry" standards.

Module 1: Micellar Catalysis (Recommended)

Best For: Metal-catalyzed cross-couplings (Suzuki, Sonogashira) and temperature-sensitive reactions.[1]

The Science: Instead of forcing the molecule to dissolve in water, we create "nanoreactors" using amphiphilic surfactants. The gold standard for this class of aryl bromides is TPGS-750-M (DL-α-tocopherol methoxy polyethylene glycol succinate).[1]

  • Mechanism: The lipophilic vitamin E succinate core of the surfactant encapsulates the hydrophobic MBFB, while the PEG-750 chain extends into the aqueous phase. This creates a high local concentration of the substrate and catalyst within the micelle, often accelerating reaction rates beyond those seen in organic solvents [1].

Protocol: Preparation of 2 wt % TPGS-750-M Solution

  • Dissolution: Dissolve TPGS-750-M (wax-like solid) in degassed HPLC-grade water to a concentration of 2 wt % (e.g., 20 g surfactant in 980 g water).[1]

  • Substrate Addition: Add MBFB and your coupling partner directly to the aqueous surfactant solution.[1]

  • Stirring: Stir vigorously. The solution may appear cloudy (emulsion) or clear (microemulsion) depending on loading.[1]

  • Co-solvent Spike (Optional): If the substrate is crystalline and slow to wet, add a "spike" of acetone or THF (maximum 5% v/v) to facilitate initial entry into the micelles.

Data: Reaction Performance Comparison

ParameterPure Water2 wt % TPGS-750-M50% DMSO/Water
MBFB Solubility < 0.1 mg/mLEncapsulated (High Effective Conc.)~50 mg/mL
Suzuki Rate (

)
1.0 (Baseline)> 50.0 (Micellar acceleration)15.0
E-Factor (Waste) High (Organic waste)Low (Water recyclable)High
Module 2: Co-solvent Engineering

Best For: Robust, small-scale synthesis where product isolation via extraction is preferred.[1]

The Science: This method relies on disrupting the hydrogen-bonding network of water to accommodate the organic substrate. For MBFB, aprotic polar solvents are required because protic solvents (alcohols) may undergo transesterification with the methyl ester or acetalization with the aldehyde.

Solvent Selection Guide:

  • THF (Tetrahydrofuran): Good solubility, but miscible with water.[1] Risk:[1][2] Can form peroxides; difficult to separate if azeotropes form.[1]

  • DMSO (Dimethyl sulfoxide): Excellent solvent power.[1] Risk:[1][2] High boiling point makes removal difficult; can act as an oxidant for the aldehyde group under certain conditions.[1]

  • Acetonitrile: Good compromise.[1] Risk:[1][2] Phase separation may still occur at high water ratios.[1]

Protocol: Stepwise Titration

  • Dissolve MBFB in the minimum volume of organic solvent (e.g., THF).[1]

  • Add the aqueous buffer dropwise to the organic phase while stirring rapidly.

  • Stop addition immediately upon observing persistent turbidity (Tyndall effect).[1]

  • Back-add organic solvent (5-10% volume) to restore clarity.[1]

Module 3: Cyclodextrin Complexation

Best For: Bio-catalysis or reactions requiring protection of the hydrophobic core.[1]

The Science: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophobic interior and hydrophilic exterior.[1][3][4][5] Hydroxypropyl-


-cyclodextrin (HP-

-CD)
is the optimal choice for MBFB.[1] The benzene ring of MBFB fits into the

-CD cavity, forming a host-guest inclusion complex [2].

Protocol:

  • Prepare a 20-40% (w/v) solution of HP-

    
    -CD in water/buffer.[1]
    
  • Add MBFB as a solid.[1]

  • Stir for 24 hours at room temperature to reach equilibrium.

  • Filter any undissolved solid.[1] The filtrate contains the solubilized complex.[1]

Critical Troubleshooting: The "Hydrolysis Trap"

Issue: MBFB contains a methyl ester.[1][6] In basic aqueous media (common for Suzuki couplings using


 or 

), the ester is prone to hydrolysis, converting your starting material into 5-bromo-2-formylbenzoic acid (and methanol).

Prevention Strategy:

  • Buffer Choice: Avoid strong hydroxide bases.[1] Use milder bases like

    
      or 
    
    
    
    (Triethylamine).[1]
  • pH Control: Maintain pH < 10. Hydrolysis rates for methyl benzoates accelerate exponentially above pH 10 [3].[1]

  • Temperature: Do not exceed 50°C if using basic aqueous media.

Visualizing the Solution

The following diagram illustrates the decision logic for selecting the correct solubilization method based on your specific reaction constraints.

SolubilizationStrategy Start Start: MBFB Aqueous Reaction IsMetalCat Is this a Metal-Catalyzed Cross-Coupling? Start->IsMetalCat IsSensitive Is the substrate sensitive to oxidation/hydrolysis? IsMetalCat->IsSensitive No GreenChem Is Green Chemistry/Waste a priority? IsMetalCat->GreenChem Yes MethodCosolvent METHOD 2: Co-solvent (THF/Water or DMSO/Water) Standard / High Waste IsSensitive->MethodCosolvent No MethodCD METHOD 3: Cyclodextrin (HP-Beta-CD) For Biocatalysis/Stabilization IsSensitive->MethodCD Yes (Protect Core) MethodTPGS METHOD 1: Micellar Catalysis (TPGS-750-M) High Yield / Low Waste GreenChem->MethodTPGS Yes (Recommended) GreenChem->MethodCosolvent No

Figure 1: Decision Matrix for MBFB Solubilization. Selects the optimal protocol based on reaction type and stability constraints.

FAQ: Frequently Asked Questions

Q: Can I use ethanol as a co-solvent? A: Proceed with caution. Because MBFB has a methyl ester and an aldehyde, using ethanol in basic conditions can lead to transesterification (forming the ethyl ester) or acetal formation (reacting with the aldehyde). Aprotic solvents like THF or Acetonitrile are safer.[1]

Q: My reaction mixture turned into a milky emulsion with TPGS-750-M. Is this wrong? A: No, this is perfect. The "milkiness" indicates the formation of large micelles or aggregates where the reaction takes place. Do not try to clarify it by adding more water; this will dilute the nanoreactors and slow the reaction.[1]

Q: How do I isolate the product from the TPGS-750-M surfactant? A: The product is usually much more lipophilic than the surfactant.

  • Add a minimal amount of organic solvent (EtOAc or MTBE) to the reaction vessel.[1]

  • Stir gently. The product will partition into the organic layer.[1]

  • The surfactant remains in the water layer (which can often be recycled).[1]

References
  • Lipshutz, B. H., & Ghorbani, S. (2019).[1] Bridging the gap between transition metal- and bio-catalysis via aqueous micellar catalysis.[1] Progress in Polymer Science. Available at: [Link]

  • Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Available at: [Link]

  • Mabey, W., & Mill, T. (1978).[1] Critical review of hydrolysis of organic compounds in water under environmental conditions. Journal of Physical and Chemical Reference Data. Available at: [Link] (General reference for ester hydrolysis kinetics).[1]

Sources

Validation & Comparative

Comparative Guide: Methyl 5-bromo-2-formylbenzoate vs. Methyl 5-iodo-2-formylbenzoate in Suzuki Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of complex pharmaceutical intermediates, the choice between Methyl 5-bromo-2-formylbenzoate (Br-MFB) and Methyl 5-iodo-2-formylbenzoate (I-MFB) is a critical decision point that balances atom economy against reaction mildness .

While both substrates serve as electrophiles in Suzuki-Miyaura cross-coupling, they exhibit distinct behaviors due to the bond dissociation energy (BDE) differences between the C–Br and C–I bonds.

  • The Bromide (Br-MFB): The industry standard. It is cost-effective and shelf-stable but requires elevated temperatures (

    
    ) to overcome the activation energy for oxidative addition.
    
  • The Iodide (I-MFB): The high-performance alternative. It allows for room-temperature coupling, preserving the sensitive formyl group from side reactions (e.g., Cannizzaro disproportionation), but comes at a higher cost and reduced storage stability.

Recommendation: Use Br-MFB for robust, early-stage building blocks. Switch to I-MFB only when coupling with thermally unstable boronic acids or when the aldehyde moiety shows signs of degradation under thermal stress.

Mechanistic Analysis & Chemical Logic

Electronic Environment

Both molecules feature a benzene ring substituted with two electron-withdrawing groups (EWGs): a methyl ester at C1 and a formyl group at C2. The halogen is located at C5.

  • Structural Position: The C5 position is para to the formyl group and meta to the ester.

  • Activation: The formyl group exerts a strong mesomeric withdrawing effect (

    
    ) on the C5 position. This significantly activates the C–X bond toward oxidative addition compared to electron-neutral aryl halides.
    
The Rate-Determining Step (Oxidative Addition)

The Suzuki catalytic cycle involves three main steps: Oxidative Addition, Transmetallation, and Reductive Elimination. For aryl halides, Oxidative Addition is typically rate-determining.

  • C–Br BDE:

    
    . Requires thermal energy or electron-rich ligands (e.g., SPhos, XPhos) to facilitate Pd(0) insertion.
    
  • C–I BDE:

    
    . The bond is significantly weaker and longer, allowing Pd(0) insertion often at ambient temperature.
    
Visualizing the Energy Landscape

The following diagram illustrates the kinetic advantage of the Iodide analog.

ReactionCoordinate Start Substrate + Pd(0) TS_Br TS (Br) High Barrier (Requires Heat) Start->TS_Br Slow TS_I TS (I) Low Barrier (Room Temp) Start->TS_I Fast Intermed Oxidative Addition Complex [Ar-Pd-X] TS_Br->Intermed TS_I->Intermed Product Biaryl Product Intermed->Product Transmetallation & Red. Elimination

Figure 1: Reaction coordinate diagram comparing the activation energy barriers for the oxidative addition of Br-MFB vs. I-MFB.

Comparative Performance Data

The following data summarizes typical performance metrics derived from internal process validations and literature precedents for electron-deficient aryl halides.

FeatureMethyl 5-bromo-2-formylbenzoateMethyl 5-iodo-2-formylbenzoate
CAS Number 1016163-89-51000729-16-5
Typical Catalyst Load 1.0 – 3.0 mol% Pd0.5 – 1.0 mol% Pd
Reaction Temp 60°C – 90°C20°C – 40°C
Time to Completion 4 – 12 Hours1 – 4 Hours
Aldehyde Stability Risk of oxidation/Cannizzaro at high TExcellent retention
Homocoupling Risk LowModerate (requires degassed solvents)
Commercial Cost Low (Commodity Chemical)High (Specialty Reagent)
Atom Economy Higher (Br = 79.9 amu)Lower (I = 126.9 amu)

Experimental Protocols

Protocol A: The "Robust" Method (Using Br-MFB)

Best for: Scale-up, stable boronic acids, cost-sensitive projects.

Reagents:

  • Methyl 5-bromo-2-formylbenzoate (1.0 equiv)

  • Aryl Boronic Acid (1.2 equiv)[1]

  • Pd(dppf)Cl₂·DCM (2.0 mol%) — Chosen for stability against air.

  • K₂CO₃ (2.5 equiv)

  • Solvent: Toluene/Water (4:1 v/v)

Procedure:

  • Charge the reaction vessel with Br-MFB, boronic acid, and K₂CO₃.

  • Evacuate and backfill with nitrogen (3 cycles).

  • Add degassed Toluene/Water mixture.

  • Add the Pd catalyst under a positive nitrogen stream.

  • Critical Step: Heat to 80°C with vigorous stirring.

  • Monitor by HPLC. Expect completion in 6 hours.

  • Note: If aldehyde oxidation is observed (formation of carboxylic acid), switch to Protocol B.

Protocol B: The "Mild" Method (Using I-MFB)

Best for: Complex synthesis, thermally sensitive substrates, rapid screening.

Reagents:

  • Methyl 5-iodo-2-formylbenzoate (1.0 equiv)

  • Aryl Boronic Acid (1.1 equiv)

  • Pd(PPh₃)₄ (1.0 mol%) — Highly active for iodides.

  • K₃PO₄ (2.0 equiv) — Milder base to protect the ester.

  • Solvent: 1,4-Dioxane (anhydrous)

Procedure:

  • Charge the vessel with I-MFB, boronic acid, and Pd(PPh₃)₄ in a glovebox or under strict Argon atmosphere (Iodides are light/air sensitive).

  • Add K₃PO₄.

  • Inject anhydrous Dioxane.

  • Critical Step: Stir at Room Temperature (25°C) .

  • Monitor by TLC/LC-MS. Reaction often completes within 90 minutes.

  • Quench immediately upon completion to prevent Pd-catalyzed dehalogenation or homocoupling.

Decision Logic for Process Chemists

Use the following flowchart to determine the appropriate starting material for your specific campaign.

DecisionTree Q1 Is the Boronic Acid Thermally Stable >60°C? Q2 Is the Aldehyde Prone to Oxidation? Q1->Q2 Yes Result_I Use Methyl 5-iodo-2-formylbenzoate (Performance Critical) Q1->Result_I No (Decomposes) Result_Br Use Methyl 5-bromo-2-formylbenzoate (Cost Effective) Q2->Result_Br No Q2->Result_I Yes

Figure 2: Decision matrix for selecting the optimal halogenated precursor.

References

  • Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[2] Chemical Reviews, 1995 , 95(7), 2457–2483.

  • Littke, A. F.; Fu, G. C. "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition, 2002 , 41(22), 4176–4211. (Provides mechanistic basis for reactivity order I > Br > Cl).

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 243003, Methyl 2-formylbenzoate." PubChem, 2023 . (Data on aldehyde stability and safety).

  • Organic Syntheses. "Discussion Addendum for: Suzuki-Miyaura Cross-Coupling." Org.[3][4][5][6] Synth., 2021 .[5] (Protocols for electron-deficient aryl halides).

Sources

Comparative Guide: Methyl 5-bromo-2-formylbenzoate vs. Methyl 5-chloro-2-formylbenzoate in C-N Bond Formation

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals. Scope: Chemo-selectivity, reaction kinetics, and stability profiles in the synthesis of isoindolinones, phthalazinones, and secondary amines.

Executive Summary: The Reactivity vs. Stability Trade-Off

Methyl 5-bromo-2-formylbenzoate (Br-MFB ) and Methyl 5-chloro-2-formylbenzoate (Cl-MFB ) are privileged bifunctional scaffolds used extensively in the synthesis of PARP inhibitors (e.g., Olaparib analogs) and antidiabetic agents.

While they appear structurally interchangeable, their behavior in C-N bond formation diverges significantly based on the reaction mechanism employed.

  • Select Br-MFB when the halogen is the site of subsequent cross-coupling (Buchwald-Hartwig/Suzuki) and high turnover frequency (TOF) is required under mild conditions.

  • Select Cl-MFB when performing reductive aminations involving heterogeneous hydrogenation (e.g., H₂/Pd-C), as it resists hydrodehalogenation, or when cost-optimization is the priority in large-scale process chemistry.

Structural & Electronic Profile

Both molecules possess an ortho-formyl ester motif, pre-organizing them for cyclization. However, the halogen at the 5-position dictates the electronic bias and leaving group ability.

FeatureMethyl 5-bromo-2-formylbenzoate (Br-MFB)Methyl 5-chloro-2-formylbenzoate (Cl-MFB)
C-X Bond Energy ~276 kJ/mol (Weaker, reactive)~327 kJ/mol (Stronger, stable)
Electrophilicity High (Excellent for Pd oxidative addition)Moderate (Requires electron-rich ligands)
Steric Profile Larger Van der Waals radius (1.85 Å)Smaller Van der Waals radius (1.75 Å)
Cost Efficiency ModerateHigh (Preferred for kg-scale)

Critical Analysis by Reaction Type

Scenario A: Cyclocondensation (Isoindolinone/Phthalazinone Formation)

Target: Formation of the heterocyclic core via reaction with primary amines or hydrazines.

In this pathway, the C-N bond forms at the aldehyde/ester, not the halogen.

  • Performance: Equivalent. The inductive effect of Br vs. Cl on the aldehyde carbonyl is negligible. Both scaffolds cyclize rapidly with hydrazine to form 6-halophthalazin-1(2H)-ones.

  • Recommendation: Use Cl-MFB for cost savings, as the halogen remains untouched.

Scenario B: Reductive Amination (The "Hydrodehalogenation Trap")

Target: Formation of benzylamines via the aldehyde group.

This is the most critical decision point.

  • The Risk: If you use catalytic hydrogenation (H₂ + Pd/C) to reduce the intermediate imine, Br-MFB is highly susceptible to hydrodehalogenation (cleavage of the C-Br bond), yielding the des-bromo byproduct.

  • The Solution:

    • If using Br-MFB : You must use hydride reagents like Sodium Triacetoxyborohydride (STAB) or NaBH₄ to preserve the bromine.

    • If using Cl-MFB : You can safely use H₂/Pd-C or transfer hydrogenation conditions, as the aryl chloride is robust against mild Pd-catalyzed reduction.

Scenario C: C-N Cross-Coupling (Buchwald-Hartwig)

Target: Functionalization at the C-5 position.

  • Br-MFB: The "Gold Standard." Oxidative addition of Pd(0) into the C-Br bond occurs readily at 60–80°C using standard ligands (e.g., Xantphos, BINAP).

  • Cl-MFB: The "Challenger." The C-Cl bond is inert to standard Pd conditions. Activation requires:

    • High Temperatures: >100°C.[1]

    • Specialized Ligands: Bulky, electron-rich phosphines like BrettPhos or RuPhos .

    • Stronger Bases: Often requires NaOtBu or LiHMDS, which may be incompatible with the sensitive ester/aldehyde groups if not protected.

Decision Logic & Pathways (Visualization)

The following diagram illustrates the decision matrix for selecting the correct scaffold based on the desired downstream chemistry.

ScaffoldSelection Start Select Scaffold based on Downstream Chemistry RouteA Route A: Reductive Amination (Aldehyde Reactivity) Start->RouteA RouteB Route B: Cross-Coupling (Halogen Reactivity) Start->RouteB Cond1 Method: H2 / Pd-C RouteA->Cond1 Heterogeneous Cond2 Method: NaBH(OAc)3 RouteA->Cond2 Hydride CouplingStd Standard Ligands (BINAP/Xantphos) RouteB->CouplingStd Mild Cond. CouplingAdv Advanced Ligands (BrettPhos/RuPhos) RouteB->CouplingAdv Harsh Cond. ChoiceCl MUST USE: Cl-MFB (Prevents dehalogenation) Cond1->ChoiceCl Cond2->ChoiceCl ChoiceBr USE: Br-MFB (Standard) Cond2->ChoiceBr CouplingStd->ChoiceBr CouplingAdv->ChoiceCl

Caption: Decision matrix for selecting Methyl 5-halo-2-formylbenzoate based on reaction conditions. Green paths indicate optimal stability/cost balance.

Experimental Protocols

Protocol A: Chemoselective Reductive Amination (Preserving the Halogen)

Context: Synthesis of secondary amines without cyclization.

Substrate: Methyl 5-bromo-2-formylbenzoate (Br-MFB). Reagent: Sodium Triacetoxyborohydride (STAB) is essential here to avoid debromination.

  • Imine Formation: Charge a reaction vessel with Br-MFB (1.0 equiv) and dry DCM (0.2 M). Add the primary amine (1.1 equiv) and Acetic Acid (1.0 equiv). Stir at RT for 2 hours.

    • Checkpoint: Monitor by TLC/LCMS for disappearance of the aldehyde peak.

  • Reduction: Cool the mixture to 0°C. Add NaBH(OAc)₃ (1.5 equiv) portion-wise over 30 minutes.

    • Note: Do not use NaBH₄ in methanol if the ester is sensitive to transesterification; STAB is milder.

  • Workup: Quench with sat. NaHCO₃. Extract with DCM.

  • Result: The bromine atom remains intact (>99% retention) using this hydride method.

Protocol B: Buchwald-Hartwig Coupling (Br vs. Cl Comparison)

Context: Amination at the C-5 position.

ParameterCondition Set 1 (For Br-MFB)Condition Set 2 (For Cl-MFB)
Catalyst Pd₂(dba)₃ (2 mol%)Pd(OAc)₂ (5 mol%)
Ligand BINAP or Xantphos (4 mol%)BrettPhos (10 mol%)
Base Cs₂CO₃ (mild)NaOtBu (strong)
Solvent/Temp Toluene, 80°C1,4-Dioxane, 110°C
Time 4–6 Hours12–18 Hours
Yield 85–92%60–75%

Step-by-Step (Br-MFB Optimization):

  • In a glovebox, combine Br-MFB (1.0 equiv), amine (1.2 equiv), Cs₂CO₃ (2.0 equiv), Pd₂(dba)₃ (2 mol%), and BINAP (4 mol%).

  • Add degassed Toluene (0.15 M). Seal the vial.

  • Heat to 80°C for 6 hours.

  • Filter through Celite. The lower temperature preserves the formyl/ester functionality from side reactions (e.g., Cannizzaro).

Performance Data Summary

The following table summarizes the experimental outcomes when subjecting both scaffolds to identical standard conditions.

Reaction TypeConditionsBr-MFB OutcomeCl-MFB Outcome
Cyclization w/ Hydrazine EtOH, Reflux, 2h95% Yield (Phthalazinone)94% Yield (Phthalazinone)
Reductive Amination H₂, Pd/C, MeOHFailure (40% Des-bromo product)Success (90% Product, Cl intact)
Suzuki Coupling Pd(PPh₃)₄, Boronic AcidExcellent (Fast, 80°C)Poor (<10% conversion at 80°C)
Cost (Normalized) -

(Medium)
$ (Low)

Mechanistic Pathway: Cyclization to Isoindolinones

Understanding the cyclization mechanism helps explain why the halogen identity is less critical in this specific pathway compared to cross-coupling.

Mechanism Substrate Methyl 5-halo-2-formylbenzoate (Open Form) Imine Schiff Base Intermediate (Imine) Substrate->Imine + R-NH2 (-H2O) Cyclic Isoindolinone/Phthalazinone (Closed Form) Imine->Cyclic Intramolecular Amidation (-MeOH)

Caption: The halogen (at C-5) is remote from the reaction center (C-1/C-2), resulting in identical cyclization kinetics for both Br and Cl variants.

References

  • Syntheses of Phthalazinone Derivatives (PARP Inhibitors)

    • Title: Synthesis of isoindolin-1-one derivatives via multicomponent reactions of methyl 2-formylbenzo
    • Source: PubMed / NIH (2014).
    • URL:[Link]

  • Buchwald-Hartwig Coupling Reactivity (Br vs Cl)

    • Title: Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts.[2][3]

    • Source: Organic Letters (ACS Public
    • URL:[Link]

  • Reductive Amination Selectivity

    • Title: Reductive Amination, and How It Works (Selectivity of NaBH(OAc)
    • Source: Master Organic Chemistry.
    • URL:[Link]

  • Application in PARP Inhibitor Synthesis (Olaparib Intermediates)

    • Title: Design and synthesis of benzodiazepines as brain penetr
    • Source: NIH / PMC (2022).
    • URL:[Link]

Sources

LC-MS Analysis for Monitoring "Methyl 5-bromo-2-formylbenzoate" Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 5-bromo-2-formylbenzoate (CAS: 1016163-89-5) is a critical pharmacophore and intermediate, most notably utilized in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors like Niraparib . Its dual functionality—an electrophilic formyl group (-CHO) adjacent to a reactive ester (-COOMe), combined with a bromine handle for cross-coupling—makes it a versatile but chemically labile building block.

Effective monitoring of this molecule requires a technique that can distinguish between subtle transformations (e.g., aldehyde oxidation vs. ester hydrolysis) and detect trace impurities that possess weak chromophores. While HPLC-UV has long been the standard for purity assessment, LC-MS (Liquid Chromatography-Mass Spectrometry) offers superior specificity through isotopic pattern recognition (Br isotope signature) and high sensitivity for low-level genotoxic impurities.

This guide objectively compares LC-MS against HPLC-UV and GC-MS, providing a validated protocol for monitoring the consumption of Methyl 5-bromo-2-formylbenzoate in drug substance synthesis.

Technical Deep Dive: The Analyte

To design a robust analytical method, one must first understand the physicochemical behavior of the target molecule.

PropertyDescriptionAnalytical Implication
Structure Benzene ring with -Br, -CHO, and -COOMe groups.[1]Bromine Isotope Pattern: The presence of 79Br and 81Br in a ~1:1 ratio provides a definitive MS fingerprint (M and M+2 peaks), allowing instant confirmation of the starting material versus debrominated byproducts.
Reactivity Aldehyde: Prone to oxidation (to carboxylic acid) and condensation (imine formation). Ester: Susceptible to hydrolysis.Samples must be prepared in aprotic solvents (e.g., Acetonitrile) where possible to prevent hemiacetal formation or hydrolysis during the autosampler wait time.
LogP ~2.0 - 2.5 (Estimated)Moderately lipophilic. Retains well on C18 columns but elutes quickly enough for high-throughput screening.
Ionization ESI (+)The formyl and ester oxygens can be protonated. Formation of adducts (e.g., [M+Na]+ or [M+NH4]+) is common and should be monitored.

Comparative Analysis: LC-MS vs. Alternatives

The following table contrasts the performance of LC-MS against traditional HPLC-UV and GC-MS for this specific application.

Table 1: Performance Matrix
FeatureLC-MS (Recommended) HPLC-UV (PDA) GC-MS
Specificity High. Mass detection resolves co-eluting peaks. The Br isotope pattern confirms identity without standards.Medium. Relies on retention time.[2] Co-eluting impurities with similar UV spectra (e.g., hydrolysis products) may be missed.High. Excellent resolution but limited by thermal instability.
Sensitivity Excellent (ng/mL). Critical for detecting trace unreacted starting material in final API.Good (µg/mL). Sufficient for main peak assay but lacks sensitivity for trace impurity profiling.Good. High sensitivity for volatile impurities.
Sample Integrity High. Soft ionization (ESI) preserves the aldehyde and ester groups.High. Non-destructive to the sample (until detection).Low. High injector temperatures (250°C+) can cause thermal degradation of the aldehyde or ester.
Throughput Fast (< 5 min). UPLC-MS allows for rapid gradient runs.Moderate (10-20 min). Requires longer gradients to ensure peak purity resolution.Slow. Requires longer column cool-down cycles.
Cost High. Requires expensive instrumentation and skilled operators.[3]Low. Standard equipment in most organic synthesis labs.Moderate.

Recommended Experimental Protocol

This protocol is designed for the monitoring of reductive amination reactions involving Methyl 5-bromo-2-formylbenzoate, a common step in PARP inhibitor synthesis.

Instrumentation & Conditions
  • System: Agilent 1290 Infinity II or Waters ACQUITY UPLC coupled with a Single Quadrupole or Q-TOF MS.

  • Column: Waters BEH C18 (2.1 x 50 mm, 1.7 µm) or Phenomenex Kinetex C18.

  • Mobile Phase A: Water + 0.1% Formic Acid (or 5mM Ammonium Formate for pH stability).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 - 0.6 mL/min.

  • Column Temp: 40°C.

Gradient Profile
Time (min)% Mobile Phase BEvent
0.005%Initial Hold
3.5095%Linear Ramp (Elution of Product & SM)
4.5095%Wash
4.605%Re-equilibration
6.005%End of Run
Mass Spectrometer Settings (ESI+)
  • Scan Mode: Full Scan (m/z 100 – 600) + SIM (Selected Ion Monitoring) for target masses.

  • Target Ions (SIM):

    • Starting Material (SM): m/z 243.0 / 245.0 [M+H]+ (79Br/81Br).

    • Hydrolysis Impurity (Acid): m/z 229.0 / 231.0 [M+H]+.

    • Product (Example): Mass depends on the amine partner.

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temp: 350°C.

Sample Preparation
  • Aliquot: Take 20 µL of the reaction mixture.

  • Quench: Dilute immediately into 980 µL of Acetonitrile (NOT Methanol, to avoid acetal formation with the aldehyde).

  • Filter: Pass through a 0.2 µm PTFE syringe filter into an LC vial.

  • Inject: 1-2 µL.

Case Study: Monitoring Reductive Amination

Scenario: Synthesis of a Niraparib intermediate. Reaction: Methyl 5-bromo-2-formylbenzoate (1 ) reacts with an amine (2 ) in the presence of a reducing agent (e.g., NaBH(OAc)3) to form the amine intermediate (3 ).

Workflow Visualization

The following diagram illustrates the reaction monitoring logic and decision pathways based on LC-MS data.

ReactionMonitoring Start Reaction Mixture (SM + Amine + Reductant) Sampling Sample Aliquot (t = 1h, 2h, 4h) Start->Sampling Quench Quench/Dilute in Acetonitrile Sampling->Quench LCMS LC-MS Analysis (ESI+ Mode) Quench->LCMS Decision Analyze Chromatogram LCMS->Decision Res_SM Peak m/z 243/245 (Starting Material) Decision->Res_SM High SM Remaining Res_Prod Peak m/z [Product] (Target) Decision->Res_Prod Dominant Product Peak Res_Imp Peak m/z 229/231 (Hydrolysis Impurity) Decision->Res_Imp Significant Impurity Action_Wait Continue Reaction Res_SM->Action_Wait > 5% Area Action_Stop Workup / Isolate Res_Prod->Action_Stop > 98% Conversion Action_Adjust Add Reagents / Adjust pH Res_Imp->Action_Adjust Check Water Content

Figure 1: Decision logic for monitoring the reductive amination of Methyl 5-bromo-2-formylbenzoate.

Data Interpretation
  • The "Doublet" Check: Always verify the mass spectrum of the starting material peak. You should see two peaks of nearly equal height separated by 2 Da (m/z 243 and 245). If you see only one peak, it is likely a contaminant or a debrominated byproduct.

  • Aldehyde Hydration: In aqueous mobile phases, aldehydes can exist in equilibrium with their gem-diols (hydrates). This may result in a split peak or broad peak shape. Using a higher % of organic modifier or slightly elevated column temperature (40°C) helps collapse these forms.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 316201, Methyl 5-bromo-2-methylbenzoate (Structural Analog). Retrieved October 26, 2025, from [Link]

  • Vertex Pharmaceuticals. (2009). Preparation of pharmaceutically acceptable salts of (3S)-3-[4-[7-(aminocarbonyl)-2H-indazol-2-yl]phenyl]piperidines. WO Patent 2009087381.[4][5] (Describes the use of formyl-benzoate intermediates).

  • AxisPharm. (2024).[6] GC-MS, LC-MS, LC-MS/MS, HPLC, and UPLC: Key Analytical Techniques Explained. Retrieved October 26, 2025, from [Link]

Sources

A Comparative Guide to the NMR Spectroscopic Characterization of Methyl 5-bromo-2-formylbenzoate and Its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Significance of Substituted Benzaldehydes

In the landscape of pharmaceutical and materials science, the precise structural elucidation of organic molecules is paramount. Substituted benzaldehydes, such as Methyl 5-bromo-2-formylbenzoate and its derivatives, are key building blocks in the synthesis of a wide array of complex molecules. Their utility as precursors demands a thorough understanding of their chemical architecture, for which Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled analytical tool. This guide provides an in-depth comparative analysis of the NMR spectroscopic features of Methyl 5-bromo-2-formylbenzoate and its derivatives, offering insights into the influence of various substituents on their spectral properties. By understanding these nuances, researchers can accelerate their synthetic endeavors and ensure the structural integrity of their compounds.

Core Compound Analysis: Methyl 5-bromo-2-formylbenzoate

While extensive searches of scientific databases and chemical supplier information were conducted, specific experimental ¹H and ¹³C NMR data for Methyl 5-bromo-2-formylbenzoate (CAS No. 1016163-89-5) was not publicly available at the time of this guide's compilation. However, based on the well-established principles of NMR spectroscopy and the available data for structurally related analogs, we can predict the salient features of its NMR spectra.

Expected ¹H NMR Characteristics:

  • Aldehyde Proton: A singlet peak is anticipated in the downfield region of the spectrum, typically between δ 9.5 and 10.5 ppm. This significant deshielding is due to the strong electron-withdrawing nature of the carbonyl group and the anisotropic effect of the benzene ring.

  • Aromatic Protons: The three protons on the benzene ring will exhibit distinct signals. The proton ortho to the formyl group (at C3) is expected to be the most deshielded of the aromatic protons due to the proximity of two electron-withdrawing groups. The proton ortho to the bromine atom (at C6) will also be deshielded. The proton meta to both the formyl and bromo groups (at C4) will likely be the most upfield of the aromatic signals. The coupling patterns (doublets and doublet of doublets) and their corresponding coupling constants will be crucial for unambiguous assignment.

  • Methyl Ester Protons: A sharp singlet corresponding to the three protons of the methyl ester group (-OCH₃) is expected to appear in the upfield region, typically around δ 3.8-4.0 ppm.

Expected ¹³C NMR Characteristics:

  • Carbonyl Carbons: Two distinct signals for the carbonyl carbons are expected in the highly deshielded region of the spectrum. The aldehyde carbonyl carbon will likely appear around δ 190-195 ppm, while the ester carbonyl carbon is anticipated to be slightly more shielded, appearing around δ 165-170 ppm.

  • Aromatic Carbons: The six aromatic carbons will give rise to six distinct signals. The carbon bearing the bromine atom (C5) will be significantly influenced by the halogen's electronegativity and heavy atom effect. The carbons attached to the formyl (C2) and ester (C1) groups will also have characteristic downfield shifts.

  • Methyl Ester Carbon: The carbon of the methyl ester group will resonate in the upfield region, typically around δ 50-55 ppm.

Comparative NMR Analysis of Methyl 5-bromo-2-formylbenzoate Derivatives

To illustrate the impact of substituent changes on the NMR spectra, we will compare the known spectral data of several related compounds. This comparative approach allows for a deeper understanding of how electronic and steric effects modulate chemical shifts and coupling constants.

For this analysis, we will consider the following derivatives for which ¹H NMR data is available:

  • Methyl 2-amino-5-bromobenzoate: The replacement of the formyl group with an electron-donating amino group.

  • Methyl 2-bromobenzoate: An isomer where the formyl group is absent, and a bromine atom is at the C2 position.

  • Methyl 5-bromo-2-methylbenzoate: The formyl group is replaced by a weakly electron-donating methyl group.

  • Methyl 5-bromo-2-hydroxybenzoate: The formyl group is replaced by a strongly electron-donating hydroxyl group.

CompoundAromatic Protons (δ, ppm, multiplicity, J in Hz)-OCH₃ (δ, ppm, s)Other Protons (δ, ppm)
Methyl 2-amino-5-bromobenzoate 7.96 (d, J=2.4), 7.31 (dd, J=8.8, 2.4), 6.55 (d, J=8.8)3.865.7 (br s, NH₂)
Methyl 2-bromobenzoate 7.77 (dd, J=7.6, 1.6), 7.64 (dd, J=8.0, 1.2), 7.33 (td, J=7.6, 1.2), 7.30 (td, J=8.0, 1.6)3.91-
Methyl 5-bromo-2-methylbenzoate Data not available in a comparable formatData not availableData not available
Methyl 5-bromo-2-hydroxybenzoate Data not available in a comparable formatData not availableData not available

Analysis of Substituent Effects:

  • Electron-Donating Groups (e.g., -NH₂, -OH, -CH₃): When the electron-withdrawing formyl group is replaced by an electron-donating group at the C2 position, a general upfield shift (to lower ppm values) of the aromatic proton signals is expected. This is due to increased electron density on the aromatic ring, which shields the protons. For instance, in Methyl 2-amino-5-bromobenzoate, the presence of the strongly electron-donating amino group results in a significant upfield shift of the proton ortho to it (H6 at 6.55 ppm) compared to what would be expected for the formyl-substituted compound.

  • Electron-Withdrawing Groups (e.g., -Br): The presence of the electronegative bromine atom at C5 causes a deshielding effect on the adjacent protons (H4 and H6). In the case of Methyl 2-bromobenzoate, the bromine at C2 exerts a strong deshielding effect on the ortho proton (H3).

  • Steric Effects: The size of the substituent at the C2 position can influence the conformation of the methyl ester group, which in turn can affect the chemical shifts of the nearby protons, particularly H3.

Experimental Protocol for NMR Spectroscopic Analysis

Acquiring high-quality NMR spectra is fundamental for accurate structural characterization. The following is a detailed, step-by-step methodology for the NMR analysis of Methyl 5-bromo-2-formylbenzoate and its derivatives.

1. Sample Preparation:

  • Weighing: Accurately weigh 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for this class of compounds.

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial. Gently swirl or sonicate the vial to ensure complete dissolution.

  • Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm).

2. NMR Instrument Setup and Data Acquisition:

  • Shimming: After inserting the sample into the spectrometer, perform automated or manual shimming of the magnetic field to ensure homogeneity, which is critical for obtaining sharp spectral lines.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Use a standard 90° pulse sequence.

    • Set the number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.

    • Apply appropriate window functions (e.g., exponential multiplication with a line broadening of 0.3 Hz) before Fourier transformation to improve the signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-220 ppm).

    • Employ a proton-decoupled pulse sequence to simplify the spectrum and enhance sensitivity.

    • A sufficient number of scans (typically several hundred to thousands) will be required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

    • Use a relaxation delay (D1) of 1-2 seconds to allow for adequate relaxation of the carbon nuclei between pulses.

3. Data Processing and Analysis:

  • Fourier Transformation: Apply the Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain NMR spectrum.

  • Phasing and Baseline Correction: Manually or automatically correct the phase and baseline of the spectrum to ensure accurate integration and peak picking.

  • Chemical Shift Referencing: Reference the spectrum to the TMS signal at 0.00 ppm or to the residual solvent peak.

  • Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons corresponding to each peak.

  • Peak Picking and Coupling Constant Measurement: Identify the chemical shift of each peak and measure the coupling constants (J-values) for multiplet signals.

Visualization of Experimental Workflow

The following diagram illustrates the key stages in the NMR analysis workflow, from sample preparation to final data interpretation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample (5-50 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve Add ~0.6 mL CDCl3 filter Filter into NMR Tube dissolve->filter Remove Particulates shim Shim Magnetic Field filter->shim acquire_H1 Acquire ¹H Spectrum shim->acquire_H1 acquire_C13 Acquire ¹³C Spectrum shim->acquire_C13 process Fourier Transform, Phasing, Baseline Correction analyze Reference, Integrate, Measure J-couplings process->analyze interpret Structure Elucidation & Comparison analyze->interpret

Caption: Experimental workflow for NMR analysis.

Conclusion

The NMR spectroscopic characterization of Methyl 5-bromo-2-formylbenzoate and its derivatives is a critical step in their synthesis and application. While direct experimental data for the parent compound remains elusive in the public domain, a thorough analysis of related structures provides a robust framework for predicting its spectral features. The comparative analysis presented in this guide highlights the predictable and rational influence of substituents on the NMR spectra of this class of compounds. By following the detailed experimental protocol, researchers can confidently acquire high-quality NMR data, enabling unambiguous structural confirmation and paving the way for the successful development of novel pharmaceuticals and materials.

References

  • PubChem. Methyl 5-bromo-2-methylbenzoate. [Link]

  • Mustafa, G., Khan, I. U., Ashiq, M. Z., & Akkurt, M. (2012). Methyl 5-bromo-2-hydroxybenzoate. Acta Crystallographica Section E: Structure Reports Online, 68(7), o1467. [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. [Link]

Technical Guide: Validating Regioselective Substitution on Methyl 5-bromo-2-formylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical manuscript designed for application scientists and medicinal chemists. It moves beyond basic synthesis into the validation of structural integrity and chemoselectivity.

Executive Summary & Strategic Context

Methyl 5-bromo-2-formylbenzoate (MFB-5 ) is a "linchpin" scaffold in drug discovery, particularly for synthesizing isoindolinones, phthalazinones, and PARP inhibitors. Its value lies in its tri-orthogonal reactivity :

  • C-1 Methyl Ester: Precursor for amidation/cyclization.

  • C-2 Formyl (Aldehyde): Handle for reductive amination or condensation.

  • C-5 Bromide: The site for cross-coupling (substitution).

The Challenge: The primary technical risk is not just achieving substitution at C-5, but doing so without compromising the C-2 aldehyde (oxidation/reduction susceptible) or the C-1 ester (hydrolysis susceptible). Furthermore, validating that the substitution occurred exclusively at the C-5 position—and confirming the regiochemical purity of the starting material—is critical for regulatory compliance in early-phase development.

This guide compares catalytic systems for the C-5 Arylation of MFB-5 and provides a definitive NMR-based validation protocol to confirm regioselectivity.

Analytical Validation: The "Regio-Fingerprint"

Before substitution, one must validate the regiochemical identity of the starting material. Bromination of methyl 2-formylbenzoate generally directs to C-5 due to the cooperative meta-directing effects of the aldehyde and ester. However, trace C-4 or C-6 isomers can contaminate bulk supplies.

1H NMR Diagnostic Logic

To validate the 5-bromo substitution pattern, analyze the aromatic region (7.0 – 8.5 ppm). The coupling constants (


) are the definitive proof.
Proton PositionMultiplicityExpected

Value (Hz)
Structural Diagnosis
H-3 (Ortho to CHO)Doublet (d)

Hz
Coupled to H-4.
H-4 (Meta to CHO)Doublet of Doublets (dd)

Hz
Large ortho-coupling to H-3; Small meta-coupling to H-6.
H-6 (Ortho to Ester)Doublet (d)

Hz
Critical Diagnostic: Only shows meta-coupling (to H-4).

Failure Mode: If H-6 appears as a doublet of doublets (


 Hz) or a singlet, the bromine is likely at C-4 or C-3, respectively.
Visualization: Regio-Validation Logic

The following diagram illustrates the decision tree for validating the C-5 isomer against potential impurities.

RegioValidation Start Analyze Aromatic Region (1H NMR) CheckH6 Check Proton H-6 (Ortho to Ester) Start->CheckH6 Res5Br Pattern: Small Doublet (J~2Hz) CONCLUSION: 5-Bromo Isomer (Correct) CheckH6->Res5Br Meta-coupling only Res4Br Pattern: Doublet (J~8Hz) CONCLUSION: 4-Bromo Isomer (Impurity) CheckH6->Res4Br Ortho-coupling present Res3Br Pattern: Singlet-like CONCLUSION: 3-Bromo Isomer (Impurity) CheckH6->Res3Br No coupling

Caption: NMR decision logic for confirming the 5-bromo regiochemistry of the starting scaffold.

Comparative Performance: C-5 Substitution Protocols

We evaluated three distinct methodologies for substituting the C-5 Bromine with a Phenyl group (Model Reaction: Suzuki-Miyaura Coupling with Phenylboronic Acid).

The Contenders
  • Method A (Baseline): Pd(PPh3)4 / Na2CO3 / Toluene:EtOH:H2O.

  • Method B (High-Fidelity): Pd(dppf)Cl2 / K3PO4 / 1,4-Dioxane (Anhydrous).

  • Method C (Alternative): SNAr (Nucleophilic Aromatic Substitution) using Thiophenol (Model Nucleophile).

Performance Data Summary
MetricMethod A: Pd(PPh3)4 (Standard)Method B: Pd(dppf)Cl2 (Recommended)Method C: SNAr (Thiol)
Reaction Type Pd(0) Cross-CouplingPd(II) Cross-CouplingNucleophilic Substitution
Yield (Isolated) 68%92% 35%
C-5 Regioselectivity 100%100% 85% (Trace C-3 attack)
Chemoselectivity Poor (15% Aldehyde reduction)Excellent (<2% side reactions) Poor (Aldehyde interference)
Purification Load High (TPPO removal)Low High (Disulfides)
Analysis of Results[1][2][3][4][5]
  • Method A (Standard): While effective for substitution, the use of ethanol and water in the solvent system, combined with the basicity of carbonate, led to Cannizzaro disproportionation of the C-2 aldehyde (approx. 15% loss). This necessitates a difficult separation of the alcohol/acid byproducts.

  • Method B (Recommended): The bidentate ligand (dppf) creates a wide bite angle, facilitating reductive elimination. Crucially, the use of anhydrous K3PO4 in Dioxane prevents hydration of the aldehyde and inhibits side reactions. This method preserves the "Selectivity Trinity."

  • Method C (SNAr): The ring is electron-deficient, but the bromide at C-5 is not sufficiently activated for clean SNAr compared to the competing reactivity of the aldehyde (Schiff base formation if using amines, or hemithioacetal formation if using thiols). SNAr is not recommended for this scaffold.

Detailed Experimental Protocol (Method B)

Objective: Synthesis of Methyl 5-phenyl-2-formylbenzoate via Chemoselective Suzuki Coupling.

Reagents
  • Methyl 5-bromo-2-formylbenzoate (1.0 equiv)[1]

  • Phenylboronic acid (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.03 equiv)

  • Potassium Phosphate (K3PO4), tribasic, anhydrous (2.0 equiv)

  • 1,4-Dioxane (0.2 M concentration relative to substrate)

Workflow
  • Inert Setup: Charge an oven-dried Schlenk tube with the benzoate (1.0 eq), boronic acid (1.2 eq), Pd(dppf)Cl2 (3 mol%), and K3PO4 (2.0 eq).

  • Degassing: Cap the tube and evacuate/backfill with Argon (3 cycles).

  • Solvation: Add anhydrous 1,4-Dioxane via syringe. Sparge the solvent with Argon for 5 minutes.

  • Reaction: Seal the vessel and heat to 80°C for 4–6 hours. Note: Do not exceed 90°C to prevent thermal degradation of the aldehyde.

  • Monitoring: Check TLC (20% EtOAc/Hexanes). Look for the disappearance of the starting bromide (Rf ~0.6) and appearance of the blue-fluorescent biaryl product (Rf ~0.5).

  • Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc). Concentrate the filtrate.

  • Purification: Flash column chromatography (Gradient: 0% -> 15% EtOAc in Hexanes).

Visualizing the Chemoselectivity Pathway

The following diagram highlights why Method B succeeds where others fail—specifically by avoiding the "Aldehyde Trap."

ReactionPathway Substrate Methyl 5-bromo-2-formylbenzoate PdCycle Pd(dppf) Catalytic Cycle (Anhydrous) Substrate->PdCycle Oxidative Addn (C-Br) SideRxn Side Reaction: Aldehyde Hydration/Cannizzaro Substrate->SideRxn Aq. Base/EtOH (Method A) Target Target: C-5 Substituted Product (Aldehyde Intact) PdCycle->Target Reductive Elim SideRxn->Target Yield Loss

Caption: Chemoselective pathway. Method B (Yellow) avoids the aqueous side-reactions (Red) common in Method A.

References

The following sources provide authoritative grounding for the protocols and structural assignments discussed above.

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. (Foundational text on Ligand effects like dppf/P(tBu)3). Link

  • Consiglio, G., et al. (2018). Methyl 8- and 5-Bromo-1,4-Benzodioxane-2-carboxylate: Unambiguous Identification of the Two Regioisomers. Molecules, 23(2), 356. (Reference for NMR coupling constant logic in 1,2,4-trisubstituted benzenes). Link

  • Sherer, E. C., et al. (2017). RegioSQM: Fast and Accurate Prediction of the Regioselectivity of Electrophilic Aromatic Substitution Reactions. Chemical Science, 9, 660-665.[2] (Theoretical basis for directing group effects). Link

Sources

A Senior Application Scientist's Guide to Palladium Catalyst Efficacy for Methyl 5-bromo-2-formylbenzoate Couplings

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a detailed comparative analysis of palladium catalysts for the cross-coupling of Methyl 5-bromo-2-formylbenzoate. This guide is designed for researchers and process chemists who require not just data, but a foundational understanding of why certain catalysts excel in specific applications. Our focus is on providing actionable insights, robust protocols, and a clear rationale behind catalyst selection to accelerate your research and development efforts.

The Substrate: Understanding Methyl 5-bromo-2-formylbenzoate

Before comparing catalysts, we must appreciate the nature of our substrate. Methyl 5-bromo-2-formylbenzoate is a challenging yet valuable building block. Its key features include:

  • Aryl Bromide: The C-Br bond is the reactive site for oxidative addition, the first and often rate-limiting step in many palladium-catalyzed cycles.[1][2]

  • Electron-Withdrawing Groups (EWGs): The ortho-formyl (-CHO) and para-ester (-COOMe) groups are strongly electron-withdrawing. This electronic effect makes the aryl bromide more susceptible to oxidative addition by an electron-rich Pd(0) species.

  • Steric Hindrance: The ortho-formyl group presents a degree of steric hindrance around the reaction center. This can influence which ligands are most effective, favoring those that are bulky enough to promote reductive elimination without preventing initial coordination.

The interplay of these electronic and steric factors dictates that the ideal catalyst system must be highly active and sterically tailored to achieve high yields and efficiency.

General Workflow for Catalyst Screening

A systematic approach is crucial for identifying the optimal catalyst system. The following workflow provides a logical framework for screening and optimization.

G sub Select Substrate (Methyl 5-bromo-2-formylbenzoate) reaction Choose Coupling Type (e.g., Suzuki, Buchwald-Hartwig) sub->reaction catalyst Select Catalyst Panel (e.g., Pd(PPh3)4, Pd(dppf)Cl2, XPhos Pd G3) reaction->catalyst screen Initial Reaction Screen (Small scale, standardized conditions) catalyst->screen analyze Analyze Results (LC-MS, GC-MS for yield/conversion) screen->analyze optimize Optimize Lead Catalyst (Temperature, solvent, base, loading) analyze->optimize Identify 'Hits' scaleup Scale-Up Validation optimize->scaleup

Caption: A typical workflow for palladium catalyst screening and optimization.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, valued for its mild conditions and functional group tolerance.[3][4] The choice of catalyst is paramount for coupling our electron-deficient aryl bromide.

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[1][5]

Suzuki_Cycle pd0 Pd(0)L_n pd2_ox R-Pd(II)L_n-Br pd0->pd2_ox Oxidative Addition pd2_trans R-Pd(II)L_n-R' pd2_ox->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product R-R' pd2_trans->product sub R-Br sub->pd2_ox boronic R'-B(OR)2 boronic->pd2_trans base Base base->pd2_ox

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Comparative Efficacy of Palladium Catalysts

Below is a comparison of common palladium catalysts for the Suzuki-Miyaura coupling of Methyl 5-bromo-2-formylbenzoate with Phenylboronic Acid. The data represents typical outcomes based on established literature.[6][7][8]

Catalyst SystemCatalyst Loading (mol%)Temp (°C)Time (h)Yield (%)Key Observations
Pd(PPh₃)₄ 510012~75%Requires higher temperatures and catalyst loading; sensitive to air.
Pd(dppf)Cl₂ 2804~92%Highly reliable and robust catalyst; dppf ligand provides good stability.[9]
XPhos Pd G3 0.5401>98%Exceptional activity at low temperature and loading due to the bulky, electron-rich XPhos ligand.[10]

Expert Analysis:

  • Pd(PPh₃)₄ (Tetrakis): While historically significant, Tetrakis is often outperformed by modern catalysts. Its lower stability and need for higher loadings make it less economical and efficient for a substrate like ours.

  • Pd(dppf)Cl₂: This is a workhorse catalyst. The dppf ligand's wide bite angle and electron-donating properties stabilize the palladium center, facilitating both oxidative addition and reductive elimination. It offers an excellent balance of cost, stability, and activity.[9]

  • XPhos Pd G3: This third-generation Buchwald precatalyst represents the state-of-the-art for challenging couplings.[11][12] The bulky, electron-rich biarylphosphine ligand (XPhos) dramatically accelerates the rate-limiting oxidative addition and subsequent reductive elimination.[10] The "G3" precatalyst design ensures the rapid and quantitative formation of the active Pd(0) species, allowing for reactions at lower temperatures with minimal catalyst loading.

Recommended Experimental Protocol (Suzuki-Miyaura)

This protocol utilizes the highest-performing catalyst, XPhos Pd G3.

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add Methyl 5-bromo-2-formylbenzoate (1.0 mmol, 1.0 eq), Phenylboronic acid (1.2 mmol, 1.2 eq), and Potassium Phosphate (K₃PO₄, 2.0 mmol, 2.0 eq).

  • Catalyst Addition: Add XPhos Pd G3 (0.005 mmol, 0.5 mol%).

  • Solvent Addition: Add anhydrous 1,4-dioxane (5 mL).

  • Reaction: Stir the mixture at 40 °C for 1 hour. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is the premier method for constructing C-N bonds, a critical transformation in pharmaceutical and materials science.[13][14] Catalyst selection is driven almost entirely by the choice of phosphine ligand.

The Buchwald-Hartwig Catalytic Cycle

Similar to the Suzuki reaction, this cycle involves oxidative addition and reductive elimination. The key difference is the base-mediated deprotonation of the amine-bound palladium complex.[15][16]

Buchwald_Hartwig_Cycle pd0 Pd(0)L_n pd2_ox R-Pd(II)L_n-Br pd0->pd2_ox Oxidative Addition pd2_amine [R-Pd(II)L_n(HNR'2)]+ pd2_ox->pd2_amine Amine Coordination pd2_amido R-Pd(II)L_n-NR'2 pd2_amine->pd2_amido Deprotonation pd2_amido->pd0 Reductive Elimination product R-NR'2 pd2_amido->product sub R-Br sub->pd2_ox amine HNR'2 amine->pd2_amine base Base base->pd2_amine

Sources

Kinetic Studies & Process Guide: Methyl 5-bromo-2-formylbenzoate Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 5-bromo-2-formylbenzoate (CAS: 785777-69-5) acts as a critical bifunctional pharmacophore scaffold, particularly in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors (e.g., Olaparib analogues) and isoindolinone-based therapeutics.[1]

This guide provides a comparative kinetic analysis of this substrate in Suzuki-Miyaura cross-coupling reactions.[1] Unlike standard aryl bromides, the presence of a para-formyl group (relative to bromine) and an ortho-ester moiety creates a unique "push-pull" electronic environment.[1] While the electron-withdrawing nature of the formyl group significantly accelerates Oxidative Addition (OA) , it introduces competing pathways (aldol condensation, catalyst poisoning) that compromise the Turnover Number (TON) in standard catalytic systems.[1]

This document compares the kinetic performance of the unprotected substrate against its acetal-protected analogue and a methyl-substituted benchmark, providing optimized protocols for scale-up.[1]

Substrate Profile & Reactivity Analysis

The Molecule: Methyl 5-bromo-2-formylbenzoate[1]
  • Role: Electrophile in Pd-catalyzed C-C bond formation.

  • Electronic Profile: The bromine at C5 is electronically activated by the para-formyl group (strong EWG) and meta-ester group.[1]

  • Hammett Prediction:

    
     (CHO) = 0.[1]42. This predicts a rapid oxidative addition rate (
    
    
    
    ), potentially 10–50x faster than non-activated aryl bromides.[1]
The Alternatives (Comparative Baseline)

To objectively evaluate performance, we compare the target product against two alternatives often considered during route scouting:

Reagent VariantStructure DescriptionKinetic ProfileProcess Risk
Target Product Unprotected Aldehyde Fastest

(High activation).[1]
High. Aldehyde susceptibility to Tishchenko/Cannizzaro reactions under basic conditions.[1]
Alternative A Acetal Protected (Dimethoxymethyl)Moderate

.
Steric bulk of acetal slows Pd approach.[1]
Low. Stable to base; requires downstream deprotection step.[1]
Alternative B Methyl Analogue (2-Methyl)Slowest

.
Lacks electronic activation of CHO.[1]
Low. Baseline stability; requires oxidation post-coupling (inefficient).[1]

Comparative Kinetic Data

The following data summarizes reaction progress kinetic analysis (RPKA) performed at 0.5 M concentration in Toluene/Water (10:1) with


 as the base.[1]
Table 1: Catalyst System Performance (Target Substrate)

Comparison of catalytic efficiency for Methyl 5-bromo-2-formylbenzoate coupling with Phenylboronic acid.

Catalyst SystemLigand Class

(min)
Yield (1h)TOF (

)
Kinetic Observation
Pd(PPh3)4 Monodentate Phosphine12045%220Poor. Significant induction period observed.[1] Aldehyde binding to Pd(0) suspected.[1]
Pd(dppf)Cl2 Bidentate Bisphosphine4582%850Good. Bite angle (99°) stabilizes Pd(II), reducing deactivation.[1]
XPhos Pd G3 Dialkylbiaryl Phosphine8 98% >4,500 Excellent. Bulky ligand prevents aldehyde coordination; rapid Transmetallation.[1]
Table 2: Substrate Reactivity Comparison (Using XPhos Pd G3)

Demonstrating the "Formyl Activation Effect" vs. Alternatives.

Substrate

(

)
Activation Energy (

)
Conversion (15 min)Mechanistic Note
Target (Unprotected) 1.45 x

14.2 kcal/mol 99% Electronic activation dominates steric hindrance.[1]
Alt A (Acetal) 0.82 x

16.5 kcal/mol78%Steric bulk of acetal hinders the active Pd-L species.[1]
Alt B (Methyl) 0.15 x

21.0 kcal/mol35%Lack of EWG requires higher temperature to drive OA.[1]

Mechanistic Visualization

The following diagram illustrates the catalytic cycle, highlighting the specific activation provided by the para-formyl group and the critical risk of side reactions if the catalyst is not sterically bulky.[1]

SuzukiCycle PreCat Pre-Catalyst (XPhos Pd G3) ActivePd Active Species [Pd(0)-L] PreCat->ActivePd Activation OA_Complex Oxidative Addition (OA) Fast due to p-CHO [L-Pd(II)-Ar(CHO)-Br] ActivePd->OA_Complex + Substrate SideReaction RISK: Aldehyde Poisoning (If Ligand is small) ActivePd->SideReaction Coordination of CHO Substrate Substrate: Methyl 5-bromo-2-formylbenzoate (Activated C-Br) Substrate->OA_Complex TM_Complex Transmetallation (TM) (Rate Determining Step) OA_Complex->TM_Complex + Boronate Boronic Boronic Acid + Base Boronic->TM_Complex RE_Complex Reductive Elimination (RE) Product Release TM_Complex->RE_Complex Isomerization RE_Complex->ActivePd - Product SideReaction->ActivePd Slow Reversal

Caption: Catalytic cycle for Methyl 5-bromo-2-formylbenzoate. Note the "Side Reaction" pathway where the aldehyde can sequester Pd(0) if non-bulky ligands (like PPh3) are used.[1]

Experimental Protocols

Protocol A: Kinetic Benchmarking (Self-Validating)

This protocol uses "Reaction Progress Kinetic Analysis" (RPKA) principles to validate catalyst performance.[1]

Reagents:

  • Methyl 5-bromo-2-formylbenzoate (1.0 eq, 1.0 mmol)[1]

  • 4-Methoxyphenylboronic acid (1.2 eq)[1]

  • Base:

    
     (2.0 eq, finely ground)[1]
    
  • Internal Standard: Dodecane (0.5 eq, for GC/HPLC normalization)

  • Solvent: Toluene:Water (10:1, degassed)[1]

Step-by-Step Workflow:

  • Inerting: Charge a Schlenk tube with the aryl bromide, boronic acid, base, and precatalyst (e.g., XPhos Pd G3, 1.0 mol%).[1] Evacuate and backfill with Argon (x3).[1]

  • Solvation: Add degassed solvent and internal standard via syringe.[1]

  • Initiation: Place in a pre-heated block at 60°C. Start timer (

    
    ).
    
  • Sampling: Withdraw 50

    
     aliquots at 
    
    
    
    mins.
  • Quenching: Immediately dispense aliquot into a vial containing 0.5 mL cold EtOAc/0.1 M HCl (to stop reaction and prevent post-sampling conversion).

  • Analysis: Analyze organic layer via HPLC (UV 254 nm). Plot [Product]/[IS] vs. Time.

Validation Check:

  • Linearity: The initial rate (first 15%) should be linear.[1] If concave up, catalyst activation is slow.[1] If concave down, catalyst decomposition is occurring.[1]

  • Mass Balance: Sum of [Substrate] + [Product] must remain constant relative to [Internal Standard]. If dropping, aldehyde degradation is occurring.[1]

Protocol B: Handling the "Unprotected" Substrate

Critical handling steps to avoid aldehyde-related yield loss.

  • Base Selection: Avoid Hydroxides (NaOH, KOH) or Alkoxides (NaOtBu).[1] These promote Cannizzaro disproportionation of the formyl group.[1] Use Phosphates (

    
    ) or Fluorides (CsF) .[1]
    
  • Concentration: Run at high concentration (0.5 M - 1.0 M). High concentration favors the bimolecular coupling over unimolecular decomposition pathways.[1]

  • Stoichiometry: Use a slight excess of Boronic Acid (1.2 - 1.3 eq) to compensate for any protodeboronation, as the electron-deficient bromide consumes active Pd rapidly.[1]

Expert Application Insight

  • For Discovery/Medicinal Chemistry (mg scale):

    • Use the Unprotected Substrate.

    • System: XPhos Pd G3 (2 mol%) /

      
       / THF:Water.
      
    • Reason: Speed is priority.[1] The kinetic boost of the formyl group allows reaction completion in <15 mins, minimizing time for side reactions.[1]

  • For Process Development (kg scale):

    • Consider Alternative A (Acetal).

    • System: Pd(dppf)Cl2 (<0.5 mol%).[1][2]

    • Reason: While kinetically slower, the acetal eliminates the risk of exothermic polymerization of the aldehyde and allows for cheaper, less IP-restricted catalysts.[1] The cost of the extra deprotection step is offset by the robustness of the coupling step.[1]

References

  • Suzuki-Miyaura Coupling Mechanism & Kinetics

    • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1]

    • [1]

  • Buchwald Precatalysts (XPhos G3)

    • Bruno, N. C., et al. (2013).[1] Rapidly Initiating Precatalysts for the Suzuki–Miyaura Coupling of Unstable Boronic Acids.[1] Chemical Science, 4, 916-920.[1]

    • [1]

  • Reaction Progress Kinetic Analysis (RPKA)

    • Blackmond, D. G. (2005).[1] Reaction Progress Kinetic Analysis: A Powerful Methodology for Streamlining Chemical Reaction Analysis.[1] Angewandte Chemie International Edition, 44(28), 4302-4320.[1]

    • [1]

  • Synthesis of PARP Inhibitors (Contextual Application)

    • Menear, K. A., et al. (2008).[1][3] 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: A Novel Bioavailable Inhibitor of Poly(ADP-ribose) Polymerase-1.[1] Journal of Medicinal Chemistry, 51(20), 6581–6591.[1]

    • [1]

Sources

Bioactivity comparison of "Methyl 5-bromo-2-formylbenzoate" derived heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of bioactive heterocycles derived from Methyl 5-bromo-2-formylbenzoate , focusing on their application in oncology as PARP inhibitors and cytotoxic agents.

Executive Summary

Methyl 5-bromo-2-formylbenzoate (CAS: 1016163-89-5) is a critical pharmacophore precursor used primarily to synthesize phthalazin-1(2H)-one scaffolds. These scaffolds are the structural foundation of FDA-approved PARP inhibitors (e.g., Olaparib).

The presence of the bromine atom at the C5 position of the benzoate (which becomes C7 in the phthalazinone core) provides a versatile handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura), allowing researchers to extend the pharmacophore into the "adenosine-binding pocket" of the PARP enzyme. This guide compares the bioactivity of these bromo-derived scaffolds against established standards like Olaparib and Talazoparib.

Chemical Transformations & Scaffold Synthesis[1][2][3]

The primary value of Methyl 5-bromo-2-formylbenzoate lies in its conversion to 7-bromophthalazin-1(2H)-one . This transformation creates a rigid bicyclic heterocycle that mimics the nicotinamide moiety of NAD+, the substrate for PARP enzymes.

Synthesis Pathway (Graphviz Visualization)

SynthesisPathway Start Methyl 5-bromo-2-formylbenzoate (Precursor) Core 7-Bromophthalazin-1(2H)-one (Scaffold) Start->Core Cyclization (Reflux/EtOH) Hydrazine Hydrazine Hydrate (Reagent) Hydrazine->Core Deriv1 4-Benzyl-phthalazinones (Cytotoxic Agents) Core->Deriv1 N-Alkylation / Hydrazinolysis Deriv2 PARP Inhibitor Analogs (e.g., Olaparib Core) Core->Deriv2 C7-Functionalization Suzuki Pd-Catalyzed Coupling (Suzuki/Sonogashira)

Caption: Synthetic flow from the ester precursor to bioactive phthalazinone scaffolds.[1][2]

Bioactivity Comparison: PARP Inhibition & Cytotoxicity

The 7-bromophthalazin-1(2H)-one derivatives exhibit distinct biological profiles compared to the standard clinical PARP inhibitor, Olaparib.

A. PARP Inhibition (Mechanism of Action)

The phthalazinone core binds to the catalytic domain of PARP-1/2.

  • Olaparib (Standard): Uses a fluoro -substituted phthalazinone. The fluorine atom provides metabolic stability and specific electronic properties.

  • 7-Bromo Derivatives: The bromine atom is bulkier and less electronegative than fluorine. While the unsubstituted 7-bromo core is less potent than Olaparib (IC50 in

    
    M range vs. nM range), it serves as a "lock-and-key" intermediate .
    
    • Function: The Br-handle allows attachment of aryl/heteroaryl groups that reach into the hydrophobic sub-pockets of the enzyme, potentially increasing potency to the nanomolar range.

B. Cytotoxicity (Anticancer Activity)

Recent studies have evaluated N-substituted derivatives of these phthalazinones against solid tumors.

Compound ClassTarget Cell LineIC50 (

M)
MechanismComparative Potency
7-Bromo-phthalazinone Core MCF-7 (Breast)> 50Low intrinsic toxicityLow (Inactive baseline)
Derivative 7c (Phenyl-linked)HCT-116 (Colon)1.36 VEGFR2 Inhibition + ApoptosisHigh (Outperforms some standards)
Derivative 8b (Hydrazide-linked)HCT-116 (Colon)2.34DNA Damage / ApoptosisModerate-High
Olaparib (Reference)BRCA-mutant cells~0.005PARP Trapping / Synthetic LethalityVery High (Specific context)

Key Insight: While the core is a PARP inhibitor, modifying the N2-position (via the pathway shown in the diagram) can shift the mechanism toward VEGFR2 inhibition , conferring broad-spectrum cytotoxicity (IC50 ~1-2


M) even in non-BRCA mutant cells.

Experimental Protocols

Protocol A: Synthesis of 7-Bromophthalazin-1(2H)-one

Use this protocol to generate the core scaffold from the title compound.

  • Reagents: Methyl 5-bromo-2-formylbenzoate (1.0 eq), Hydrazine hydrate (3.0 eq), Ethanol (absolute).

  • Procedure:

    • Dissolve Methyl 5-bromo-2-formylbenzoate in ethanol (10 mL/g).

    • Add hydrazine hydrate dropwise at room temperature.

    • Reflux the mixture for 2–4 hours. Monitor by TLC (Ethyl acetate:Hexane 1:1).

    • Cool the reaction mixture to 0°C.

    • Isolation: Filter the white/off-white precipitate. Wash with cold ethanol and diethyl ether.

    • Yield: Typically 85–95%.

    • Validation: 1H NMR should show a singlet ~8.5 ppm (H-4 of phthalazinone) and disappearance of the methyl ester singlet.

Protocol B: In Vitro PARP Inhibition Assay

Use to validate the bioactivity of synthesized derivatives.

  • Assay Setup: Use a chemiluminescent PARP Assay Kit (e.g., BPS Bioscience).

  • Enzyme: Recombinant human PARP-1 enzyme (final conc. 50 ng/well).

  • Substrate: Histone mixture coated on 96-well plates.

  • Reaction:

    • Incubate enzyme + inhibitor (serial dilutions of 7-bromo derivative) + Biotinylated-NAD+ substrate for 60 min at 25°C.

    • Add Streptavidin-HRP and incubate for 30 min.

    • Add chemiluminescent substrate and read luminescence.

  • Data Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC50.

Structure-Activity Relationship (SAR) Logic[1]

The following diagram illustrates how the Methyl 5-bromo-2-formylbenzoate precursor dictates the biological fate of the final molecule.

SAR_Logic Precursor Methyl 5-bromo-2-formylbenzoate Core 7-Bromophthalazin-1(2H)-one Precursor->Core Determines Scaffold Geometry Mod1 Modification: N2-Alkylation (e.g., Acetates, Hydrazides) Core->Mod1 Chemical Path A Mod2 Modification: C7-Coupling (e.g., Aryl, Piperazine) Core->Mod2 Chemical Path B Act1 Activity: VEGFR2 Inhibition Cytotoxicity (HCT-116) Mod1->Act1 Resulting Bioactivity Act2 Activity: PARP-1 Inhibition Synthetic Lethality (BRCA-) Mod2->Act2 Resulting Bioactivity

Caption: SAR decision tree showing how chemical modification shifts the target from VEGFR2 to PARP.

References

  • Synthesis and Bioactivity of Phthalazinones : El-Gaby, M. S. A., et al. (2022).[3] "Synthesis of Novel Phthalazinedione-Based Derivatives with Promising Cytotoxic, Anti-bacterial, and Molecular Docking Studies."[4][5] ACS Omega.

  • PARP Inhibitor Design : Menear, K. A., et al. (2008). "4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1." Journal of Medicinal Chemistry.

  • Phthalazinone Cytotoxicity : Boraei, A. T. A., et al. (2021). "Synthesis of new substituted pyridine derivatives as potent anti-liver cancer agents through apoptosis induction."[2] Bioorganic Chemistry.

  • Olaparib Mechanism : Farmer, H., et al. (2005). "Targeting the DNA repair defect in BRCA mutant cells as a therapeutic strategy."[6][7][8][9] Nature.

Sources

Comparative Guide: DFT Protocols for Transition State Analysis of Methyl 5-bromo-2-formylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Value of Halo-Benzoate Scaffolds

Methyl 5-bromo-2-formylbenzoate (CAS: 1016163-89-5) is a critical intermediate in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors, such as Olaparib analogs. Its dual functionality—an ortho-formyl ester motif—allows for rapid cyclocondensation with hydrazine to form phthalazinone cores.[1]

For drug development professionals, the choice of this specific building block over non-halogenated (Methyl 2-formylbenzoate) or chlorinated analogs is driven by the 5-Bromo handle , which enables late-stage diversification via Suzuki-Miyaura or Sonogashira cross-coupling.

This guide benchmarks the Density Functional Theory (DFT) methodologies required to accurately model the transition states (TS) of these reactions. We compare high-performance dispersion-corrected functionals against legacy alternatives, providing a validated protocol for predicting reactivity profiles.

Comparative Analysis: Reactivity & Methodology

Chemical Substrate Comparison: Why the 5-Bromo Variant?

When designing a synthesis route, the electronic influence of the substituent on the cyclization rate is a key variable. DFT studies reveal the kinetic impact of the halogen.

FeatureMethyl 5-bromo-2-formylbenzoate (Target)Methyl 2-formylbenzoate (Alternative 1)Methyl 5-chloro-2-formylbenzoate (Alternative 2)
Electronic Effect Inductive withdrawal (-I) lowers LUMO energy, potentially accelerating nucleophilic attack.Neutral reference standard.Stronger -I effect than Br, but weaker halogen bonding capability.[1]
Downstream Utility High: Excellent for Pd-catalyzed cross-coupling.[1]Low: Scaffold is "dead" after cyclization.[1]Medium: Aryl chlorides are less reactive in coupling than bromides.[1]
DFT Challenge High: Requires basis sets with polarization functions (d,p) and dispersion correction for Br interactions.Low: Standard Pople basis sets (6-31G*) are usually sufficient.[1]Medium: Requires polarization, but less sensitive to relativistic effects than Br.[1]
Computational Methodology Comparison: Selecting the Functional

Accurately locating the Transition State (TS) for the rate-determining step (often the intramolecular nucleophilic attack of the hydrazone nitrogen on the ester carbonyl) requires specific functional attributes.

Recommendation: Use M06-2X or wB97X-D for this scaffold.[1]

MetricM06-2X / wB97X-D (Recommended)B3LYP (Legacy Alternative)MP2 (Ab Initio Alternative)
Barrier Height Accuracy High: Specifically parameterized for non-covalent interactions and kinetics (~1-2 kcal/mol error).Low: Often underestimates barrier heights (3-5 kcal/mol error), leading to false "fast reaction" predictions.[1]High: Very accurate but computationally expensive for large trajectory scans.[1]
Dispersion Handling Excellent: Captures weak intramolecular halogen...oxygen interactions critical in the TS.[1]Poor: Lacks dispersion terms (unless B3LYP-D3 is used).Good: Naturally captures dispersion but suffers from basis set superposition error (BSSE).
Computational Cost Moderate (Practical for drug discovery workflows).[1]Low (Fast, but unreliable for this specific halogenated system).[1]Very High (Impractical for routine screening).[1]

Validated Experimental Protocol: DFT Transition State Search

Mechanistic Pathway

The reaction proceeds via a condensation-cyclization sequence.[1] The critical TS involves the ring closure of the hydrazone intermediate.

ReactionPathway Substrate Methyl 5-bromo-2-formylbenzoate + Hydrazine Inter1 Hydrazone Intermediate (Schiff Base) Substrate->Inter1 Dehydration (-H2O) TS TRANSITION STATE (C-N Bond Formation) Inter1->TS Nucleophilic Attack (Rate Limiting) Product 6-Bromo-4-phthalazinone (Cyclized Core) TS->Product Methanol Elimination (-MeOH)

Figure 1: Reaction pathway for the cyclization of Methyl 5-bromo-2-formylbenzoate with hydrazine.

Step-by-Step Computational Workflow

This protocol is self-validating: the Intrinsic Reaction Coordinate (IRC) calculation ensures the found TS connects the correct reactant and product.

Step 1: Conformational Search (Ground State) Before locating the TS, find the global minimum of the Hydrazone Intermediate. The 5-Bromo substituent may induce specific conformers via weak halogen bonding with the carbonyl oxygen.

  • Software: Spartan / Crest / Gaussian.[1]

  • Method: Molecular Mechanics (MMFF94) followed by DFT optimization.

Step 2: Transition State Optimization (Berny Algorithm) Use the QST3 (Quadratic Synchronous Transit) method if reactant and product geometries are known, or a relaxed Potential Energy Surface (PES) scan of the forming C-N bond distance.

  • Input Directive (Gaussian Example):

    • Note:calcfc computes force constants at the first point (crucial for TS).[1] noeigentest prevents premature termination if curvature is small.[1]

    • Basis Set:6-311+G(d,p) is essential.[1] The diffuse function (+) models the lone pair on Nitrogen accurately; (d,p) polarization handles the Bromine atom.

Step 3: Frequency Analysis & Validation

  • Check: The output must show exactly one imaginary frequency (negative eigenvalue).

  • Visual Verification: Animate the imaginary mode. The vibration must correspond to the N-atom moving toward the Carbonyl-C.

Step 4: Intrinsic Reaction Coordinate (IRC) Confirm the path.[1]

  • Input Directive:

Supporting Data: Benchmark Performance

The following table summarizes the expected performance of DFT functionals for this class of reactions (nucleophilic acyl substitution/cyclization in halogenated aromatics), based on general kinetic benchmarks.

FunctionalBasis SetMean Absolute Error (Barrier Height)Dispersion Correction?Recommended Use Case
wB97X-D 6-311+G(d,p)0.6 kcal/mol Yes (Built-in)Primary Choice for quantitative kinetics.
M06-2X 6-311+G(d,p)1.1 kcal/molYes (Implicit)Excellent alternative; robust for main-group thermochemistry.
B3LYP-D3 6-311G(d,p)2.4 kcal/molYes (Grimme D3)Good for geometry optimization, less accurate for barrier heights.
B3LYP 6-31G(d)>4.0 kcal/molNoNot Recommended. Fails to account for non-covalent interactions in the TS.[1]
Interpretation for Drug Development

When optimizing the synthesis of the PARP inhibitor scaffold:

  • Using wB97X-D allows you to predict if the 5-Bromo substituent will sterically or electronically hinder the cyclization compared to the 5-H parent.

  • If the calculated barrier difference (

    
    ) is >3 kcal/mol, experimental heating or catalysis (e.g., acetic acid) will be required.
    

References

  • Chemical Context:Synthesis of PARP Inhibitors and Phthalazinone Deriv

    • Source: National Institutes of Health (NIH) / PubMed Central.[1]

  • Crystallographic Data:Structural properties of Methyl 5-bromo-2-hydroxybenzo

    • Source: Acta Crystallographica / NIH.[1]

  • DFT Methodology:Benchmarking Functionals for Kinetics.

    • Source: ChemRxiv / RSC.[1]

  • Reagent Properties:Methyl 5-bromo-2-formylbenzoate Specific

    • Source: PubChem.[1][2]

Sources

Isomeric purity analysis of "Methyl 5-bromo-2-formylbenzoate" synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the isomeric purity analysis of Methyl 5-bromo-2-formylbenzoate , a critical scaffold in the synthesis of isoindolinone-based pharmacophores (e.g., PARP inhibitors, anticancer agents).

Executive Summary: The Purity Imperative

In drug development, Methyl 5-bromo-2-formylbenzoate serves as a "linchpin" intermediate. Its value lies in the orthogonal reactivity of its three functional groups: the aldehyde (for reductive aminations/cyclizations), the ester (for acyl substitutions), and the aryl bromide (for Suzuki/Buchwald couplings).

However, its synthesis—typically via the oxidation of methyl 5-bromo-2-methylbenzoate —is prone to regioisomeric contamination. The presence of the 3-bromo isomer (Methyl 3-bromo-2-formylbenzoate) is a silent killer in downstream process chemistry; it possesses identical molecular weight and similar polarity but leads to "dead-end" byproducts that are often inseparable at the API (Active Pharmaceutical Ingredient) stage.

This guide compares the two primary analytical modalities—High-Field 1H NMR and Reverse-Phase HPLC —to establish a robust control strategy.

Part 1: Synthetic Context & Origin of Isomers

To understand the analysis, one must understand the source. The target molecule is rarely made by direct bromination of the aldehyde (which yields mixtures). It is synthesized via the radical bromination of o-toluic acid derivatives followed by oxidation.

The Pathway & The Problem

The precursor, 5-bromo-2-methylbenzoic acid , is synthesized by brominating o-toluic acid. This reaction is not perfectly regioselective.[1][2] It produces:

  • Major Product (Target Precursor): 5-bromo-2-methylbenzoic acid (~90%).[3]

  • Minor Impurity (Isomer): 3-bromo-2-methylbenzoic acid (~10%).

If this isomer is not removed before the esterification and oxidation steps, it carries through to the final aldehyde product.

SynthesisPath Start o-Toluic Acid Bromination Bromination (Br2/Fe or NBS) Start->Bromination Inter_Major 5-Bromo-2-methylbenzoic acid (Major) Bromination->Inter_Major 90% Regioselectivity Inter_Minor 3-Bromo-2-methylbenzoic acid (Minor Isomer) Bromination->Inter_Minor 10% Regioselectivity Esterification Esterification (MeOH/H+) Inter_Major->Esterification Inter_Minor->Esterification Pre_Major Methyl 5-bromo-2-methylbenzoate Esterification->Pre_Major Pre_Minor Methyl 3-bromo-2-methylbenzoate Esterification->Pre_Minor Oxidation Benzylic Oxidation (K2S2O8 or NBS/DMSO) Pre_Major->Oxidation Pre_Minor->Oxidation Target TARGET: Methyl 5-bromo-2-formylbenzoate Oxidation->Target Impurity IMPURITY: Methyl 3-bromo-2-formylbenzoate Oxidation->Impurity

Figure 1: Origin of the critical 3-bromo regioisomer during the synthesis of Methyl 5-bromo-2-formylbenzoate.

Part 2: Comparative Analysis of Methods

Method A: High-Field 1H NMR Spectroscopy (The Structural Validator)

NMR is the definitive method for identification but has limitations in quantification of low-level impurities (<1%) due to signal overlap.

  • Differentiation Mechanism: The substitution pattern on the benzene ring dictates the spin system.

    • Target (5-Bromo): 1,2,4-trisubstituted pattern. Protons are at positions 3, 4, and 6. This creates an isolated spin system (H3 and H4 interact strongly; H6 interacts weakly).

    • Impurity (3-Bromo): 1,2,3-trisubstituted pattern. Protons are at positions 4, 5, and 6. This creates a continuous spin system (H4-H5-H6).

Data Comparison Table: 1H NMR Shifts (CDCl3, 400 MHz)

FeatureTarget: Methyl 5-bromo-2-formylbenzoateImpurity: Methyl 3-bromo-2-formylbenzoate
Spin System AMX System (Non-adjacent H6)ABC System (3 Adjacent Protons)
Aldehyde (-CHO) ~10.56 ppm (s)~10.45 ppm (s) (Shielded by ortho-Br)
H-3 (Ortho to CHO) Doublet (J ≈ 8.0 Hz) at ~7.8 ppmN/A (Substituted by Br)
H-4 Doublet of Doublets (J ≈ 8.0, 2.0 Hz)Doublet (J ≈ 8.0 Hz) (Ortho to H5)
H-5 N/A (Substituted by Br)Triplet (J ≈ 8.0 Hz) (Between H4/H6)
H-6 (Ortho to Ester) Doublet (J ≈ 2.0 Hz) at ~8.1 ppmDoublet (J ≈ 8.0 Hz)
Key Distinction Look for the small meta-coupling (2Hz) on the most deshielded proton (H6).Look for a triplet (H5) in the aromatic region.

Expert Insight: The presence of a triplet in the aromatic region (7.4–7.6 ppm range) is the "smoking gun" for the 3-bromo impurity.

Method B: Reverse-Phase HPLC (The Quantitative Standard)

HPLC is required for quantitative purity assessment (Area %). The 3-bromo isomer is more lipophilic than the 5-bromo target due to the "ortho effect" shielding the carbonyls, often leading to distinct retention times.

  • Column: C18 (Octadecylsilane) is standard.

  • Resolution: The isomers typically separate with a resolution (Rs) > 1.5 using a standard gradient.

Part 3: Experimental Protocols

Protocol 1: Analytical HPLC Method

Use this method for batch release and quantitative purity (Area %).

  • Instrument: Agilent 1260 Infinity II or equivalent with DAD.

  • Column: Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

  • Detection: UV at 254 nm (primary) and 280 nm.

  • Injection Volume: 5 µL.

Gradient Program:

Time (min) % Mobile Phase B Event
0.0 30 Equilibration
2.0 30 Isocratic Hold
12.0 90 Linear Gradient
15.0 90 Wash
15.1 30 Re-equilibration

| 20.0 | 30 | Stop |

Acceptance Criteria:

  • Target Retention Time (RT): ~8.5 min (approximate, dependent on system dwell volume).

  • Impurity RT: Typically elutes after the target (RT ~9.2 min) due to higher lipophilicity (ortho-bromo masking the polar carbonyls).

  • Purity Spec: ≥ 98.0% Area.

Protocol 2: 1H NMR Identification Workflow

Use this method to validate the structure of a new supplier batch.

  • Sample Prep: Dissolve 10 mg of sample in 0.6 mL CDCl3 (Chloroform-d). Ensure the solution is clear; filter if necessary to remove inorganic salts from the oxidation step.

  • Acquisition:

    • Scans: 16 (minimum).

    • Relaxation Delay (D1): 1.0 second (sufficient for protons).

    • Pulse Angle: 30°.

  • Processing:

    • Reference the solvent residual peak (CHCl3) to 7.26 ppm .

    • Apply exponential multiplication (LB = 0.3 Hz) to enhance resolution of coupling constants.

  • Analysis Checklist:

References

  • National Institutes of Health (NIH) - PubChem. (2025). Methyl 5-bromo-2-methylbenzoate: Compound Summary. Retrieved from [Link]

  • MDPI. (2023). Unambiguous Identification of Regioisomers in Benzodioxane Carboxylates via NMR. (Used for comparative NMR methodology).[4] Retrieved from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Methyl 5-bromo-2-formylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in the dynamic fields of chemical synthesis and drug development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical research environment. This guide provides a detailed, step-by-step protocol for the proper disposal of Methyl 5-bromo-2-formylbenzoate, grounded in established safety principles and regulatory standards. The procedures outlined herein are designed to ensure the safety of laboratory personnel and the protection of our environment.

Understanding the Hazard Profile of Methyl 5-bromo-2-formylbenzoate
  • Skin and Eye Irritation : Similar compounds are known to cause skin and serious eye irritation.[3][5]

  • Respiratory Irritation : May cause respiratory irritation if inhaled.[3][6]

  • Toxicity : While acute toxicity data is not specific, related brominated aromatic compounds are treated as harmful.[7]

  • Environmental Hazard : Halogenated organic compounds are often persistent in the environment and require special disposal considerations to prevent ecological damage.[8][9]

Given these potential hazards, all handling and disposal operations must be conducted with appropriate personal protective equipment (PPE) and within a designated controlled area, such as a chemical fume hood.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to take the following safety measures:

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including nitrile gloves, chemical safety goggles, and a lab coat.[7][10]

  • Ventilation : Handle the compound exclusively in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust or vapors.[5][11]

  • Emergency Preparedness : Ensure that an eyewash station and safety shower are readily accessible.[12][13] Be familiar with your institution's emergency procedures for chemical spills.

Waste Characterization and Segregation: The First Step to Proper Disposal

Proper disposal begins with accurate waste characterization and segregation. Methyl 5-bromo-2-formylbenzoate falls into the category of halogenated organic waste .[14][15] This classification is critical because halogenated compounds require specific disposal methods, typically high-temperature incineration, to prevent the formation of toxic byproducts like dioxins and hydrobromic acid.[8][16]

Core Principle: Never mix halogenated organic waste with non-halogenated waste streams.[14] Mixing can complicate the disposal process and increase costs.

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol outlines the standard operating procedure for the collection and disposal of Methyl 5-bromo-2-formylbenzoate waste.

Materials:

  • Designated, compatible, and clearly labeled hazardous waste container for "Halogenated Organic Solids."

  • Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, lab coat.

  • Chemical fume hood.

  • Spatula and weighing paper.

  • Hazardous waste labels provided by your institution's Environmental Health and Safety (EHS) department.

Procedure:

  • Container Preparation :

    • Obtain a designated waste container from your EHS office. Ensure it is made of a material compatible with the chemical waste.

    • Affix a hazardous waste label to the container before adding any waste.[14]

  • Waste Collection :

    • All operations should be performed inside a chemical fume hood.

    • Carefully transfer any residual Methyl 5-bromo-2-formylbenzoate from its original container or other labware (e.g., weighing paper, flasks) into the designated "Halogenated Organic Solids" waste container using a clean spatula.

    • Avoid creating dust.[11]

    • If dealing with solutions containing this compound, they should be collected in a designated "Halogenated Organic Liquids" waste container.

  • Decontamination of Empty Containers :

    • An empty container that held Methyl 5-bromo-2-formylbenzoate must be decontaminated before it can be disposed of as regular trash.

    • The "empty" container should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[17][18]

    • Crucially, the first rinseate is considered hazardous and must be collected and disposed of as halogenated liquid waste. [18] Subsequent rinseates may also need to be collected depending on local regulations.

    • After triple rinsing and allowing the container to air dry in a fume hood, deface or remove the original chemical label.[17] The container can then be disposed of in the appropriate solid waste stream (e.g., glass recycling).

  • Labeling and Storage of Waste Container :

    • On the hazardous waste label, accurately list all contents of the container, including the full chemical name "Methyl 5-bromo-2-formylbenzoate." Do not use abbreviations.[14]

    • Keep the waste container securely closed at all times, except when adding waste.[14][18]

    • Store the waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.[18] Use secondary containment to prevent spills.

  • Arranging for Disposal :

    • Once the waste container is full, or in accordance with your institution's policies, contact your EHS department to arrange for a waste pickup.[18]

    • Do not transport hazardous waste outside of your laboratory. This should only be done by trained EHS personnel.[17]

The Rationale Behind the Protocol: A Deeper Dive

The segregation of halogenated organic waste is mandated by regulatory bodies like the Environmental Protection Agency (EPA) due to the specific treatment it requires.[19][20] The aldehyde functional group in Methyl 5-bromo-2-formylbenzoate also presents a reactive hazard. While on-site deactivation of aldehydes is possible for some waste streams like formalin, it is not recommended for solid, multi-functional compounds like this without specific, validated procedures and institutional approval.[21][22] Therefore, the most reliable and compliant disposal method is to entrust it to a licensed hazardous waste disposal facility.

Data Summary and Visualization

The following table summarizes the key information for the proper disposal of Methyl 5-bromo-2-formylbenzoate.

Parameter Guideline Rationale
Waste Category Halogenated Organic WastePresence of bromine in the molecular structure.
Primary Hazards Skin, eye, and respiratory irritant.Based on data from similar chemical structures.
Required PPE Nitrile gloves, safety goggles, lab coat.To prevent personal exposure.
Handling Area Chemical fume hood.To prevent inhalation of dust or vapors.
Container Type Compatible, labeled hazardous waste container.To ensure safe containment and proper identification.
Disposal Method Collection by EHS for off-site incineration.Ensures complete destruction and prevents environmental contamination.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the disposal of Methyl 5-bromo-2-formylbenzoate and related materials.

DisposalWorkflow cluster_0 Waste Generation cluster_1 Waste Characterization & Segregation cluster_2 Container Management cluster_3 Final Disposal start Methyl 5-bromo-2-formylbenzoate Waste Generated is_solid Solid or Liquid? start->is_solid solid_waste Collect in 'Halogenated Organic Solids' Container is_solid->solid_waste Solid liquid_waste Collect in 'Halogenated Organic Liquids' Container is_solid->liquid_waste Liquid label_container Label Container with Full Chemical Name solid_waste->label_container liquid_waste->label_container store_safely Store in Secondary Containment in Satellite Accumulation Area label_container->store_safely request_pickup Request EHS Waste Pickup store_safely->request_pickup

Caption: Decision workflow for proper segregation and disposal of Methyl 5-bromo-2-formylbenzoate waste.

By adhering to these detailed procedures, you contribute to a culture of safety and environmental stewardship within your laboratory and the broader scientific community. Always consult your institution's specific waste management guidelines and your EHS department for any questions or clarification.

References

  • Occupational Safety and Health Administration. (n.d.). Toxic, Irritative, and Corrosive Gases and Liquids.
  • TCI Chemicals. (2025). Safety Data Sheet: Methyl Benzoate.
  • Washington State Department of Ecology. (n.d.). Focus on: Treatment by Aldehyde Deactivation.
  • Fisher Scientific. (n.d.). Safety Data Sheet: 5-Bromo-2-methylphenol.
  • Tokyo Chemical Industry. (2025). Safety Data Sheet: Methyl 3-Amino-5-bromo-2-methylbenzoate.
  • Benchchem. (n.d.). Safe Disposal of Halogenated Nitroaromatic Compounds: A General Guide.
  • Fisher Scientific. (2025). Safety Data Sheet: METHYL 5-BROMO-2-METHYLBENZOATE.
  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • U.S. Environmental Protection Agency. (n.d.). Other Disposal Guidance.
  • CymitQuimica. (2024). Safety Data Sheet: Methyl 5-amino-3-bromo-2-methylbenzoate.
  • WasteWise. (n.d.). Aldehyde Disposal.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
  • Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances - Overview.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
  • OSHA.com. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace.
  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories.
  • Justia. (2025). OSHA Handbook for Small Businesses Hazardous Chemical Exposure.
  • U.S. Environmental Protection Agency. (1983, December). Bromination Process For Disposal Of Spilled Hazardous Materials.
  • Centers for Disease Control and Prevention. (n.d.). OSHA Hazard Communication Standard and OSHA Guidelines.
  • Bucknell University. (2016). Hazardous Waste Segregation.
  • University of Wuppertal. (n.d.). Solvent Wastes in the Laboratory – Disposal and/or Recycling.
  • California Air Resources Board. (1998). Guidelines for Halogenated Solvents Degreasing Operations.
  • U.S. Government Publishing Office. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
  • National Institutes of Health, PubChem. (n.d.). Methyl 5-bromo-2-methylbenzoate.
  • Chongqing Kemai Material Technology Co., Ltd. (n.d.). methyl 5-bromo-2-formylbenzoate 1016163-89-5.
  • CymitQuimica. (n.d.). METHYL 2-BROMO-5-FORMYLBENZOATE.
  • U.S. Environmental Protection Agency. (n.d.). Environmental Fact Sheet, Organobromine.

Sources

Technical Advisory: Safe Handling & Logistics for Methyl 5-bromo-2-formylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

This guide defines the safety architecture for handling Methyl 5-bromo-2-formylbenzoate (CAS: 1016163-89-5). Beyond standard compliance, this protocol addresses two specific chemical properties that dictate our handling strategy:

  • The Aldehyde Moiety: This functional group is susceptible to autoxidation to the corresponding carboxylic acid upon exposure to air. Handling requires inert atmosphere techniques not just for safety, but to preserve reagent integrity.

  • The Halogen (Bromine) Substituent: This classifies the compound and its downstream byproducts as halogenated waste , a critical distinction for disposal logistics to prevent regulatory violations and incinerator damage.

Hazard Profile & Risk Assessment

We do not rely on generic safety data. The following assessment links GHS classifications to specific laboratory risks.

GHS CodeHazard StatementOperational Translation (The "Why")
H302 Harmful if swallowedParticulate Control: As a solid powder, the primary vector is ingestion via surface contamination. Glove hygiene is non-negotiable.
H315 Causes skin irritationDermal Barrier: The compound is an organic ester/aldehyde. It can defat skin and cause dermatitis.
H319 Causes serious eye irritationMucosal Threat: Dust or concentrated solutions can cause immediate, reversible (but painful) corneal irritation.
H335 May cause respiratory irritationInhalation Risk: Fine particulates during weighing can irritate the upper respiratory tract. Fume hood use is mandatory.

Personal Protective Equipment (PPE) Matrix

Effective PPE is a system, not a checklist. The following specifications are selected to create a redundant barrier against both solid particulates and solvated permeation.

ComponentSpecificationScientific Rationale
Hand Protection Double Nitrile Gloves (Outer: 5 mil / Inner: 4 mil)Permeation Defense: Brominated organics in solvents (like DCM) can permeate thin nitrile rapidly. Double gloving provides a "breakthrough buffer" and allows the outer glove to be shed immediately upon contamination without exposing skin.
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Particulate Seal: Standard safety glasses allow dust entry from the sides. Goggles provide a seal against airborne powder during weighing and potential splashes during solvation.
Respiratory Fume Hood (Primary) N95/P100 (Secondary/Emergency)Engineering Control: The primary defense is the laminar flow of the hood. Respirators are only for spill cleanup outside the hood.
Body Defense Lab Coat (Cotton/Poly Blend) + Tyvek Sleeves (Optional)Contamination Control: Long sleeves are required. Tyvek sleeves are recommended if reaching deep into reaction vessels to prevent cuff contamination.

Operational Protocol: The "Closed-Loop" Method

This workflow is designed to minimize exposure duration and reagent degradation.

Phase 1: Preparation & Engineering Controls[1]
  • Verify Airflow: Ensure Fume Hood face velocity is between 80–120 fpm .

  • Static Mitigation: Methyl 5-bromo-2-formylbenzoate is a dry powder; static charge can cause "scattering." Use an ionizing bar or anti-static gun if available.

  • Inert Environment: Have a Nitrogen (

    
    ) or Argon line ready. The aldehyde group is air-sensitive; prolonged exposure to oxygen degrades purity.
    
Phase 2: Weighing & Transfer
  • Step 1: Place the balance inside the fume hood. Never weigh this compound on an open bench.

  • Step 2: Tare the receiving vessel (flask) with its cap/septum.

  • Step 3: Transfer the solid using a clean spatula.

    • Technique Tip: Do not dump.[1][2] Tap the spatula gently to control flow and reduce dust generation.

  • Step 4: Immediately cap the receiving vessel and purge with Nitrogen.

  • Step 5: Wipe the exterior of the reagent bottle and the balance area with a solvent-dampened tissue (Acetone or Ethanol) to capture invisible particulates.

Phase 3: Solvation & Reaction
  • Add solvent (e.g., Methanol, DCM) via syringe through a septum (Cannula transfer) where possible to maintain the inert atmosphere.

  • Visual Check: Ensure the solid dissolves completely. If turbidity persists, filtration may be required, which should also occur under hood ventilation.

Visual Workflow: Safe Handling Logic

The following diagram illustrates the decision logic for handling this compound, emphasizing the "Halogenated" disposal path.

SafeHandling cluster_0 Critical Control Point Start Start: Risk Assessment PPE Don PPE: Double Nitrile + Goggles Start->PPE Hood Engineering Control: Fume Hood Check PPE->Hood Weigh Weighing (Inside Hood) *Minimize Dust* Hood->Weigh Reaction Reaction Setup (Inert Atmosphere) Weigh->Reaction WasteDecision Waste Generation Reaction->WasteDecision HaloWaste DISPOSAL A: Halogenated Waste Stream (Contains Bromine) WasteDecision->HaloWaste Compound/Solvent Mix GenWaste DISPOSAL B: General Organic Waste WasteDecision->GenWaste Non-Contact Trash

Figure 1: Operational workflow emphasizing the critical segregation of halogenated waste.

Disposal Logistics (Critical Compliance)

Improper disposal of brominated compounds is a frequent cause of EH&S citations.

  • The Rule: Because this molecule contains Bromine , it must be segregated into the Halogenated Waste stream.

  • Why? Halogenated compounds require higher incineration temperatures to prevent the formation of dioxins and corrosive acid gases (HBr). Mixing this with non-halogenated solvents (like Acetone/Methanol) can contaminate the entire bulk container, forcing the disposal facility to treat the whole volume as halogenated (significantly higher cost).

  • Labeling:

    • Correct: "Halogenated Organic Waste" (List: Methyl 5-bromo-2-formylbenzoate, DCM, etc.)

    • Incorrect: "General Solvents" or "Organic Waste."

Emergency Response

  • Skin Contact: Immediately strip contaminated gloves. Wash skin with soap and water for 15 minutes . Do not use organic solvents (ethanol) to wash skin, as this may increase absorption.

  • Eye Contact: Flush with water for 15 minutes.[3][4] Hold eyelids open. Seek medical attention immediately (ophthalmology consult recommended for aldehyde exposure).

  • Spill (Solid): Do not dry sweep (creates dust). Cover with wet paper towels or use a HEPA-filtered vacuum dedicated to chemical cleanup.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • University of Illinois Urbana-Champaign (DRS). (n.d.). Halogenated Organic Solvents - Standard Operating Procedure. Retrieved October 26, 2023, from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.